molecular formula C63H97N17O14S B14003800 BDC2.5 mimotope 1040-31

BDC2.5 mimotope 1040-31

货号: B14003800
分子量: 1348.6 g/mol
InChI 键: PSQOJBFNOHZXHH-RQXVNRIXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

BDC2.5 mimotope 1040-31 is a useful research compound. Its molecular formula is C63H97N17O14S and its molecular weight is 1348.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C63H97N17O14S

分子量

1348.6 g/mol

IUPAC 名称

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C63H97N17O14S/c1-33(2)29-46(77-57(89)48-17-12-27-80(48)60(92)44(16-11-26-70-63(67)68)74-59(91)50(34(3)4)78-52(84)40(64)30-36-18-20-38(81)21-19-36)55(87)76-47(31-37-32-71-41-14-9-8-13-39(37)41)56(88)79-51(35(5)6)58(90)73-42(15-10-25-69-62(65)66)53(85)72-43(24-28-95-7)54(86)75-45(61(93)94)22-23-49(82)83/h8-9,13-14,18-21,32-35,40,42-48,50-51,71,81H,10-12,15-17,22-31,64H2,1-7H3,(H,72,85)(H,73,90)(H,74,91)(H,75,86)(H,76,87)(H,77,89)(H,78,84)(H,79,88)(H,82,83)(H,93,94)(H4,65,66,69)(H4,67,68,70)/t40-,42-,43-,44-,45-,46-,47-,48-,50-,51-/m0/s1

InChI 键

PSQOJBFNOHZXHH-RQXVNRIXSA-N

手性 SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

规范 SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)N

产品来源

United States

Foundational & Exploratory

BDC2.5 Mimotope 1040-31: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BDC2.5 T-cell receptor (TCR) transgenic mouse is a cornerstone model in the study of autoimmune diabetes. Central to research utilizing this model is the BDC2.5 mimotope 1040-31, a potent synthetic peptide agonist for the BDC2.5 TCR. This document provides an in-depth technical overview of the mechanism of action of the 1040-31 mimotope, detailing its interaction with the BDC2.5 TCR, the subsequent cellular activation cascade, and its application in experimental settings.

Core Mechanism of Action

The this compound is a decapeptide that acts as a superagonist for the diabetogenic CD4+ T-cell clone BDC2.5.[1] Its primary mechanism of action involves being presented by the MHC class II molecule I-Ag7 on the surface of antigen-presenting cells (APCs) to the BDC2.5 T-cell receptor. This interaction triggers a signaling cascade within the T-cell, leading to its activation, proliferation, and effector functions, which are implicated in the pathogenesis of type 1 diabetes.

Signaling Pathway

The binding of the I-Ag7/1040-31 complex to the BDC2.5 TCR initiates a canonical TCR signaling pathway. While specific studies on the immediate downstream signaling of the 1040-31 mimotope are detailed, the general pathway is well-established. Key events include the activation of Src-family kinases (like Lck), phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 complex, and the recruitment and activation of ZAP-70. This leads to the activation of multiple downstream pathways, including the PLCγ1-Ca2+, RAS-MAPK, and PI3K-Akt pathways, culminating in the activation of transcription factors such as NFAT, AP-1, and NF-κB. These transcription factors drive the expression of genes responsible for T-cell proliferation, differentiation, and cytokine production. Notably, the p38 MAPK pathway has been shown to be involved in the response of BDC2.5 T-cells to stimulation.

BDC2_5_TCR_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell BDC2.5 T-Cell I-Ag7_1040-31 I-Ag7 / 1040-31 Complex BDC2.5_TCR BDC2.5 TCR I-Ag7_1040-31->BDC2.5_TCR Binding CD3 CD3 Lck Lck CD3->Lck Activation ZAP-70 ZAP-70 Lck->ZAP-70 Recruitment & Activation PLCg1 PLCγ1 ZAP-70->PLCg1 Activation p38_MAPK p38 MAPK ZAP-70->p38_MAPK Activation Transcription_Factors NFAT, AP-1, NF-κB PLCg1->Transcription_Factors Activation p38_MAPK->Transcription_Factors Activation Gene_Expression Cytokine Production Proliferation Effector Function Transcription_Factors->Gene_Expression Upregulation

BDC2.5 TCR signaling cascade upon engagement with the 1040-31 mimotope.

Data Presentation

The following tables summarize quantitative data from various studies investigating the effects of the this compound on T-cell responses.

Table 1: T-Cell Proliferation in Response to this compound

Cell TypeMimotope ConcentrationIncubation TimeProliferation Readout (CPM)Reference
BDC2.5 Splenocytes0.1 µg/ml72 hoursHigh (Specific values vary)[1]
Lymphocytes from M0-treated BDC2.5 mice500 ng/mL72 hours32807 ± 7911[2]
Lymphocytes from M2r-treated BDC2.5 mice500 ng/mL72 hours16518 ± 3333[2]

Table 2: Cytokine Production by BDC2.5 T-Cells Stimulated with Mimotope 1040-31

Cell TypeMimotope ConcentrationIncubation TimeCytokine MeasuredResultReference
BDC2.5 CD4+ T-cells co-cultured with peptide-pulsed GM/DCs0.5 µg/mL48 hoursIFN-γIncreased secretion[3]
BDC2.5 T-cells co-cultured with genetically redirected T-cellsNot specified24 hoursIFN-γPeptide-specific secretion[4]
BDC2.5 CD4+ T-cells co-cultured with peptide-pulsed GM/DCs and p38 MAPK inhibitor0.5 µg/mL48 hoursIFN-γSignificantly increased secretion compared to vehicle[3]

Experimental Protocols

T-Cell Proliferation Assay

This protocol outlines a general procedure for measuring the proliferation of BDC2.5 T-cells in response to the 1040-31 mimotope.

1. Cell Preparation:

  • Isolate splenocytes from BDC2.5 TCR transgenic mice.

  • Prepare a single-cell suspension and deplete red blood cells using a suitable lysis buffer.

  • Wash the cells and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Count the cells and adjust the concentration to 2 x 106 cells/mL.

2. Assay Setup:

  • Plate 100 µL of the cell suspension (2 x 105 cells) into each well of a 96-well flat-bottom plate.

  • Prepare serial dilutions of the this compound in complete RPMI-1640 medium. A typical starting concentration is 1 µg/mL.

  • Add 100 µL of the mimotope dilutions or medium alone (for unstimulated control) to the respective wells.

  • Culture the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

3. Proliferation Measurement:

  • 18 hours before harvesting, add 1 µCi of [3H]-thymidine to each well.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporated radioactivity using a liquid scintillation counter. The results are expressed as counts per minute (CPM).

T_Cell_Proliferation_Workflow Isolate_Splenocytes Isolate Splenocytes (BDC2.5 mice) Prepare_Cells Prepare Single-Cell Suspension (2 x 10^6 cells/mL) Isolate_Splenocytes->Prepare_Cells Plate_Cells Plate Cells (2 x 10^5 cells/well) Prepare_Cells->Plate_Cells Add_Mimotope Add 1040-31 Mimotope (serial dilutions) Plate_Cells->Add_Mimotope Incubate_72h Incubate for 72h (37°C, 5% CO2) Add_Mimotope->Incubate_72h Pulse_Thymidine Pulse with [3H]-Thymidine (1 µCi/well for 18h) Incubate_72h->Pulse_Thymidine Harvest_Cells Harvest Cells Pulse_Thymidine->Harvest_Cells Measure_CPM Measure Proliferation (Scintillation Counter) Harvest_Cells->Measure_CPM

Workflow for a BDC2.5 T-cell proliferation assay.
Intracellular Cytokine Staining

This protocol provides a general framework for detecting intracellular cytokine production in BDC2.5 T-cells following stimulation with the 1040-31 mimotope.

1. T-Cell Stimulation:

  • Co-culture BDC2.5 CD4+ T-cells (2 x 105 cells/well) with irradiated, T-cell-depleted splenocytes as APCs (5 x 105 cells/well) in a 96-well round-bottom plate.

  • Stimulate the cells with the this compound (e.g., 0.5 µg/mL) for 6 hours at 37°C in a humidified 5% CO2 incubator.

  • For the last 4 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture to block cytokine secretion.

2. Cell Surface Staining:

  • Harvest the cells and wash with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Stain for cell surface markers (e.g., CD4, TCR Vβ4) by incubating with fluorescently labeled antibodies for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

3. Fixation and Permeabilization:

  • Resuspend the cells in a fixation/permeabilization solution and incubate for 20 minutes at 4°C in the dark.

  • Wash the cells twice with permeabilization buffer.

4. Intracellular Staining:

  • Resuspend the cells in permeabilization buffer containing fluorescently labeled anti-cytokine antibodies (e.g., anti-IFN-γ, anti-IL-10).

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with permeabilization buffer.

5. Flow Cytometry Analysis:

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the data to determine the percentage of CD4+ T-cells producing specific cytokines.

Intracellular_Cytokine_Staining_Workflow Co-culture Co-culture BDC2.5 T-cells and APCs Stimulate Stimulate with 1040-31 Mimotope (6h) Co-culture->Stimulate Add_Inhibitor Add Protein Transport Inhibitor (last 4h) Stimulate->Add_Inhibitor Surface_Stain Stain for Surface Markers (CD4, etc.) Add_Inhibitor->Surface_Stain Fix_Perm Fix and Permeabilize Cells Surface_Stain->Fix_Perm Intracellular_Stain Stain for Intracellular Cytokines (IFN-γ, etc.) Fix_Perm->Intracellular_Stain Analyze Analyze by Flow Cytometry Intracellular_Stain->Analyze

Workflow for intracellular cytokine staining of BDC2.5 T-cells.

Conclusion

The this compound is an indispensable tool for investigating the mechanisms of autoimmune diabetes. Its potent and specific activation of diabetogenic BDC2.5 T-cells allows for detailed studies of T-cell activation, differentiation, and effector function. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols, to aid researchers in designing and interpreting experiments utilizing this critical reagent.

References

The Agonistic Mimotope BDC2.5 1040-31: A Technical Guide to its Function in T-Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BDC2.5 T-cell receptor (TCR) transgenic mouse is a cornerstone model in the study of type 1 diabetes (T1D), a T-cell-mediated autoimmune disease. The BDC2.5 T-cell clone, from which this model is derived, recognizes an unknown autoantigen in pancreatic islet cells, leading to the destruction of insulin-producing beta cells. The synthetic peptide mimotope, 1040-31, has been identified as a potent agonist for the BDC2.5 TCR.[1][2][3][4] This technical guide provides an in-depth overview of the function of the BDC2.5 mimotope 1040-31 in T-cell activation, compiling quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers in immunology and drug development.

Core Function: Potent Agonist for Diabetogenic T-Cells

The this compound is a synthetic decapeptide (Sequence: YVRPLWVRME) that acts as a strong agonist for the diabetogenic CD4+ T-cell clone BDC2.5.[1][2][3][4] It is highly specific for T-cells expressing the BDC2.5 TCR transgene (BDC2.5 TCR Tg+ T-cells).[1][2][3][4] Its primary function is to mimic the natural islet autoantigen, thereby potently stimulating BDC2.5 T-cells. This potent stimulation makes it an invaluable tool for in vitro and in vivo studies of T-cell activation, proliferation, cytokine production, and the induction of regulatory T-cells (Tregs) in the context of T1D research.[5][6][7][8][9]

Quantitative Data on T-Cell Activation

The following tables summarize quantitative data from various studies on the activation of BDC2.5 T-cells by the 1040-31 mimotope.

Table 1: T-Cell Proliferation in Response to this compound

ParameterValueExperimental ConditionsReference
EC50 Not explicitly stated, but potent stimulation observed at concentrations as low as 0.1 µg/mL.Splenocytes from BDC2.5 TCR Tg mice were cultured with varying concentrations of 1040-31 peptide for 72 hours. Proliferation was measured by [3H]thymidine incorporation.[10]
Stimulation Index Significantly higher proliferation of BDC2.5 T-cells from B-cell depleted mice compared to controls.Purified BDC2.5 CD4+ T-cells were co-cultured with irradiated APCs and 1040-31 mimotope. Proliferation was measured by [3H]thymidine incorporation.[11]
Proliferation Inhibition Proliferation of lymphocytes from M2r macrophage-treated BDC2.5 mice was 16518 ± 3,333 CPM, compared to 32807 ± 7,911 CPM in M0-treated mice upon restimulation with 500 ng/mL 1040-31.Lymphocytes from treated BDC2.5 mice were restimulated with 1040-31 for 72 hours. Proliferation was measured by [3H]thymidine incorporation.[6]

Table 2: Cytokine Production by BDC2.5 T-Cells Stimulated with 1040-31 Mimotope

CytokineConcentration/ExpressionExperimental ConditionsReference
IFN-γ Significantly increased production in the presence of 0.5 µg/mL 1040-31 peptide.CD4+CD25- T-cells from BDC2.5-NOD mice were incubated with NOD GM/DCs pulsed with 1040-31. IFN-γ was quantified from supernatants after 48 hours by ELISA.[5]
IFN-γ Secreted in large quantities by tetramer-positive T-cells stimulated with a similar BDC2.5-stimulating peptide (p79).Tetramer-sorted CD4+ T-cells from NOD mice were stimulated with peptide-pulsed APCs.[8]
IL-10 Tetramer-positive T-cells stimulated with p79 were biased towards IL-10 production.Tetramer-sorted CD4+ T-cells from NOD mice were stimulated with peptide-pulsed APCs.[8]
IL-2 Production suppressed in the presence of InsB-g7 CAR Tregs.BDC2.5 T-cells co-cultured with DCs, p63 mimotope, and Tregs. IL-2 was measured from supernatants.[12]

Experimental Protocols

T-Cell Proliferation Assay ([3H]Thymidine Incorporation)

This protocol is a standard method to assess T-cell proliferation in response to stimulation with the this compound.

Materials:

  • BDC2.5 TCR Tg mouse splenocytes or purified CD4+ T-cells

  • Antigen Presenting Cells (APCs), e.g., irradiated splenocytes from non-transgenic NOD mice

  • This compound peptide (e.g., from Anaspec, GenScript)[1][3]

  • Complete RPMI-1640 medium

  • 96-well round-bottom plates

  • [3H]thymidine (1 µCi/well)

  • Cell harvester and scintillation counter

Procedure:

  • Prepare a single-cell suspension of splenocytes from BDC2.5 TCR Tg mice. For purified T-cell assays, isolate CD4+ T-cells using magnetic bead separation or cell sorting.

  • Prepare APCs by irradiating splenocytes from non-transgenic NOD mice.

  • In a 96-well round-bottom plate, seed BDC2.5 T-cells (e.g., 2 x 10^5 cells/well) and APCs (e.g., 5 x 10^5 cells/well).

  • Add varying concentrations of the this compound to the wells. A typical starting concentration range is 0.1 to 10 µg/mL.[10] Include a negative control (no peptide) and a positive control (e.g., anti-CD3 antibody).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Eighteen hours before harvesting, pulse each well with 1 µCi of [3H]thymidine.

  • Harvest the cells onto a filter mat using a cell harvester.

  • Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the degree of cell proliferation.

In Vitro Treg Suppression Assay

This assay measures the ability of regulatory T-cells (Tregs) to suppress the proliferation of effector T-cells (Teffs) stimulated with the 1040-31 mimotope.

Materials:

  • Purified CD4+CD25+ Tregs and CD4+CD25- Teffs from BDC2.5 TCR Tg mice

  • Irradiated APCs

  • This compound

  • Complete RPMI-1640 medium

  • 96-well round-bottom plates

  • [3H]thymidine or a proliferation dye (e.g., CFSE)

  • Flow cytometer (if using a proliferation dye)

Procedure:

  • Isolate Tregs (CD4+CD25+) and Teffs (CD4+CD25-) from the spleens and lymph nodes of BDC2.5 TCR Tg mice using magnetic bead separation or FACS.

  • Label the Teff population with a proliferation dye like CFSE, if using flow cytometry to assess proliferation.

  • In a 96-well round-bottom plate, culture a fixed number of Teffs (e.g., 5 x 10^4 cells/well) with irradiated APCs (e.g., 5 x 10^5 cells/well) and a suboptimal concentration of the 1040-31 mimotope.

  • Add varying numbers of Tregs to the wells to achieve different Treg:Teff ratios (e.g., 1:1, 1:2, 1:4, etc.). Include a control with no Tregs.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.

  • If using [3H]thymidine, pulse the wells 18 hours before harvesting and measure incorporation as described in the proliferation assay.

  • If using a proliferation dye, harvest the cells and analyze the dilution of the dye in the Teff population by flow cytometry. A decrease in proliferation (less dye dilution) in the presence of Tregs indicates suppressive activity.

Signaling Pathways and Visualizations

Activation of the BDC2.5 TCR by the 1040-31 mimotope presented on an MHC class II molecule on an APC initiates a complex intracellular signaling cascade, ultimately leading to T-cell activation, proliferation, and effector function.

BDC2.5 TCR Signaling Pathway

The binding of the 1040-31 peptide-MHC complex to the BDC2.5 TCR triggers the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 complex by the Src-family kinase Lck.[13][14] This creates docking sites for ZAP-70, which is then also phosphorylated and activated by Lck.[13][14][15][16] Activated ZAP-70 phosphorylates downstream adaptor proteins, most notably Linker for Activation of T-cells (LAT).[14][15][16][17] Phosphorylated LAT serves as a scaffold to recruit a multitude of other signaling molecules, forming a "signalosome" that amplifies and diversifies the initial TCR signal, leading to the activation of transcription factors such as NFAT, AP-1, and NF-κB, which drive the expression of genes responsible for T-cell activation and effector functions.

BDC2_5_TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR BDC2.5 TCR CD3 CD3 Complex Lck Lck CD3->Lck Recruitment & Activation ZAP70 ZAP-70 CD3->ZAP70 MHCII MHC-II / 1040-31 MHCII->TCR Binding LAT LAT Signalosome Signalosome Assembly LAT->Signalosome Scaffolding Lck->CD3 ITAM Phosphorylation Lck->ZAP70 Phosphorylation & Activation ZAP70->LAT Phosphorylation Transcription_Factors NFAT, AP-1, NF-κB Signalosome->Transcription_Factors Activation Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) Transcription_Factors->Gene_Expression Nuclear Translocation

Caption: BDC2.5 TCR Signaling Cascade.

Experimental Workflow: T-Cell Proliferation Assay

The following diagram illustrates the typical workflow for a T-cell proliferation assay using the this compound.

T_Cell_Proliferation_Workflow start Start isolate_cells Isolate BDC2.5 T-Cells & Prepare APCs start->isolate_cells setup_culture Co-culture T-Cells, APCs, & 1040-31 Mimotope isolate_cells->setup_culture incubate Incubate for 48-72h at 37°C, 5% CO2 setup_culture->incubate pulse Pulse with [3H]Thymidine (18h before harvest) incubate->pulse harvest Harvest Cells pulse->harvest measure Measure [3H]Thymidine Incorporation (CPM) harvest->measure end End measure->end

Caption: T-Cell Proliferation Assay Workflow.

Conclusion

The this compound is a critical reagent for dissecting the mechanisms of T-cell activation in the context of autoimmune diabetes. Its potent and specific agonistic activity for the BDC2.5 TCR allows for robust and reproducible in vitro and in vivo studies. This guide provides a centralized resource of quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to aid researchers in designing and interpreting experiments aimed at understanding and ultimately intervening in the pathogenesis of type 1 diabetes. Further research to fully elucidate the complete cytokine profile and downstream signaling nuances following 1040-31 stimulation will continue to refine our understanding of diabetogenic T-cell function.

References

Understanding the Specificity of the BDC2.5 T-Cell Clone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the specificity of the BDC2.5 T-cell clone, a critical tool in the study of Type 1 Diabetes (T1D). The BDC2.5 T-cell receptor (TCR) is derived from a CD4+ T-cell clone isolated from a non-obese diabetic (NOD) mouse and is instrumental in modeling the autoimmune processes that lead to the destruction of pancreatic beta cells. This document provides a comprehensive overview of the antigens recognized by the BDC2.5 T-cell, the quantitative aspects of this recognition, detailed experimental protocols for studying its function, and a visualization of the key signaling pathways and experimental workflows.

Antigen Specificity of the BDC2.5 T-Cell Clone

The BDC2.5 T-cell clone recognizes a specific peptide presented by the major histocompatibility complex (MHC) class II molecule I-Ag7, which is strongly associated with T1D susceptibility in NOD mice.[1][2] The primary autoantigen has been identified as a hybrid insulin peptide (HIP), specifically a fusion of a fragment from insulin C-peptide and a fragment from chromogranin A (ChgA).[3][4][5][6] In addition to this natural epitope, several mimotopes and altered peptide ligands have been developed to study the activation and function of BDC2.5 T-cells.

Key Antigens and Peptides
  • Hybrid Insulin Peptide (HIP2.5): The primary physiological antigen, a fusion of insulin C-peptide and a ChgA fragment.[3][4][5][6]

  • WE14: A peptide derived from chromogranin A.[3][4]

  • ChgA29–42: Another peptide fragment of chromogranin A.[3][4]

  • Mimotopes (e.g., p79, p17, 1040-51): Artificially designed peptides that can stimulate BDC2.5 T-cells with high potency.[7][8]

Quantitative Analysis of BDC2.5 T-Cell Specificity

The interaction between the BDC2.5 TCR and its cognate peptide-MHC (pMHC) ligands has been quantified using various biophysical and cellular assays. These studies reveal a hierarchy of affinities and functional responses to different peptides, providing insights into the mechanisms of T-cell activation and tolerance.

Two-Dimensional (2D) Affinity of BDC2.5 TCR for pMHC Ligands

The 2D affinity, a measure of the strength of the interaction between the T-cell and the antigen-presenting cell, has been determined for several key peptides.

Peptide EpitopeT-Cell OriginMean 2D Affinity (μm4)Reference
HIP2.5Splenic BDC2.5 T-cellsHigh (specific value not consistently stated)[3][4][5][6]
WE14Splenic BDC2.5 T-cellsLow (two orders of magnitude lower than HIP2.5)[3]
ChgA29–42Splenic BDC2.5 T-cellsLow (two orders of magnitude lower than HIP2.5)[3]
WE14Preselection BDC2.5 Thymocytes5.6 x 10-4[3]
ChgA29–42Preselection BDC2.5 Thymocytes3.5 x 10-4[3]
Functional Responses of BDC2.5 T-Cells to Peptide Stimulation

The functional consequences of TCR engagement, such as proliferation and upregulation of activation markers, are dependent on the specific peptide and its concentration.

Table 2: Dose-Dependent Proliferation and Activation Marker Upregulation of Splenic BDC2.5 T-Cells

PeptideConcentration RangeProliferation (CFSE Dilution)Upregulation of CD25, CD69, PD-1Reference
HIP2.50.001 - 100 µMStrong, dose-dependentStrong, dose-dependent[4]
WE140.001 - 100 µMNo observable responseNo observable response[4]
ChgA29–420.001 - 100 µMNo observable responseNo observable response[4]

Table 3: Cytokine Production by BDC2.5 T-Cells Upon Peptide Stimulation

PeptideStimulating ConditionsIFN-γ ProductionIL-10 ProductionReference
p79 (mimotope)In vitro stimulationHighBiased towards IL-10 production[8]
2.5HIPIn vivo (soluble antigen array)No significant changeInduced IL-10+ T-cells[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the specificity and function of BDC2.5 T-cells.

Isolation of BDC2.5 T-Cells from Transgenic Mice

Objective: To obtain a pure population of BDC2.5 T-cells for in vitro and in vivo experiments.

Materials:

  • BDC2.5 TCR transgenic NOD mice (6-10 weeks old)

  • Sterile dissection tools

  • 70 µm cell strainer

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol

  • Red blood cell lysis buffer (e.g., ACK lysis buffer)

  • CD4+ T-cell isolation kit (magnetic bead-based)

  • Flow cytometer and antibodies (e.g., anti-CD4, anti-Vβ4)

Procedure:

  • Euthanize BDC2.5 transgenic mouse according to institutional guidelines.

  • Aseptically harvest spleen and lymph nodes (axillary, brachial, inguinal, and pancreatic).

  • Prepare a single-cell suspension by gently mashing the tissues through a 70 µm cell strainer into a petri dish containing RPMI medium.

  • Transfer the cell suspension to a 50 mL conical tube and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in red blood cell lysis buffer and incubate for 5 minutes at room temperature.

  • Quench the lysis reaction by adding an excess of RPMI medium and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet and count viable cells using a hemocytometer and trypan blue exclusion.

  • Isolate CD4+ T-cells using a magnetic-activated cell sorting (MACS) CD4+ T-cell isolation kit according to the manufacturer's protocol.

  • (Optional) Further purify BDC2.5 T-cells by fluorescence-activated cell sorting (FACS) using antibodies against CD4 and the transgenic TCR Vβ4 chain.

In Vitro T-Cell Proliferation Assay using CFSE

Objective: To measure the proliferative response of BDC2.5 T-cells to specific peptide antigens.

Materials:

  • Isolated BDC2.5 T-cells

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Antigen-presenting cells (APCs), e.g., irradiated splenocytes from a non-transgenic NOD mouse

  • Peptide antigens (HIP2.5, WE14, ChgA29–42, mimotopes) at various concentrations

  • 96-well round-bottom culture plates

  • Flow cytometer

Procedure:

  • Resuspend isolated BDC2.5 T-cells at 1 x 107 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining by adding 5 volumes of cold complete RPMI medium and incubate on ice for 5 minutes.

  • Wash the cells twice with complete RPMI medium.

  • Resuspend the CFSE-labeled BDC2.5 T-cells at 2 x 106 cells/mL.

  • Prepare APCs by irradiating splenocytes (3000 rads).

  • In a 96-well plate, co-culture 1 x 105 CFSE-labeled BDC2.5 T-cells with 5 x 105 irradiated APCs per well.

  • Add peptide antigens at desired final concentrations (e.g., in a serial dilution from 100 µM to 0.001 µM). Include a no-peptide control.

  • Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells and analyze by flow cytometry. Gate on the CD4+ T-cell population and measure the dilution of CFSE fluorescence as an indicator of cell division.

Flow Cytometry for Surface Marker and Intracellular Cytokine Analysis

Objective: To assess the activation state and cytokine profile of BDC2.5 T-cells.

Materials:

  • Stimulated BDC2.5 T-cells (from in vitro culture or ex vivo from mice)

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies against surface markers (e.g., CD4, Vβ4, CD25, CD69, PD-1)

  • Brefeldin A and Monensin (Golgi transport inhibitors)

  • Intracellular fixation and permeabilization buffer kit

  • Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-10)

  • Flow cytometer

Procedure:

  • For intracellular cytokine staining: Add Brefeldin A (e.g., 10 µg/mL) and Monensin (e.g., 2 µM) to the cell culture for the last 4-6 hours of stimulation to block cytokine secretion.

  • Harvest the cells and wash with flow cytometry staining buffer.

  • Surface Staining: Resuspend the cells in staining buffer containing the appropriate combination of fluorochrome-conjugated antibodies against surface markers.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with staining buffer.

  • Intracellular Staining: Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Add the fluorochrome-conjugated antibodies against intracellular cytokines diluted in permeabilization buffer.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with permeabilization buffer.

  • Resuspend the cells in staining buffer and acquire data on a flow cytometer.

  • Analyze the data using appropriate software, gating on the CD4+Vβ4+ population to assess the expression of activation markers and cytokines.

Visualization of Signaling Pathways and Workflows

BDC2.5 T-Cell Receptor (TCR) Signaling Pathway

The engagement of the BDC2.5 TCR by its specific pMHC ligand on an antigen-presenting cell initiates a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and effector function.

BDC2_5_TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC Antigen Presenting Cell (APC) TCell BDC2.5 T-Cell pMHC pMHC (I-Ag7 + HIP2.5) TCR_CD3 TCR/CD3 Complex pMHC->TCR_CD3 Binding CD4 CD4 TCR_CD3->CD4 ZAP70 ZAP-70 TCR_CD3->ZAP70 Recruitment Lck Lck CD4->Lck Recruitment Lck->TCR_CD3 Phosphorylation of ITAMs Lck->ZAP70 Phosphorylation (Activation) LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Recruitment & Activation DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB PKC->NFkB Ras Ras RasGRP->Ras Calcineurin Calcineurin Ca_release->Calcineurin NFAT NFAT Calcineurin->NFAT Dephosphorylation (Activation) MAPK_cascade MAPK Cascade (Raf-MEK-ERK) Ras->MAPK_cascade AP1 AP-1 MAPK_cascade->AP1 Gene_expression Gene Expression (IL-2, IFN-γ, etc.) NFAT->Gene_expression AP1->Gene_expression NFkB->Gene_expression

BDC2.5 T-Cell Receptor Signaling Cascade
Experimental Workflow for Assessing BDC2.5 T-Cell Proliferation

The following diagram illustrates the key steps involved in a CFSE-based proliferation assay to measure the response of BDC2.5 T-cells to antigenic stimulation.

Proliferation_Workflow cluster_preparation Cell Preparation cluster_culture Co-culture and Stimulation cluster_analysis Analysis Isolation Isolate BDC2.5 CD4+ T-Cells from Transgenic Mouse CFSE_labeling Label T-Cells with CFSE Isolation->CFSE_labeling Co_culture Co-culture CFSE-labeled T-Cells and APCs CFSE_labeling->Co_culture APC_prep Prepare Antigen-Presenting Cells (e.g., irradiated splenocytes) APC_prep->Co_culture Stimulation Add Peptide Antigens (e.g., HIP2.5, WE14) Co_culture->Stimulation Incubation Incubate for 72 hours Stimulation->Incubation Harvest Harvest Cells Incubation->Harvest FACS Analyze by Flow Cytometry Harvest->FACS Data_analysis Gate on CD4+ T-Cells and Analyze CFSE Dilution FACS->Data_analysis Logical_Relationship Antigen Antigen (e.g., HIP2.5) pMHC_complex pMHC Complex Antigen->pMHC_complex MHC MHC Class II (I-Ag7) MHC->pMHC_complex TCR_Engagement TCR Engagement pMHC_complex->TCR_Engagement TCR BDC2.5 TCR TCR->TCR_Engagement Signaling Intracellular Signaling Cascade TCR_Engagement->Signaling Activation T-Cell Activation Signaling->Activation Proliferation Proliferation Activation->Proliferation Cytokine_Production Cytokine Production (IFN-γ, IL-10) Activation->Cytokine_Production Effector_Function Effector Function (e.g., Help for B-cells, Macrophage Activation) Activation->Effector_Function

References

BDC2.5 Mimotope 1040-31 as a Superagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BDC2.5 T-cell receptor (TCR) transgenic mouse is a cornerstone model in the study of Type 1 Diabetes (T1D), providing a valuable tool to investigate the autoimmune mechanisms underlying the destruction of pancreatic β-cells. The BDC2.5 CD4+ T-cell clone, from which the transgenic model is derived, is specific for an islet antigen. While the natural ligand has been identified as a hybrid insulin-chromogranin A peptide, the synthetic mimotope 1040-31 has emerged as a potent "superagonist" for these T-cells.[1][2][3] This technical guide provides an in-depth overview of the BDC2.5 mimotope 1040-31, its characteristics, and its application in experimental settings, complete with detailed protocols and quantitative data.

The 1040-31 peptide, also known as p31, is a strongly agonistic peptide for the diabetogenic T-cell clone BDC2.5.[4][5] Its sequence is H-Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu-OH (YVRPLWVRME).[4][5] This mimotope is highly effective in stimulating BDC2.5 T-cells, making it a crucial reagent for in vitro and in vivo studies of T-cell activation, proliferation, and cytokine production in the context of T1D research.[6]

Quantitative Data on BDC2.5 T-Cell Activation by Mimotope 1040-31

The superagonist activity of mimotope 1040-31 is demonstrated by its ability to induce robust proliferation and cytokine secretion by BDC2.5 T-cells at low concentrations. The following tables summarize quantitative data from various studies.

Table 1: T-Cell Proliferation in Response to this compound

Cell TypeStimulusConcentrationProliferation (CPM)Reference
BDC2.5 splenocytesMimotope 1040-310.1 µg/mL>150,000[1]
Lymphocytes from M0-treated NOD-BDC2.5 miceMimotope 1040-31500 ng/mL32,807 ± 7,911[7]
Lymphocytes from M2r-treated NOD-BDC2.5 miceMimotope 1040-31500 ng/mL16,518 ± 3,333[7]
Purified BDC2.5 CD4+ T-cellsMimotope 1040-31Not SpecifiedStimulation Index > 20[2]

CPM: Counts Per Minute from [3H]thymidine incorporation assays. Stimulation Index is the ratio of proliferation with antigen to proliferation without antigen.

Table 2: Cytokine Production by BDC2.5 T-Cells Stimulated with Mimotope 1040-31

Cell TypeStimulusCytokine MeasuredConcentrationReference
BDC2.5 T-cellsMimotope 1040-31IFN-γHigh[8]
BDC2.5 T-cellsMimotope 1040-31IL-10Low/Biased towards[8]
CD4+CD25- T-cells from BDC2.5-NOD mice with GM/DCsMimotope 1040-31 (0.5 µg/mL)IFN-γSignificantly increased[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments involving the this compound. The following are composite protocols synthesized from multiple sources.

In Vitro T-Cell Proliferation Assay

This protocol outlines the steps to measure the proliferation of BDC2.5 T-cells in response to the 1040-31 mimotope using [3H]thymidine incorporation.

Materials:

  • BDC2.5 TCR transgenic mouse spleen or lymph nodes

  • This compound (lyophilized)

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 2-Mercaptoethanol

  • 96-well flat-bottom plates

  • [3H]thymidine

  • Cell harvester and scintillation counter

  • Irradiated splenocytes from non-transgenic NOD mice (as antigen-presenting cells, APCs)

Procedure:

  • Prepare BDC2.5 T-cells: Isolate splenocytes or lymph node cells from a BDC2.5 TCR transgenic mouse and prepare a single-cell suspension.

  • Prepare APCs: Isolate splenocytes from a non-transgenic NOD mouse, irradiate them to prevent proliferation, and use them as APCs.

  • Peptide Reconstitution: Reconstitute lyophilized this compound in sterile PBS or DMSO to a stock concentration of 1 mg/mL. Further dilute in complete RPMI-1640 medium to the desired working concentrations.

  • Cell Plating:

    • Plate irradiated APCs at 5 x 10^5 cells/well in a 96-well flat-bottom plate.

    • Add purified BDC2.5 CD4+ T-cells at 2 x 10^5 cells/well.

  • Stimulation: Add serial dilutions of the 1040-31 mimotope to the wells. Include a negative control (no peptide) and a positive control (e.g., anti-CD3 antibody).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • [3H]thymidine Labeling: Add 1 µCi of [3H]thymidine to each well and incubate for an additional 18-24 hours.

  • Harvesting and Counting: Harvest the cells onto a filter mat using a cell harvester. Measure the incorporated radioactivity using a scintillation counter. The results are expressed in counts per minute (CPM).

Intracellular Cytokine Staining

This protocol describes the detection of intracellular cytokines, such as IFN-γ and IL-2, in BDC2.5 T-cells after stimulation with the 1040-31 mimotope.

Materials:

  • Stimulated BDC2.5 T-cells (from the proliferation assay setup, before [3H]thymidine addition)

  • Brefeldin A or Monensin (protein transport inhibitors)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fixation/Permeabilization buffer (commercially available kits are recommended)

  • Fluorochrome-conjugated antibodies against mouse CD4, TCR Vβ4, IFN-γ, and IL-2

  • Flow cytometer

Procedure:

  • Cell Stimulation: Stimulate BDC2.5 T-cells with the 1040-31 mimotope as described in the proliferation assay for 4-6 hours.

  • Protein Transport Inhibition: For the last 2-4 hours of stimulation, add Brefeldin A (e.g., 10 µg/mL) or Monensin to the culture to block cytokine secretion.

  • Surface Staining:

    • Harvest the cells and wash with FACS buffer.

    • Stain for surface markers (e.g., anti-CD4, anti-TCR Vβ4) for 30 minutes on ice, protected from light.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.

    • Wash the cells and then resuspend in permeabilization buffer for 15 minutes.

  • Intracellular Staining:

    • Add fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-IL-2) to the permeabilized cells.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Acquisition and Analysis: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer and analyze the data using appropriate software to determine the percentage of cytokine-producing cells within the CD4+ T-cell population.[10][11][12][13][14]

In Vivo Adoptive Transfer Model

This protocol outlines the adoptive transfer of BDC2.5 T-cells into immunodeficient mice to study their diabetogenic potential upon challenge with the 1040-31 mimotope.

Materials:

  • BDC2.5 TCR transgenic mice (donor)

  • NOD.SCID or NOD.Rag-/- mice (recipient)

  • This compound

  • Sterile PBS

  • FACS buffer and antibodies for cell sorting (anti-CD4, anti-CD62L)

  • Blood glucose monitoring system

Procedure:

  • Isolation of Naive BDC2.5 T-cells: Isolate splenocytes and lymph node cells from BDC2.5 TCR transgenic mice. Enrich for CD4+ T-cells using magnetic beads and then sort for naive CD4+CD62L+ T-cells using a flow cytometer.[15][16]

  • Adoptive Transfer: Inject a defined number of purified naive BDC2.5 T-cells (e.g., 1 x 10^6 cells) intravenously into recipient NOD.SCID or NOD.Rag-/- mice.[15][16]

  • In Vivo Challenge (Optional): To study the acute activation of the transferred T-cells, the recipient mice can be challenged with the 1040-31 mimotope via intraperitoneal or intravenous injection at a specified time point after transfer.

  • Monitoring for Diabetes: Monitor the mice for the onset of diabetes by regularly checking their blood glucose levels. Diabetes is typically defined as two consecutive blood glucose readings above 250 mg/dL.[17]

  • Analysis of T-cell Response: At the end of the experiment, tissues such as the spleen, pancreatic lymph nodes, and pancreas can be harvested to analyze the infiltration, proliferation, and cytokine profile of the transferred BDC2.5 T-cells.

Visualizations

BDC2.5 TCR Signaling Pathway

The following diagram illustrates the key signaling events initiated by the engagement of the BDC2.5 TCR with the 1040-31 mimotope presented by an antigen-presenting cell (APC).

BDC2_5_TCR_Signaling TCR_MHC BDC2.5 TCR : 1040-31-I-Ag7 Lck Lck TCR_MHC->Lck ZAP70 ZAP70 Lck->ZAP70 phosphorylates CD4 CD4 CD4->Lck LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKCθ DAG->PKC Ras_GRP Ras-GRP DAG->Ras_GRP Calcineurin Calcineurin Ca_release->Calcineurin NFAT NFAT activation Calcineurin->NFAT Gene_expression Gene Expression (Cytokines, Proliferation) NFAT->Gene_expression IKK IKK Complex PKC->IKK NFkB NF-κB activation IKK->NFkB NFkB->Gene_expression Ras Ras Ras_GRP->Ras MAPK_cascade MAPK Cascade (Erk, JNK, p38) Ras->MAPK_cascade AP1 AP-1 activation MAPK_cascade->AP1 AP1->Gene_expression

Caption: BDC2.5 TCR signaling cascade.

Experimental Workflow: In Vitro T-Cell Proliferation Assay

This diagram outlines the major steps of the in vitro T-cell proliferation assay.

T_Cell_Proliferation_Workflow start Start isolate_t_cells Isolate BDC2.5 T-cells start->isolate_t_cells isolate_apcs Isolate & Irradiate APCs start->isolate_apcs plate_cells Plate T-cells and APCs isolate_t_cells->plate_cells isolate_apcs->plate_cells add_mimotope Add 1040-31 Mimotope plate_cells->add_mimotope incubate_72h Incubate for 72h add_mimotope->incubate_72h add_thymidine Add [3H]thymidine incubate_72h->add_thymidine incubate_18h Incubate for 18h add_thymidine->incubate_18h harvest Harvest Cells incubate_18h->harvest scintillation_count Scintillation Counting harvest->scintillation_count end End scintillation_count->end

Caption: Workflow for T-cell proliferation assay.

Logical Relationship: Superagonist Activity

This diagram illustrates the concept of the 1040-31 mimotope as a superagonist for the BDC2.5 TCR.

Superagonist_Concept mimotope This compound tcr BDC2.5 TCR mimotope->tcr binds to strong_binding Strong & Stable Binding tcr->strong_binding sustained_signaling Sustained TCR Signaling strong_binding->sustained_signaling robust_response Robust T-cell Response (Proliferation, Cytokines) sustained_signaling->robust_response

Caption: Concept of superagonist activity.

References

An In-depth Technical Guide to the BDC2.5 Mimotope 1040-31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

The BDC2.5 mimotope 1040-31 is a synthetic decapeptide with the amino acid sequence Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu (YVRPLWVRME).[1][2] It is a potent agonist for the BDC2.5 T-cell receptor (TCR), which is characteristic of a diabetogenic CD4+ T-cell clone isolated from a non-obese diabetic (NOD) mouse model of type 1 diabetes.[3][4] This mimotope, also known as p31, is a valuable tool in type 1 diabetes research, used to stimulate BDC2.5 TCR transgenic T-cells to study T-cell activation, signaling pathways, and the efficacy of immunomodulatory therapies.[3][4]

Physicochemical Properties

PropertyValueReference
Amino Acid SequenceYVRPLWVRME[1][2]
Molecular FormulaC63H97N17O14S[1][2]
Molecular Weight~1348.7 Da[1][2]
Purity (by HPLC)≥95%[2]

Quantitative Data

T-Cell Activation and Proliferation

The potency of this compound in stimulating BDC2.5 T-cells has been quantified in various studies. The half-maximal effective concentration (EC50) for T-cell proliferation is a key metric.

ParameterValueCell TypeAssayReference
EC50Not explicitly quantified, but potent stimulation observed at 0.1 µg/mLBDC2.5 splenocytes[3H]thymidine incorporation[5]
EC50Not explicitly quantified, but significant proliferation induced at concentrations as low as 10-100 nMBDC2.5 CD4+ T-cellsNot specified
Cytokine Production

Stimulation of BDC2.5 T-cells with the 1040-31 mimotope induces the production of a range of cytokines. The cytokine profile can provide insights into the nature of the T-cell response (e.g., pro-inflammatory vs. regulatory).

CytokineObservationCell TypeExperimental ContextReference
IFN-γSignificantly increased productionBDC2.5 CD4+ T-cellsCo-culture with GM/DCs[6]
IL-10Increased productionBDC2.5 T-cellsNot specified[7]
IL-17Increased productionSplenic and pLN T-cells from immunized micePost-immunization with mimotope[7]
TGF-βIncreased productionSplenic and pLN T-cells from immunized miceNot specified[7]

Experimental Protocols

T-Cell Proliferation Assay ([3H]Thymidine Incorporation)

This protocol is a composite based on methodologies described in the literature for measuring T-cell proliferation in response to stimulation with the this compound.

1. Cell Preparation:

  • Isolate splenocytes from BDC2.5 TCR transgenic mice.

  • Prepare a single-cell suspension.

2. Assay Setup:

  • Plate 2 x 10^5 BDC2.5 splenocytes per well in a 96-well flat-bottom plate.

  • Add the this compound at a final concentration of 500 ng/mL.

  • Culture the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

3. Proliferation Measurement:

  • During the final 18 hours of culture, add 1 µCi of [methyl-3H]thymidine to each well.

  • Harvest the cells onto glass fiber filters.

  • Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the degree of T-cell proliferation.[8]

Cytokine Production Analysis (ELISA)

This protocol outlines the general steps for measuring cytokine levels in the supernatant of BDC2.5 T-cell cultures stimulated with the 1040-31 mimotope.

1. Cell Culture and Supernatant Collection:

  • Culture BDC2.5 T-cells with antigen-presenting cells (APCs) and the 1040-31 mimotope (e.g., 0.5 µg/mL) for 48 hours.

  • Centrifuge the culture plates and collect the supernatant.

2. ELISA Procedure (General):

  • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ) overnight at 4°C.

  • Wash the plate and block non-specific binding sites.

  • Add diluted cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

  • Incubate, wash, and then add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).

  • After a final wash, add a substrate solution to develop the color.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentration in the samples based on the standard curve.[6][9]

Signaling Pathways and Experimental Workflows

BDC2.5 T-Cell Activation by Mimotope 1040-31

The engagement of the BDC2.5 TCR by the 1040-31 mimotope presented on an MHC class II molecule (I-Ag7) on an APC initiates a signaling cascade that leads to T-cell activation, proliferation, and cytokine production.

BDC2_5_TCR_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell BDC2.5 CD4+ T-Cell MHC_Peptide I-Ag7 + 1040-31 Mimotope TCR BDC2.5 TCR MHC_Peptide->TCR Binding CD3 CD3 Complex TCR->CD3 CD4 CD4 Lck Lck CD4->Lck CD3->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 DAG_IP3 DAG / IP3 PLCg1->DAG_IP3 Generates NFAT NFAT DAG_IP3->NFAT AP1 AP-1 DAG_IP3->AP1 NFkB NF-κB DAG_IP3->NFkB Gene_Expression Gene Expression (Cytokines, etc.) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression

Caption: BDC2.5 TCR signaling cascade upon engagement with the 1040-31 mimotope.

Experimental Workflow for T-Cell Proliferation Assay

The following diagram illustrates the typical workflow for assessing BDC2.5 T-cell proliferation in response to the 1040-31 mimotope.

TCell_Proliferation_Workflow start Start isolate_splenocytes Isolate Splenocytes from BDC2.5 Mouse start->isolate_splenocytes prepare_cells Prepare Single-Cell Suspension isolate_splenocytes->prepare_cells plate_cells Plate Cells in 96-well Plate prepare_cells->plate_cells add_mimotope Add 1040-31 Mimotope plate_cells->add_mimotope incubate_72h Incubate for 72h add_mimotope->incubate_72h add_thymidine Add [3H]Thymidine (final 18h) incubate_72h->add_thymidine harvest_cells Harvest Cells add_thymidine->harvest_cells measure_cpm Measure CPM (Scintillation Counter) harvest_cells->measure_cpm end End measure_cpm->end

Caption: Workflow for a [3H]thymidine-based BDC2.5 T-cell proliferation assay.

References

preliminary studies using BDC2.5 mimotope 1040-31

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Preliminary Studies Using BDC2.5 Mimotope 1040-31

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent agonistic peptide for the diabetogenic T-cell clone BDC2.5.[1] This mimotope is a crucial tool in the study of Type 1 Diabetes (T1D), an autoimmune disease characterized by the T-cell mediated destruction of insulin-producing pancreatic beta cells.[2] The BDC2.5 T-cell receptor (TCR) transgenic mouse model is widely used in T1D research, and the 1040-31 peptide is specific for activating BDC2.5 TCR Tg+ T cells.[1] This document provides a comprehensive overview of preliminary studies involving this compound, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Function and Application

The this compound is recognized by the BDC2.5 T-cell clone when presented by the MHC class II molecule I-Ag7.[3][4] Its primary application in research is to stimulate and study the behavior of these pathogenic T-cells. Research utilizing this mimotope has explored mechanisms of T-cell activation, immunotolerance, and the development of immunotherapies for T1D.[3] For instance, it has been used in studies involving tolerogenic nanoparticles and the immunotargeting of islet-reactive CD4 T-cells.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various preliminary studies involving this compound.

Parameter Concentration/Value Cell Type/System Assay Observed Effect Reference
T-cell Stimulation0.1 µg/mLBDC2.5 T-cellsProliferation AssayT-cell activation[5]
T-cell Stimulation0.5 µg/mLBDC2.5 CD4+ T-cellsIFNγ Secretion AssayIncreased IFNγ production[6]
T-cell Stimulation5 µg/mL and 0.5 µg/mLAntigen-specific NOD T-cell linesProliferation AssayT-cell stimulation[5]
T-cell Restimulation500 ng/mLBDC2.5 T-cellsProliferation AssayT-cell restimulation[7]
ImmunizationNot specifiedNOD miceIn vivo immunizationInduction of beta-cell antigen-specific immune response[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

T-Cell Proliferation Assay

This protocol is designed to measure the proliferation of T-cells in response to stimulation with the this compound.

  • Cell Preparation: Isolate splenocytes from 9- to 10-week-old female, pre-diabetic NOD mice.

  • Cell Culture: Culture the splenocytes in appropriate media.

  • Stimulation: Add this compound to the cell cultures at desired concentrations (e.g., a serial dilution). A common concentration used is 0.1 µg/ml.[5]

  • Incubation: Incubate the cells for a specified period, typically 72 hours, to allow for proliferation.

  • Proliferation Measurement: Assess T-cell proliferation. This can be done using various methods, such as [3H]thymidine incorporation, where the amount of incorporated radioactivity is proportional to the amount of cell proliferation.

  • Data Analysis: Determine the EC50 values by curve fitting using appropriate software (e.g., GraphPad Prism).[5]

Cytokine Secretion Assay (IFNγ ELISA)

This protocol measures the production of Interferon-gamma (IFNγ) by T-cells upon stimulation.

  • Cell Co-culture: Co-culture purified CD4+CD25- T-cells from BDC2.5-NOD mice with bone marrow-derived dendritic cells (GM/DCs).

  • Peptide Pulsing: Pulse the GM/DCs with this compound peptide at a concentration of 0.5 μg/mL.[6]

  • Incubation: Culture the cells for 48 hours.[6]

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Quantify the amount of IFNγ in the supernatants using a standard ELISA kit.

In Vivo Immunization and T-Cell Response

This protocol describes the immunization of mice to study the in vivo T-cell response.

  • Animal Model: Use 6-week-old NOD mice.

  • Treatment (Optional): Administer experimental treatments, such as oral anti-CD3 monoclonal antibody or an isotype control, for five days.[8]

  • Immunization: Two days after treatment, immunize the mice with this compound in Complete Freund's Adjuvant (CFA).[8]

  • Cell Isolation: Ten days after immunization, isolate cells from the spleen and pancreatic lymph nodes.[8]

  • Restimulation and Analysis: Restimulate the isolated cells in vitro with the mimotope and analyze for proliferation and cytokine production (e.g., IL-17 and IFNγ).[8]

Visualizations

The following diagrams illustrate key processes related to the study of this compound.

Experimental_Workflow_for_T_Cell_Activation cluster_preparation Cell Preparation cluster_stimulation Stimulation cluster_analysis Analysis splenocytes Isolate Splenocytes (from NOD mice) culture Co-culture T-cells and APCs splenocytes->culture apc Antigen Presenting Cells (e.g., Dendritic Cells) apc->culture peptide This compound peptide->culture Add Peptide proliferation Proliferation Assay (e.g., Thymidine incorporation) culture->proliferation Measure Proliferation cytokine Cytokine Assay (e.g., ELISA for IFNγ) culture->cytokine Measure Cytokines flow Flow Cytometry (Cell surface markers) culture->flow Analyze Phenotype

Caption: Experimental workflow for studying T-cell activation by this compound.

BDC2_5_TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR BDC2.5 TCR Lck Lck TCR->Lck CD4 CD4 CD4->Lck MHC I-Ag7 + 1040-31 MHC->TCR Peptide Recognition ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC NFAT NFAT Ca->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 Gene Gene Transcription (e.g., IL-2, IFNγ) NFAT->Gene NFkB->Gene AP1->Gene

Caption: Simplified signaling pathway of BDC2.5 T-cell receptor activation.

References

Methodological & Application

Application Notes and Protocols: BDC2.5 Mimotope 1040-31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of BDC2.5 mimotope 1040-31, a potent agonistic peptide for the diabetogenic T-cell clone BDC2.5. This mimotope is a critical tool in the study of autoimmune diabetes, particularly in the context of the non-obese diabetic (NOD) mouse model. The following protocols are designed to guide researchers in utilizing this peptide for T-cell activation, proliferation assays, and adoptive transfer studies.

Product Information

  • Name: this compound (also known as p31)[1][2][3]

  • Function: A strongly agonistic peptide for the diabetogenic T-cell clone BDC2.5, capable of stimulating these cells.[1][3][4][5] It is specific for BDC2.5 TCR Tg+ (transgenic) T-cells.[1][2][3][5][6]

  • Application: Research in autoimmune diabetes.[5]

  • Storage: Delivered in lyophilized form and should be stored at or below -20°C.[2][3]

Experimental Protocols

In Vitro T-Cell Proliferation Assay

This protocol details the methodology for assessing the proliferation of BDC2.5 T-cells in response to stimulation with the 1040-31 mimotope.

a. Cell Preparation:

  • Isolate splenocytes from BDC2.5 TCR-transgenic mice to be used as the source of T-cells.[7]

  • For experiments requiring antigen-presenting cells (APCs), irradiate splenocytes from male NOD/shi mice.[7]

b. Assay Setup:

  • Plate BDC2.5 splenocytes (T-cells) at a density of 200 x 10³ cells per well in a 96-well plate. No additional APCs are typically required in this setup.[7]

  • Alternatively, for NOD experiments, use 100 x 10³ whole spleen cells from female NOD/shi mice as T-cells and 250 x 10³ irradiated male NOD/shi splenocytes as APCs per well.[7]

  • Prepare a serial dilution of the this compound peptide.[7]

c. Stimulation and Culture:

  • Add the diluted peptide to the cell cultures.

  • Incubate the plates for 72 hours.[7]

  • For the final 18 hours of culture, pulse the cells with 1 µCi of [³H]thymidine per well.[8]

d. Data Analysis:

  • Harvest the cells and measure the incorporated radioactivity using a scintillation counter.[7]

  • Determine the EC₅₀ values by curve fitting using appropriate software (e.g., GraphPad Prism).[7]

Quantitative Data Summary

ParameterValueReference
BDC2.5 T-cells / well200 x 10³[7]
NOD T-cells / well100 x 10³[7]
Irradiated APCs / well250 x 10³[7]
Incubation Time72 hours[7]
[³H]thymidine Pulse0.5 µCi/well for the last 18 hours[7][8]
Adoptive Transfer of Diabetogenic T-Cells

This protocol describes the in vitro activation of BDC2.5 T-cells and their subsequent transfer into immunodeficient mice to induce diabetes.

a. T-Cell Activation:

  • Culture whole spleen cells from 7- to 8-week-old BDC2.5 TCR-transgenic mice in mouse T-cell medium.[7]

  • Stimulate the cells with the this compound at a specified concentration for 4 days.[7]

b. Adoptive Transfer:

  • On day 4, harvest the activated T-cells.

  • Inject 5 x 10⁶ activated cells intravenously into 6-week-old NOD/scid mice.[7]

c. Monitoring:

  • Monitor the recipient mice for the development of diabetes. The transfer of BDC2.5 T-cells stimulated with a superagonist peptide is known to induce diabetes in NOD/scid recipients.[7]

Experimental Parameters

ParameterDetailsReference
T-Cell Source7- to 8-week-old BDC2.5 TCR-transgenic mice[7]
In Vitro Culture Duration4 days[7]
Number of Cells Transferred5 x 10⁶ per mouse[7]
Recipient Mice6-week-old NOD/scid mice[7]
Co-culture with Dendritic Cells for Cytokine Analysis

This protocol is for studying the interaction between BDC2.5 T-cells and dendritic cells (DCs) and the subsequent cytokine production.

a. Cell Preparation:

  • Purify CD4⁺CD25⁻ T-cells from BDC2.5-NOD mice.[8]

  • Generate bone marrow-derived dendritic cells (GM/DCs) from NOD mice.[8]

b. Co-culture Setup:

  • Incubate NOD GM/DCs (5 x 10³ cells/well) with the this compound peptide (0.5 µg/mL).[8]

  • Add the purified BDC2.5 T-cells (2 x 10⁴ cells/well) to the DC culture.[8]

c. Cytokine Measurement:

  • After 48 hours of co-culture, collect the supernatants.[8]

  • Quantify the concentration of cytokines, such as IFNγ, using ELISA.[8]

Quantitative Data for Co-culture

Cell TypeNumber of Cells / WellPeptide ConcentrationIncubationCytokine MeasuredReference
BDC2.5 T-cells2 x 10⁴0.5 µg/mL48 hoursIFNγ[8]
NOD GM/DCs5 x 10³0.5 µg/mL48 hoursIFNγ[8]

Visualizations

Signaling Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell BDC2.5 T-Cell MHC_II I-Ag7 TCR BDC2.5 TCR MHC_II->TCR presents to CD4 CD4 MHC_II->CD4 CD3 CD3 complex Lck Lck CD4->Lck ZAP70 ZAP70 CD3->ZAP70 recruits & phosphorylates Lck->CD3 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates Ras Ras LAT->Ras activates IP3 IP3 PLCg1->IP3 produces DAG DAG PLCg1->DAG produces Ca Ca²⁺ IP3->Ca releases PKC PKCθ DAG->PKC activates Calcineurin Calcineurin Ca->Calcineurin activates NFAT NFAT Calcineurin->NFAT dephosphorylates & activates Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression promote NFkB NF-κB PKC->NFkB activates NFkB->Gene_Expression promote MAPK MAPK Pathway Ras->MAPK activates AP1 AP-1 MAPK->AP1 activates AP1->Gene_Expression promote Mimotope BDC2.5 Mimotope 1040-31 Mimotope->MHC_II binds to

Caption: T-Cell Receptor signaling cascade initiated by this compound presentation.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Proliferation Assay cluster_adoptive Adoptive Transfer Model Isolate_Splenocytes Isolate BDC2.5 Splenocytes Plate_Cells Plate Cells ± APCs Isolate_Splenocytes->Plate_Cells Add_Mimotope Add Serial Dilutions of This compound Plate_Cells->Add_Mimotope Incubate_72h Incubate for 72h Add_Mimotope->Incubate_72h Pulse_Thymidine Pulse with [³H]thymidine (last 18h) Incubate_72h->Pulse_Thymidine Measure_Proliferation Measure Radioactivity Pulse_Thymidine->Measure_Proliferation Activate_TCells Activate BDC2.5 T-Cells with Mimotope (4 days) Harvest_Cells Harvest Activated T-Cells Activate_TCells->Harvest_Cells Inject_Mice Inject 5x10⁶ Cells into NOD/scid Mice Harvest_Cells->Inject_Mice Monitor_Diabetes Monitor for Diabetes Inject_Mice->Monitor_Diabetes

Caption: Workflow for T-cell proliferation and adoptive transfer experiments.

References

Application Notes for In Vitro T-Cell Stimulation Using BDC2.5 Mimotope 1040-31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BDC2.5 mimotope 1040-31 is a potent synthetic peptide agonist for the diabetogenic CD4+ T-cell clone BDC2.5.[1][2][3][4][5][6][7] This mimotope is specific for T-cells expressing the BDC2.5 T-cell receptor (TCR) and is a valuable tool for studying the mechanisms of autoimmune diabetes (Type 1 Diabetes) in the Non-Obese Diabetic (NOD) mouse model.[1][2][3][4][5][6][7] In vitro stimulation of BDC2.5 T-cells with the 1040-31 peptide provides a robust and reproducible system for investigating T-cell activation, proliferation, cytokine production, and the evaluation of potential immunomodulatory therapies. These application notes provide detailed protocols for the use of this compound in common T-cell assays.

Principle of Action

The BDC2.5 TCR recognizes a specific peptide fragment presented by the MHC class II molecule I-A^g7 on the surface of antigen-presenting cells (APCs). The 1040-31 mimotope effectively mimics this natural ligand, leading to the activation of the BDC2.5 T-cell. This activation initiates a signaling cascade that results in cellular proliferation, differentiation into effector T-cells, and the secretion of cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).

Data Presentation

The following tables summarize key quantitative parameters for the successful application of the this compound in various T-cell stimulation assays.

Table 1: Recommended Concentrations for this compound

ParameterRecommended ConcentrationNotes
Stock Solution (Lyophilized Powder)Reconstitute in sterile DMSO to a concentration of 1 mg/mL. Further dilute in sterile PBS or culture medium.Store stock solutions at -20°C or below in single-use aliquots to avoid repeated freeze-thaw cycles.
Working Concentration 0.1 - 10 µg/mL The optimal concentration should be determined empirically for each experimental system. A common starting point is 0.5 µg/mL (500 ng/mL).[8][9]
Final DMSO Concentration in Culture< 0.5% (v/v)High concentrations of DMSO can be toxic to cells.

Table 2: Cell Seeding Densities for T-Cell Assays

AssayCell TypeRecommended Seeding DensityPlate Format
Proliferation Assay ([³H]-Thymidine) BDC2.5 Splenocytes2 x 10⁵ cells/well96-well flat-bottom
ELISA / Cytokine Assay BDC2.5 Splenocytes + APCs2 x 10⁵ T-cells + 5 x 10³ DCs/well96-well flat-bottom
Intracellular Cytokine Staining (Flow Cytometry) BDC2.5 Splenocytes1-2 x 10⁶ cells/mL24-well or 96-well U-bottom

Mandatory Visualizations

BDC2.5 T-Cell Receptor (TCR) Signaling Pathway

TCR_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell BDC2.5 CD4+ T-Cell cluster_TCR_Complex TCR Complex MHC_Peptide I-A^g7 + 1040-31 Peptide TCR BDC2.5 TCR MHC_Peptide->TCR Binding Lck Lck TCR->Lck Activation CD3 CD3 CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 Recruitment & Activation SLP76->PLCg1 DAG DAG PLCg1->DAG Hydrolysis of PIP2 IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Activation Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK Activation Ca_Calcineurin Ca²⁺/Calcineurin Pathway IP3->Ca_Calcineurin Ca²⁺ Release NFkB NF-κB PKC->NFkB Activation Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) Ras_MAPK->Gene_Expression NFkB->Gene_Expression Nuclear Translocation NFAT NFAT Ca_Calcineurin->NFAT Activation NFAT->Gene_Expression Nuclear Translocation

Caption: BDC2.5 TCR Signaling Pathway.

Experimental Workflow for In Vitro T-Cell Stimulation

Experimental_Workflow cluster_Assays Downstream Assays Isolate_Cells Isolate Splenocytes from BDC2.5 TCR Transgenic Mice Cell_Culture Co-culture Splenocytes with 1040-31 Mimotope (48-72h) Isolate_Cells->Cell_Culture Prepare_Peptide Prepare this compound Working Solution Prepare_Peptide->Cell_Culture Add_BrefeldinA Add Brefeldin A (for Intracellular Staining, last 4-6h) Cell_Culture->Add_BrefeldinA Harvest_Cells Harvest Cells and/or Supernatant Cell_Culture->Harvest_Cells Add_BrefeldinA->Harvest_Cells Proliferation Proliferation Assay ([³H]-Thymidine Incorporation) Harvest_Cells->Proliferation Cytokine_Quant Cytokine Quantification (ELISA) Harvest_Cells->Cytokine_Quant Flow_Cytometry Flow Cytometry (Surface Markers & Intracellular Cytokines) Harvest_Cells->Flow_Cytometry

Caption: Experimental Workflow for In Vitro T-Cell Stimulation.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)

Materials:

  • This compound

  • Splenocytes from BDC2.5 TCR transgenic NOD mice

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • 96-well flat-bottom tissue culture plates

  • [³H]-Thymidine

  • Cell harvester and scintillation counter

Procedure:

  • Prepare a single-cell suspension of splenocytes from BDC2.5 TCR transgenic mice.

  • Resuspend cells in complete RPMI-1640 medium to a final concentration of 2 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well flat-bottom plate.

  • Prepare serial dilutions of the this compound in complete RPMI-1640 medium.

  • Add 100 µL of the peptide dilutions to the appropriate wells. For negative controls, add 100 µL of medium alone or a control peptide.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.

  • Pulse the cells by adding 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18-24 hours.

  • Harvest the cells onto filter mats using a cell harvester.

  • Measure the incorporation of [³H]-Thymidine using a scintillation counter. Data are typically expressed as counts per minute (CPM).

Protocol 2: Intracellular Cytokine Staining (ICS) for Flow Cytometry

Materials:

  • This compound

  • Splenocytes from BDC2.5 TCR transgenic NOD mice

  • Complete RPMI-1640 medium

  • 24-well or 96-well U-bottom tissue culture plates

  • Brefeldin A or Monensin

  • Fixable viability dye

  • Fluorochrome-conjugated antibodies against murine surface markers (e.g., CD4, CD44, CD62L)

  • Fluorochrome-conjugated antibodies against murine intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α)

  • Fixation/Permeabilization buffer kit

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension of splenocytes and resuspend in complete RPMI-1640 medium at a concentration of 1-2 x 10⁶ cells/mL.

  • Add the cell suspension to the wells of a 24-well or 96-well plate.

  • Add the this compound to the desired final concentration (e.g., 0.5 µg/mL). Include appropriate negative (no peptide) and positive (e.g., Cell Stimulation Cocktail) controls.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a total of 6-24 hours.

  • For the final 4-6 hours of incubation, add a protein transport inhibitor such as Brefeldin A (e.g., at 10 µg/mL) to the culture to allow for intracellular cytokine accumulation.

  • Harvest the cells and wash with PBS.

  • Stain for surface markers and viability according to the antibody manufacturer's protocols.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit.

  • Stain for intracellular cytokines with fluorochrome-conjugated antibodies.

  • Wash the cells and resuspend in an appropriate buffer for flow cytometry analysis.

  • Acquire data on a flow cytometer and analyze the percentage of cytokine-producing cells within the CD4+ T-cell population.

Expected Results

  • Proliferation: A dose-dependent increase in [³H]-Thymidine incorporation is expected in BDC2.5 T-cells stimulated with 1040-31 mimotope compared to unstimulated controls.

  • Cytokine Production: Increased levels of pro-inflammatory cytokines such as IFN-γ and IL-2 should be detectable in the culture supernatants (by ELISA) or intracellularly (by flow cytometry) in stimulated BDC2.5 T-cells.

  • Activation Marker Upregulation: Flow cytometry analysis should reveal an upregulation of activation markers such as CD25, CD44, and CD69, and a downregulation of the naive T-cell marker CD62L on the surface of stimulated CD4+ T-cells.

Troubleshooting

  • Low T-cell response:

    • Verify the viability of the splenocytes.

    • Titrate the concentration of the 1040-31 mimotope.

    • Ensure the peptide has been stored and reconstituted correctly.

    • Optimize the incubation time.

  • High background in negative controls:

    • Ensure proper washing steps during cell preparation and staining.

    • Check for potential contamination of reagents or cell cultures.

    • Use appropriate isotype controls for flow cytometry.

  • Cell death:

    • Ensure the final DMSO concentration is below 0.5%.

    • Handle cells gently during all procedures.

    • Use a viability dye to exclude dead cells from the analysis.

Conclusion

The this compound is a powerful reagent for the in vitro stimulation of diabetogenic T-cells. The protocols outlined in these application notes provide a framework for conducting robust and reproducible experiments to study T-cell function in the context of autoimmune diabetes. Optimization of specific parameters may be required for individual experimental setups.

References

Application Notes and Protocols for BDC2.5 Mimotope 1040-31 T-Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The BDC2.5 T-cell receptor (TCR) transgenic mouse is a widely used model for studying the mechanisms of autoimmune type 1 diabetes. The T-cells from these mice recognize an unknown autoantigen presented by the MHC class II molecule I-Ag7. The mimotope 1040-31 is a synthetic peptide that acts as a superagonist for the BDC2.5 TCR, potently stimulating the proliferation of BDC2.5 T-cells. This T-cell proliferation assay is a crucial in vitro tool for investigating the cellular and molecular mechanisms of T-cell activation, tolerance, and the efficacy of potential immunomodulatory therapies for type 1 diabetes.

These application notes provide a detailed protocol for performing a BDC2.5 mimotope 1040-31 T-cell proliferation assay, along with data presentation guidelines and a visualization of the experimental workflow and the relevant signaling pathway.

Data Presentation

Quantitative data from the T-cell proliferation assay should be summarized in a clear and structured format to allow for easy comparison between experimental conditions.

Table 1: Example Data Summary for BDC2.5 T-Cell Proliferation

Experimental GroupMimotope 1040-31 Conc. (µg/mL)Mean Proliferation (CPM)Std. Deviation (CPM)Proliferation Index (CFSE/CTV)% Divided Cells (CFSE/CTV)
Unstimulated Control0500751.25
Test Compound A
Group 10.125,0002,1008.592
Group 21.060,0005,50015.298
Group 310.065,0006,20016.199
Test Compound B
Group 10.115,0001,8006.385
Group 21.040,0004,10012.195
Group 310.042,0004,50012.596

*CPM = Counts Per Minute (for [3H]-Thymidine incorporation assays) *CFSE/CTV = Carboxyfluorescein succinimidyl ester / CellTrace™ Violet (for dye dilution assays)

Experimental Protocols

This section details the methodologies for the key experiments involved in the BDC2.5 T-cell proliferation assay.

Isolation of BDC2.5 CD4+ T-Cells and Antigen Presenting Cells (APCs)

Materials:

  • Spleen and lymph nodes from BDC2.5 TCR transgenic NOD mice

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)

  • CD4+ T-cell isolation kit (e.g., MACS beads or other negative selection kits)

  • CD11c+ dendritic cell (DC) isolation kit (optional, for purified APCs)

  • Ammonium-Chloride-Potassium (ACK) lysis buffer

Protocol:

  • Aseptically harvest spleens and pancreatic lymph nodes from BDC2.5 TCR transgenic mice.

  • Prepare single-cell suspensions by mechanical disruption through a 70 µm cell strainer.

  • Lyse red blood cells using ACK lysis buffer, if necessary.

  • Isolate CD4+ T-cells using a negative selection kit according to the manufacturer's instructions to obtain untouched T-cells.

  • For APCs, T-cell depleted splenocytes can be used. Irradiate the T-cell depleted splenocytes (3000 rads) to prevent their proliferation.

  • Alternatively, for a more defined system, dendritic cells (DCs) can be isolated from the spleens of non-transgenic NOD mice using a CD11c+ isolation kit.

T-Cell Proliferation Assay using [3H]-Thymidine Incorporation

This is a classic method to measure T-cell proliferation based on the incorporation of radiolabeled thymidine into the DNA of dividing cells.

Materials:

  • Isolated BDC2.5 CD4+ T-cells (responder cells)

  • Irradiated T-cell depleted splenocytes (APCs)

  • This compound peptide

  • Complete RPMI medium

  • 96-well flat-bottom culture plates

  • [3H]-Thymidine

  • Cell harvester and scintillation counter

Protocol:

  • Plate 2 x 105 BDC2.5 CD4+ T-cells per well in a 96-well plate.

Application Notes and Protocols for Adoptive Transfer of BDC2.5 T-Cells with 1040-31 Mimotope

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adoptive transfer of BDC2.5 T-cells into non-obese diabetic (NOD) mice is a widely utilized and powerful model for studying the pathogenesis of Type 1 Diabetes (T1D) and for evaluating potential immunotherapies. BDC2.5 T-cells are CD4+ T-cells that express a transgenic T-cell receptor (TCR) recognizing an autoantigen presented by pancreatic β-cells, leading to their destruction. The 1040-31 mimotope is a synthetic peptide that acts as a strong agonist for the BDC2.5 TCR, making it an invaluable tool for in vitro activation and expansion of these diabetogenic T-cells.[1][2][3]

These application notes provide a comprehensive overview of the experimental workflow, from the isolation of BDC2.5 T-cells to their adoptive transfer and subsequent analysis. Detailed protocols for key experiments are provided, along with quantitative data to guide experimental design and interpretation. Additionally, signaling pathways and experimental workflows are visualized to enhance understanding.

Data Presentation

Table 1: In Vitro Proliferation of BDC2.5 T-Cells in Response to 1040-31 Mimotope
Treatment ConditionProliferation (Counts Per Minute - CPM)Reference
BDC2.5 T-cells + M0 Macrophages + 1040-31 Mimotope32807 ± 7911[4]
BDC2.5 T-cells + M2r Macrophages + 1040-31 Mimotope16518 ± 3333[4]
BDC2.5 T-cells + Peptide-pulsed LPS-stimulated GM/DCs (Vehicle)~15000[5]
BDC2.5 T-cells + Peptide-pulsed LPS-stimulated GM/DCs (SB203580)~30000[5]
Table 2: In Vivo Diabetes Incidence Following Adoptive Transfer of BDC2.5 T-Cells
Transferred CellsRecipient MiceDiabetes IncidenceMean Onset (Days)Reference
1 x 10^6 Naïve BDC2.5 CD4+CD62L+ T-cellsNOD.SCID100%11[6]
5 x 10^5 Naïve BDC2.5 T-cellsNOD.Rag1-/-100%13 ± 1.2
5 x 10^5 In Vitro Pre-activated BDC2.5 T-cellsNOD.Rag1-/-100%~8[7]
6 x 10^6 In Vitro Pre-activated BDC2.5 T-cellsNOD.Rag1-/-100%~6[7]
3.5 x 10^5 Activated BDC2.5 T-cellsNOD.RAG-/-100%~10[8]
3.5 x 10^5 Activated BDC2.5 T-cells + BDC2.5 Tregs (1:1)NOD.RAG-/-0%>40[8]
Table 3: Cytokine Production by BDC2.5 T-Cells Following Stimulation
Stimulation ConditionCytokineConcentration/ResponseReference
BDC2.5 T-cells + 1040-31 Mimotope-pulsed GM/DCs (Vehicle)IFN-γ~2000 pg/mL[5]
BDC2.5 T-cells + 1040-31 Mimotope-pulsed GM/DCs (SB203580)IFN-γ~4000 pg/mL[5]
BDC2.5 T-cells stimulated with p79 mimotopeIFN-γHigh secretion[9]
BDC2.5 T-cells stimulated with p79 mimotopeIL-10Biased towards IL-10 production[9]
BDC2.5 T-cells + 1040-31 MimotopeIL-2Production suppressed by Tregs[10]

Experimental Protocols

Protocol 1: Isolation of Naïve BDC2.5 CD4+ T-Cells

This protocol describes the isolation of naïve BDC2.5 CD4+ T-cells from the spleen and lymph nodes of BDC2.5 TCR transgenic mice.

Materials:

  • BDC2.5 TCR transgenic NOD mice (6-8 weeks old)

  • 70% Ethanol

  • Phosphate-Buffered Saline (PBS)

  • Complete RPMI-1640 medium

  • FACS buffer (PBS with 2% FBS)

  • Antibodies: Anti-CD4, Anti-TCR Vβ4, Anti-CD62L, Anti-CD25

  • Cell strainer (70 µm)

  • FACS tube

  • Flow cytometer

Procedure:

  • Euthanize BDC2.5 donor mice and sterilize the abdomen with 70% ethanol.

  • Aseptically harvest spleens and pancreatic lymph nodes.

  • Generate single-cell suspensions by gently disrupting the tissues through a 70 µm cell strainer with a syringe plunger into a petri dish containing PBS.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in FACS buffer.

  • Stain the cells with fluorescently labeled antibodies against CD4, TCR Vβ4, CD62L, and CD25.

  • Isolate naïve BDC2.5 T-cells (CD4+TCR Vβ4+CD62L+CD25-) using a flow cytometer.

  • Resuspend the sorted cells in sterile PBS for immediate use or in complete RPMI-1640 for in vitro culture.

Protocol 2: In Vitro Activation of BDC2.5 T-Cells with 1040-31 Mimotope

This protocol details the in vitro activation of isolated BDC2.5 T-cells using the 1040-31 mimotope.

Materials:

  • Isolated naïve BDC2.5 CD4+ T-cells

  • Complete RPMI-1640 medium

  • 1040-31 mimotope peptide (e.g., from Anaspec, AS-62756)

  • Irradiated splenocytes from NOD mice (Antigen Presenting Cells - APCs)

  • T-cell culture plates (96-well, flat-bottom)

  • [3H]-Thymidine (for proliferation assay)

  • ELISA kits for cytokine measurement (e.g., IFN-γ, IL-2)

Procedure:

  • Prepare APCs by irradiating splenocytes from non-transgenic NOD mice.

  • Plate the irradiated APCs in a 96-well plate.

  • Add the 1040-31 mimotope to the wells at a final concentration of 0.1-10 µg/mL.[7]

  • Add the isolated naïve BDC2.5 T-cells to the wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • For Proliferation Assay: 18 hours before harvesting, add 1 µCi of [3H]-Thymidine to each well. Harvest the cells and measure thymidine incorporation using a scintillation counter.

  • For Cytokine Analysis: After 48 hours of culture, collect the supernatant and measure cytokine concentrations using ELISA kits according to the manufacturer's instructions.[5]

Protocol 3: Adoptive Transfer of BDC2.5 T-Cells

This protocol outlines the procedure for the intravenous injection of BDC2.5 T-cells into recipient mice to induce diabetes.

Materials:

  • Naïve or in vitro-activated BDC2.5 T-cells

  • NOD.SCID or NOD.Rag1-/- recipient mice (6-8 weeks old)

  • Sterile PBS

  • 1 mL syringe with a 27-gauge needle

  • Heating lamp

  • Mouse restrainer

Procedure:

  • Resuspend the desired number of BDC2.5 T-cells in sterile PBS. A typical injection volume is 100-200 µL.

  • Warm the recipient mice under a heating lamp to dilate the tail veins.

  • Place the mouse in a restrainer.

  • Disinfect the tail with an alcohol wipe.

  • Inject the T-cell suspension intravenously into one of the lateral tail veins.

  • Monitor the mice for signs of diabetes starting from day 5 post-transfer.

Protocol 4: Monitoring of Diabetes

This protocol describes how to monitor the recipient mice for the onset of diabetes.

Materials:

  • Urine glucose test strips or a blood glucose meter

  • Metabolic cages (for urine collection) or lancets (for blood collection)

Procedure:

  • Urine Glucose Monitoring:

    • House mice in metabolic cages for urine collection or gently squeeze the mouse's abdomen to obtain a urine sample.

    • Use urine glucose test strips to measure the glucose concentration.

    • Mice with two consecutive readings of >250 mg/dL are considered diabetic.

  • Blood Glucose Monitoring:

    • Obtain a drop of blood from the tail vein using a lancet.

    • Use a blood glucose meter to measure the blood glucose concentration.

    • Mice with two consecutive readings of >250 mg/dL are considered diabetic.

  • Monitor the mice daily and record the glucose levels and the date of diabetes onset.

Visualizations

Experimental_Workflow cluster_donor BDC2.5 Donor Mouse cluster_isolation T-Cell Isolation cluster_activation In Vitro Activation (Optional) cluster_transfer Adoptive Transfer cluster_monitoring Monitoring & Analysis Donor BDC2.5 TCR Transgenic Mouse Harvest Harvest Spleen & Pancreatic Lymph Nodes Donor->Harvest SingleCell Prepare Single-Cell Suspension Harvest->SingleCell Stain Stain with Antibodies (CD4, Vβ4, CD62L) SingleCell->Stain FACS FACS Sort for Naïve CD4+Vβ4+CD62L+ T-Cells Stain->FACS Culture Co-culture with APCs & 1040-31 Mimotope FACS->Culture Optional Inject Intravenous Injection FACS->Inject Naïve T-cells Analysis Analyze Proliferation & Cytokine Production Culture->Analysis Culture->Inject Activated T-cells Recipient NOD.SCID or NOD.Rag1-/- Recipient Recipient->Inject Monitor Monitor for Diabetes (Urine/Blood Glucose) Inject->Monitor Endpoint Endpoint Analysis: Histology, T-cell function Monitor->Endpoint TCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR BDC2.5 TCR CD3 CD3 Complex CD4 CD4 Lck Lck CD3->Lck Recruits ZAP70 ZAP70 CD3->ZAP70 Recruits & Activates Lck->CD3 Phosphorylates ITAMs LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP76 ZAP70->SLP76 Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits SLP76->PLCg1 Activates DAG DAG PLCg1->DAG Generates IP3 IP3 PLCg1->IP3 Generates RasGRP RasGRP DAG->RasGRP PKC PKCθ DAG->PKC Ca Ca²⁺ release IP3->Ca Ras Ras RasGRP->Ras NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca->Calcineurin MAPK MAPK Cascade (Erk, JNK, p38) Ras->MAPK Gene Gene Transcription (IL-2, IFN-γ, etc.) NFkB->Gene NFAT NFAT Calcineurin->NFAT Dephosphorylates AP1 AP-1 MAPK->AP1 Activates NFAT->Gene AP1->Gene Mimotope 1040-31 Mimotope (on APC with MHC-II) Mimotope->TCR Binds

References

Application Notes and Protocols for Inducing Regulatory T-Cells with BDC2.5 Mimotope 1040-31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BDC2.5 mimotope 1040-31, also known as p31, is a potent agonistic peptide for the BDC2.5 T-cell receptor (TCR), which is characteristic of a diabetogenic CD4+ T-cell clone isolated from a non-obese diabetic (NOD) mouse.[1][2][3][4] This mimotope is a valuable tool in type 1 diabetes (T1D) research for stimulating BDC2.5 T-cells and, notably, for the induction of antigen-specific regulatory T-cells (Tregs).[5][6] These induced Tregs have shown the capacity to suppress autoimmune responses and prevent diabetes in preclinical models.[5][6]

These application notes provide detailed protocols for the in vitro and in vivo use of this compound to generate and expand functional Tregs. The protocols are intended for research purposes and should be adapted and optimized for specific experimental needs.

Data Presentation

Table 1: Quantitative Parameters for In Vitro Treg Induction and Functional Analysis

ParameterDescriptionTypical Values/RangesReferences
Treg Expansion Fold-Change The extent of Treg proliferation over the culture period.Up to 200-fold in ~14 days[6]
Purity of Expanded Tregs Percentage of CD4+CD25+Foxp3+ cells after expansion.>90%[6]
Treg:Teff Ratio for In Vitro Suppression The ratio of regulatory T-cells to effector T-cells required for significant suppression of proliferation.1:1 to 1:10 (Treg:Teff)[5]
IL-10 Secretion by Expanded Tregs Concentration of the immunosuppressive cytokine IL-10 in culture supernatants.Varies; typically measured by ELISA[6]
TGF-β Secretion by Expanded Tregs Concentration of the immunosuppressive cytokine TGF-β in culture supernatants.Varies; typically measured by ELISA[6]

Table 2: Quantitative Parameters for In Vivo Treg Induction and Adoptive Transfer

ParameterDescriptionTypical Values/RangesReferences
Number of Tregs for Adoptive Transfer The number of expanded Tregs transferred to each recipient mouse.0.5 x 10^6 to 10 x 10^6 cells[5][6]
Treg:Teff Ratio for In Vivo Protection The ratio of transferred Tregs to effector T-cells to prevent diabetes.As low as 1:9 (Treg:Teff)[5]
Incidence of Diabetes Prevention The percentage of recipient mice protected from diabetes after Treg transfer.Up to 100%[6]
Time to Diabetes Onset in Control Group The typical timeframe for diabetes development in recipient mice without Treg transfer.2-4 weeks[5]

Experimental Protocols

Protocol 1: In Vitro Induction and Expansion of BDC2.5-Specific Regulatory T-Cells

This protocol describes two common methods for inducing and expanding BDC2.5-specific Tregs in vitro: using anti-CD3/anti-CD28 coated beads or peptide-pulsed dendritic cells.

Method A: Expansion using Anti-CD3/Anti-CD28 Coated Beads

This method relies on polyclonal stimulation to expand a population of T-cells, from which Tregs can be isolated and further expanded.

Materials:

  • Spleen and lymph nodes from BDC2.5 TCR transgenic NOD mice

  • CD4+ T-Cell Isolation Kit (e.g., MACS)

  • CD25+ Regulatory T-Cell Isolation Kit (e.g., MACS)

  • Anti-CD3/Anti-CD28 T-Cell Activator beads

  • Recombinant mouse Interleukin-2 (IL-2)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

Procedure:

  • Prepare a single-cell suspension from the spleen and lymph nodes of BDC2.5 TCR transgenic NOD mice.

  • Isolate CD4+ T-cells using a negative selection kit according to the manufacturer's instructions.

  • From the enriched CD4+ T-cell population, isolate CD4+CD25+ Tregs using a positive selection kit.

  • Activate the purified CD4+CD25+ Tregs by culturing them with anti-CD3/anti-CD28 coated beads at a bead-to-cell ratio of 1:1.

  • Culture the cells in complete RPMI-1640 medium supplemented with high-dose IL-2 (e.g., 1000 U/mL).

  • Maintain the cell density between 0.5 x 10^6 and 1.5 x 10^6 cells/mL.

  • Every 2-3 days, split the cultures and add fresh medium with IL-2.

  • After 10-14 days of culture, remove the beads and assess the phenotype and function of the expanded Tregs.

Method B: Induction and Expansion using Peptide-Pulsed Dendritic Cells

This method uses antigen-presenting cells (APCs) to present the this compound, leading to the specific activation and expansion of BDC2.5-reactive Tregs.

Materials:

  • Bone marrow from NOD mice

  • Recombinant mouse GM-CSF and IL-4

  • This compound peptide

  • Lipopolysaccharide (LPS) (optional, for DC maturation)

  • CD4+ T-cells isolated from BDC2.5 TCR transgenic NOD mice

  • Complete RPMI-1640 medium

Procedure:

  • Generation of Bone Marrow-Derived Dendritic Cells (BMDCs):

    • Harvest bone marrow from the femurs and tibias of NOD mice.

    • Culture the bone marrow cells in complete RPMI-1640 medium supplemented with GM-CSF (e.g., 20 ng/mL) and IL-4 (e.g., 10 ng/mL).

    • On day 3, add fresh medium with cytokines.

    • On day 6, harvest the non-adherent and loosely adherent cells, which are immature DCs.

  • Peptide Pulsing of Dendritic Cells:

    • Incubate the immature DCs with this compound (e.g., 10 µg/mL) for 2-4 hours at 37°C.

    • (Optional) For mature DCs, add LPS (e.g., 100 ng/mL) during the last 18-24 hours of culture.

    • Wash the DCs three times to remove excess peptide.

  • Co-culture of T-cells and Peptide-Pulsed DCs:

    • Isolate CD4+ T-cells from BDC2.5 TCR transgenic NOD mice.

    • Co-culture the CD4+ T-cells with the peptide-pulsed DCs at a ratio of 10:1 (T-cell:DC).

    • Culture the cells in complete RPMI-1640 medium.

    • After 3-5 days, assess the induction of Foxp3 expression in CD4+ T-cells by flow cytometry.

Protocol 2: In Vitro Treg Suppression Assay

This assay measures the ability of the expanded BDC2.5-specific Tregs to suppress the proliferation of effector T-cells.

Materials:

  • Expanded BDC2.5-specific Tregs

  • CD4+CD25- effector T-cells (Teff) from BDC2.5 TCR transgenic NOD mice

  • Cell proliferation dye (e.g., CFSE)

  • Anti-CD3 antibody

  • Irradiated splenocytes (as APCs)

  • Complete RPMI-1640 medium

Procedure:

  • Label the Teff cells with a cell proliferation dye according to the manufacturer's instructions.

  • In a 96-well round-bottom plate, co-culture the labeled Teff cells (e.g., 5 x 10^4 cells/well) with the expanded Tregs at various ratios (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Teff).

  • Add irradiated splenocytes (e.g., 1 x 10^5 cells/well) and a suboptimal concentration of soluble anti-CD3 antibody (e.g., 0.5 µg/mL) to stimulate proliferation.

  • Culture the cells for 3-4 days at 37°C.

  • Assess the proliferation of the Teff cells by measuring the dilution of the cell proliferation dye using flow cytometry. Proliferation is indicated by a decrease in fluorescence intensity.

Protocol 3: In Vivo Adoptive Transfer of BDC2.5-Specific Tregs

This protocol describes the adoptive transfer of expanded BDC2.5-specific Tregs into NOD or NOD.scid mice to assess their ability to prevent autoimmune diabetes.

Materials:

  • Expanded BDC2.5-specific Tregs

  • Diabetogenic effector T-cells from BDC2.5 TCR transgenic NOD mice (optional, for co-transfer models)

  • Recipient mice (e.g., pre-diabetic NOD mice or NOD.scid mice)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Harvest and wash the expanded BDC2.5-specific Tregs. Resuspend the cells in sterile PBS at the desired concentration.

  • Inject the Treg cell suspension (e.g., 0.5 x 10^6 to 10 x 10^6 cells in 100-200 µL) intravenously into the tail vein of recipient mice.

  • (For co-transfer experiments) On the same day, inject diabetogenic BDC2.5 effector T-cells into the recipient mice.

  • Monitor the mice for the onset of diabetes by measuring blood glucose levels regularly (e.g., twice weekly). Diabetes is typically defined as a blood glucose reading >250 mg/dL for two consecutive measurements.

Visualization of Pathways and Workflows

Treg_Induction_Signaling_Pathway cluster_TCR_Engagement TCR Engagement cluster_Downstream_Signaling Downstream Signaling cluster_Treg_Differentiation Treg Differentiation BDC2.5_Mimotope BDC2.5 Mimotope 1040-31 MHCII MHC-II on APC BDC2.5_Mimotope->MHCII BDC2.5_TCR BDC2.5 TCR MHCII->BDC2.5_TCR Signal 1 Lck Lck BDC2.5_TCR->Lck CD4 CD4 CD4->MHCII CD28 CD28 PI3K PI3K CD28->PI3K B7 B7 on APC B7->CD28 Signal 2 ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCgamma PLCγ LAT_SLP76->PLCgamma LAT_SLP76->PI3K NFAT NFAT PLCgamma->NFAT AP1 AP-1 PLCgamma->AP1 NFkB NF-κB PLCgamma->NFkB Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Foxp3_Expression Foxp3 Gene Expression mTOR->Foxp3_Expression Inhibition NFAT->Foxp3_Expression AP1->Foxp3_Expression NFkB->Foxp3_Expression Treg_Phenotype Regulatory T-cell Phenotype & Function Foxp3_Expression->Treg_Phenotype

Caption: TCR signaling pathway for BDC2.5 mimotope-induced Treg differentiation.

In_Vitro_Treg_Induction_Workflow cluster_T_Cell_Source T-Cell Source cluster_Method_A Method A: Bead-Based Expansion cluster_Method_B Method B: Peptide-Pulsed DC cluster_Analysis Analysis Source_Mice BDC2.5 TCR Transgenic NOD Mice Isolate_CD4 Isolate CD4+ T-cells Source_Mice->Isolate_CD4 Isolate_Tregs Isolate CD4+CD25+ Tregs Isolate_CD4->Isolate_Tregs Co_culture Co-culture CD4+ T-cells with Pulsed BMDCs Isolate_CD4->Co_culture Activate_Beads Activate with Anti-CD3/CD28 Beads + IL-2 Isolate_Tregs->Activate_Beads Expand_Tregs_A Expand for 10-14 days Activate_Beads->Expand_Tregs_A Functional_Assay In Vitro Suppression Assay Expand_Tregs_A->Functional_Assay Adoptive_Transfer In Vivo Adoptive Transfer Expand_Tregs_A->Adoptive_Transfer Generate_DC Generate Bone Marrow- Derived Dendritic Cells (BMDCs) Pulse_DC Pulse BMDCs with This compound Generate_DC->Pulse_DC Pulse_DC->Co_culture Induce_Tregs_B Induce Foxp3 Expression (3-5 days) Co_culture->Induce_Tregs_B Induce_Tregs_B->Functional_Assay Induce_Tregs_B->Adoptive_Transfer

Caption: Workflow for the in vitro induction and expansion of BDC2.5-specific Tregs.

In_Vivo_Adoptive_Transfer_Workflow Expand_Tregs Expand BDC2.5-specific Tregs In Vitro (See Protocol 1) Prepare_Cells Harvest and Prepare Tregs for Injection Expand_Tregs->Prepare_Cells Inject_Tregs Intravenous Injection into Recipient Mice Prepare_Cells->Inject_Tregs Recipient_Mice Recipient Mice (e.g., NOD or NOD.scid) Inject_Tregs->Recipient_Mice Monitor_Diabetes Monitor Blood Glucose Levels Recipient_Mice->Monitor_Diabetes Outcome Assess Prevention/ Delay of Diabetes Monitor_Diabetes->Outcome

Caption: Workflow for the in vivo adoptive transfer of BDC2.5-specific Tregs.

References

Application Notes and Protocols for In Vivo Administration of BDC2.5 Mimotope 1040-31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDC2.5 mimotope 1040-31 is a potent agonistic peptide for the diabetogenic BDC2.5 T-cell clone, which is widely utilized in preclinical research of Type 1 Diabetes (T1D). This mimotope is specific for the BDC2.5 T-cell receptor (TCR) transgenic T-cells and is instrumental in studying the mechanisms of autoimmune diabetes in the Non-Obese Diabetic (NOD) mouse model. In vivo administration of this compound can be tailored to either induce a pathogenic autoimmune response or to promote immunological tolerance, depending on the dose, route, and formulation. These application notes provide detailed protocols for the in vivo use of this mimotope, based on established experimental findings.

Data Presentation

The following tables summarize quantitative data from representative studies involving the in vivo administration of this compound or its use in evaluating other therapies.

Table 1: In Vivo Administration Protocols and Outcomes

ApplicationAnimal ModelAdministration RouteDosage & FormulationFrequency & DurationKey Outcomes
Immunization 6-week-old female NOD miceSubcutaneous (ventral flanks)100 µg mimotope in Complete Freund's Adjuvant (CFA)Single immunizationInduction of a beta-cell antigen-specific immune response, enabling the study of subsequent tolerizing therapies.[1]
Tolerance Induction NOD.SCID mice with adoptive transfer of BDC2.5 T-cellsIntravenous0.6 µg of p31-p(GluNAc) conjugateTwo doses (12 hours and 4 days post T-cell transfer)Prevention of diabetes development.[2]
Tolerance Induction (Nanoparticles) 5-week-old female NOD miceIntravenous2.5 mg/dose of mimotope-encapsulated PLGA nanoparticles in sterile salineMultiple doses (e.g., at 5, 7, 9, and 11 weeks of age)Reduced onset and incidence of hyperglycemia.[3][4]

Table 2: Representative Effects on T-Cell Populations and Cytokine Production

Treatment ApproachAnimal ModelKey Cellular/Cytokine Changes
Tolerance Induction (Nanoparticles) NOD.SCID mice with BDC2.5 T-cell transferSignificant expansion of Foxp3+ regulatory T-cells (Tregs) in the spleen and pancreas.[4]
Oral Anti-CD3 with Mimo Immunization NOD miceReduced proliferation of mimotope-specific T-cells; Decreased IL-17 and IFN-γ production by T-cells.[1]
Adoptive Transfer of M2r Macrophages 12-16 week old NOD-BDC2.5 miceReduced ex vivo proliferation of lymphocytes in response to the mimotope.[5]

Experimental Protocols

Protocol 1: Immunization for Induction of an Autoimmune Response

This protocol is designed to elicit a robust T-cell response to the BDC2.5 mimotope, which can be a prerequisite for testing the efficacy of subsequent immunomodulatory therapies.

Materials:

  • This compound (lyophilized powder)

  • Sterile, endotoxin-free Phosphate Buffered Saline (PBS) or sterile saline

  • Complete Freund's Adjuvant (CFA)

  • 6-week-old female NOD mice

  • Syringes and needles for subcutaneous injection

Procedure:

  • Peptide Reconstitution: Reconstitute the lyophilized this compound in sterile PBS to a stock concentration (e.g., 1 mg/mL). Ensure the peptide is fully dissolved. The peptide is typically supplied as a TFA salt, which generally enhances solubility in aqueous solutions.[6]

  • Emulsion Preparation: Prepare a 1:1 emulsion of the peptide solution and CFA. For a final dose of 100 µg per mouse in a 100 µL injection volume, mix 50 µL of a 2 mg/mL peptide solution with 50 µL of CFA. Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).

  • Administration: Inject 100 µL of the emulsion subcutaneously into the ventral flanks of the mice.

  • Post-Administration Monitoring: Monitor the mice for signs of immune activation and for the development of diabetes by checking blood glucose levels weekly, starting 1-2 weeks post-immunization. A mouse is considered diabetic after two consecutive blood glucose readings >250 mg/dL.[4]

Protocol 2: Tolerance Induction using Peptide-Conjugates

This protocol describes the administration of a modified BDC2.5 mimotope to induce immunological tolerance and prevent diabetes in an aggressive adoptive transfer model.

Materials:

  • This compound conjugated to a tolerogenic carrier (e.g., p(GluNAc))

  • Sterile, endotoxin-free saline

  • NOD.SCID mice

  • Activated BDC2.5 T-cells for adoptive transfer

  • Syringes and needles for intravenous injection

Procedure:

  • Adoptive Transfer: Induce diabetes by intravenously injecting activated BDC2.5 T-cells (e.g., 3.0 x 10^5 cells) into NOD.SCID recipients.

  • Peptide Preparation: Dissolve the p31-p(GluNAc) conjugate in sterile saline to the desired concentration for a final dose of 0.6 µg per mouse.

  • Administration:

    • Administer the first dose (0.6 µg) intravenously 12 hours after the T-cell transfer.

    • Administer the second dose (0.6 µg) intravenously 4 days after the T-cell transfer.

  • Post-Administration Monitoring: Monitor blood glucose levels daily, starting 1-2 days after the T-cell transfer.[4] Mice treated with saline or unconjugated peptide are expected to develop hyperglycemia rapidly, while successfully tolerized mice will remain normoglycemic.[7]

Visualizations

Mechanism of Tolerogenic Nanoparticle Therapy

Tolerogenic_Nanoparticle_Mechanism cluster_administration In Vivo Administration cluster_cellular_events Cellular and Systemic Effects cluster_outcome Therapeutic Outcome p31_NP p31-PLGA Nanoparticles APC Antigen Presenting Cell (APC) Uptake p31_NP->APC i.v. infusion Treg_Induction Induction/Expansion of Foxp3+ Tregs APC->Treg_Induction Tolerogenic Presentation Effector_Tcell Diabetogenic BDC2.5 Effector T-cells Treg_Induction->Effector_Tcell Suppresses Cytokine_Shift Cytokine Profile Shift Treg_Induction->Cytokine_Shift Promotes Prevention Prevention of T1D Effector_Tcell->Prevention Leads to (if uncontrolled) Suppression Suppression of Autoimmunity Cytokine_Shift->Suppression e.g., ↑IL-10, ↓IFN-γ Suppression->Prevention

Caption: Workflow of tolerance induction using BDC2.5 mimotope (p31)-loaded PLGA nanoparticles.

Experimental Workflow for Immunization and Therapy Evaluation

Immunization_Workflow Start 6-week-old NOD Mice Immunization Immunize with 100µg p31 in CFA (s.c.) Start->Immunization Therapy Administer Test Therapy (e.g., oral anti-CD3) Immunization->Therapy 2 days post-immunization Analysis Isolate Spleen & Pancreatic Lymph Nodes Therapy->Analysis 10 days post-immunization Restimulation In vitro Restimulation with p31 Analysis->Restimulation Readouts Measure: - T-cell Proliferation - Cytokine Production (IFN-γ, IL-17) Restimulation->Readouts

Caption: Experimental timeline for evaluating therapies following p31 mimotope immunization.

References

Practical Applications of BDC2.5 Mimotope 1040-31 in Autoimmunity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDC2.5 mimotope 1040-31 is a potent agonistic peptide for the diabetogenic T cell clone BDC2.5.[1][2][3][4] This mimotope is a crucial tool in the study of autoimmune diseases, particularly Type 1 Diabetes (T1D), as it specifically activates T cells expressing the BDC2.5 T cell receptor (TCR).[1][2][3][4] The BDC2.5 T cell clone is reactive to an autoantigen present in pancreatic islet cells, and its activation is a key event in the pathogenesis of T1D in the non-obese diabetic (NOD) mouse model.[5][6] The 1040-31 peptide, also known as p31, has the amino acid sequence H-Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu-OH.[2] Its primary application lies in its ability to stimulate BDC2.5 T cells, making it an invaluable reagent for in vitro and in vivo studies aimed at understanding and modulating autoimmune responses.

This document provides detailed application notes and protocols for the use of this compound in key research areas of autoimmunity, including T cell activation assays, expansion of regulatory T cells, and development of tolerogenic immunotherapies.

Application 1: In Vitro T Cell Proliferation and Activation Assays

Objective: To assess the activation and proliferation of BDC2.5 T cells in response to the 1040-31 mimotope. This is a fundamental assay to study the cellular mechanisms of T cell-mediated autoimmunity.

Experimental Protocol
  • Cell Preparation:

    • Isolate splenocytes or lymphocytes from the pancreatic lymph nodes of NOD-BDC2.5 mice, which are transgenic for the BDC2.5 TCR.

    • Prepare a single-cell suspension in complete RPMI medium.

  • Cell Culture and Stimulation:

    • Plate the isolated lymphocytes at a density of 1 x 10^6 cells/well in a 96-well flat-bottom plate.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and dilute it in complete RPMI medium to the desired final concentrations. A typical concentration for stimulation is 500 ng/mL.[7]

    • Add the mimotope solution to the cell cultures. Include a negative control (no peptide) and a positive control (e.g., anti-CD3 antibody).

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[7]

  • Proliferation Assessment ([3H]-Thymidine Incorporation):

    • After 72 hours of incubation, pulse the cells with 1 µCi of [3H]-thymidine per well.

    • Incubate for an additional 18-24 hours.

    • Harvest the cells onto a filter mat using a cell harvester.

    • Measure the incorporation of [3H]-thymidine using a scintillation counter. The counts per minute (CPM) are proportional to the degree of cell proliferation.

Data Presentation

Table 1: Representative T Cell Proliferation Data

Treatment GroupThis compound Conc.Mean Proliferation (CPM ± SEM)
M0 Macrophage-treated BDC2.5 mice500 ng/mL32807 ± 7911[7]
M2r Macrophage-treated BDC2.5 mice500 ng/mL16518 ± 3333[7]

Workflow Diagram

T_Cell_Proliferation_Assay cluster_setup Experimental Setup cluster_stimulation Stimulation cluster_analysis Analysis Isolate Isolate Lymphocytes (NOD-BDC2.5 mice) Plate Plate Cells (1x10^6/well) Isolate->Plate Add_Mimotope Add this compound (500 ng/mL) Plate->Add_Mimotope Incubate_72h Incubate (72 hours) Add_Mimotope->Incubate_72h Pulse Pulse with [3H]-Thymidine Incubate_72h->Pulse Incubate_24h Incubate (18-24 hours) Pulse->Incubate_24h Harvest Harvest Cells Incubate_24h->Harvest Measure Measure Proliferation (Scintillation Counter) Harvest->Measure

Caption: Workflow for in vitro T cell proliferation assay.

Application 2: Expansion of Antigen-Specific CD4+CD25+ Regulatory T Cells (Tregs)

Objective: To expand a population of functional, antigen-specific CD4+CD25+ regulatory T cells (Tregs) from non-obese diabetic (NOD) mice. This is critical for developing cell-based therapies for autoimmune diseases.

Experimental Protocol
  • Treg Isolation:

    • Isolate CD4+ T cells from the spleens and lymph nodes of NOD mice using magnetic-activated cell sorting (MACS).

    • Further enrich for CD4+CD25+ Tregs using anti-CD25 microbeads.

  • In Vitro Expansion:

    • Culture the isolated Tregs with irradiated, T cell-depleted splenocytes as antigen-presenting cells (APCs).

    • Stimulate the co-culture with this compound.

    • Supplement the culture medium with interleukin-2 (IL-2) to promote Treg survival and expansion.

    • Restimulate the cells every 7-10 days with fresh APCs, mimotope, and IL-2.

  • Functional Assessment:

    • After several rounds of stimulation, assess the suppressive function of the expanded Tregs.

    • Co-culture the expanded Tregs with freshly isolated CD4+CD25- effector T cells (Teffs) and stimulate with this compound.

    • Measure the proliferation of the Teffs. A reduction in Teff proliferation in the presence of the expanded Tregs indicates suppressive function.

Data Presentation

Table 2: Expansion and Suppressive Function of Tregs

ParameterInitial PopulationAfter 2 Rounds of Stimulation
% of BDC2.5 TCR Tg+ cells0.001%50%[8]
Suppressive ActivityNot ApplicableMaintained[8]

Signaling Pathway Diagram

Treg_Expansion_Signaling cluster_activation Treg Activation and Expansion cluster_outcome Cellular Outcome TCR BDC2.5 TCR Proliferation Treg Proliferation & Expansion TCR->Proliferation CD28 CD28 CD28->Proliferation IL2R IL-2R IL2R->Proliferation APC APC APC->CD28 Signal 2 (Co-stimulation) Mimotope BDC2.5 Mimotope 1040-31 + I-Ag7 Mimotope->TCR Signal 1 IL2 IL-2 IL2->IL2R Signal 3 Suppression Enhanced Suppressive Function Proliferation->Suppression

Caption: Signaling for Treg expansion.

Application 3: Development of Tolerogenic Nanoparticle-Based Immunotherapies

Objective: To use this compound encapsulated in nanoparticles to induce antigen-specific tolerance and prevent the onset of T1D. This represents a promising strategy for targeted immunotherapy.

Experimental Protocol
  • Nanoparticle Formulation:

    • Encapsulate this compound within biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA). This can be achieved using methods like double emulsion solvent evaporation.

  • In Vivo Administration:

    • Administer the mimotope-loaded nanoparticles to pre-diabetic NOD mice, typically via intravenous or subcutaneous injection.

    • Include control groups receiving empty nanoparticles or soluble mimotope.

  • Monitoring of Disease Progression:

    • Monitor the mice for the development of diabetes by regularly measuring blood glucose levels.

    • At the end of the study, perform histological analysis of the pancreas to assess the degree of insulitis.

  • Immunological Analysis:

    • Isolate lymphocytes from the spleen and pancreatic lymph nodes.

    • Analyze the frequency and function of Tregs and effector T cells using flow cytometry.

    • Measure cytokine production (e.g., IL-10, IFN-γ) in response to ex vivo restimulation with the mimotope.

Data Presentation

Table 3: Efficacy of Nanoparticle-Based Immunotherapy

Treatment GroupOutcome
PLGA nanoparticles with this compoundSignificant inhibition of T1D induced by transfer of transgenic CD4+ BDC2.5 T cells.[9]
PLGA nanoparticles with this compoundInduction of Treg cells and downstream regulation of effector T cells.
PLGA nanoparticles with this compoundIncreased levels of anti-inflammatory cytokines.

Logical Relationship Diagram

Nanoparticle_Therapy_Logic NP PLGA Nanoparticles + This compound Uptake Uptake by Antigen Presenting Cells (APCs) NP->Uptake Presentation Antigen Presentation in a Tolerogenic Context Uptake->Presentation Treg_Induction Induction of Antigen-Specific Regulatory T cells (Tregs) Presentation->Treg_Induction Teff_Suppression Suppression of Autoreactive Effector T cells (Teffs) Treg_Induction->Teff_Suppression Prevention Prevention/Amelioration of Autoimmune Diabetes Teff_Suppression->Prevention

Caption: Mechanism of nanoparticle immunotherapy.

Conclusion

This compound is a versatile and indispensable tool for researchers in the field of autoimmunity. Its high specificity for the diabetogenic BDC2.5 T cell clone allows for detailed investigations into the mechanisms of T cell activation, the expansion of regulatory T cells, and the development of novel antigen-specific immunotherapies. The protocols and data presented herein provide a framework for the practical application of this mimotope in advancing our understanding and treatment of autoimmune diseases like Type 1 Diabetes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing BDC2.5 Mimotope 1040-31 Concentration for T-Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the concentration of BDC2.5 mimotope 1040-31 for various T-cell assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in T-cell assays?

This compound is a synthetic peptide that acts as a strong agonist for the BDC2.5 T-cell receptor (TCR).[1][2][3][4] This specific TCR is expressed by a diabetogenic CD4+ T-cell clone that is widely used in type 1 diabetes research.[5][6] The mimotope is used to stimulate BDC2.5 TCR transgenic T-cells in vitro to study T-cell activation, proliferation, cytokine production, and the effects of potential immunomodulatory therapies.[7][8]

Q2: What is a typical starting concentration for this compound in a T-cell assay?

Based on published literature, a common starting concentration for this compound is in the range of 0.1 to 1.0 µg/mL. For instance, some studies have successfully used concentrations such as 500 ng/mL (0.5 µg/mL).[9][10] Another study noted T-cell activation with the superagonist 1040-31 at 0.1 µg/mL.[11] However, the optimal concentration can vary significantly depending on the specific assay, cell type, and experimental conditions. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific setup.

Q3: How do I perform a dose-response (titration) experiment to find the optimal concentration?

A dose-response experiment involves testing a range of mimotope concentrations to identify the one that elicits the desired level of T-cell response (e.g., maximal proliferation or cytokine production without inducing excessive cell death).

Experimental Protocols

Protocol 1: Dose-Response Curve for T-Cell Proliferation Assay

This protocol outlines the steps to determine the optimal concentration of this compound using a tritiated thymidine ([³H]TdR) incorporation assay.

Materials:

  • BDC2.5 TCR transgenic splenocytes or purified CD4+ T-cells

  • Antigen-presenting cells (APCs), such as irradiated splenocytes from a non-transgenic mouse.

  • This compound

  • Complete RPMI medium

  • 96-well round-bottom plates

  • [³H]Thymidine

  • Cell harvester and scintillation counter

Procedure:

  • Prepare a serial dilution of the this compound. A typical range to test would be from 0.01 µg/mL to 10 µg/mL.

  • Plate BDC2.5 T-cells at a density of 2 x 10⁵ cells/well in a 96-well plate.

  • Add APCs to the wells, typically at a 1:1 ratio with the T-cells.

  • Add the different concentrations of the mimotope to the wells in triplicate. Include a "no peptide" control.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.

  • Eighteen hours before harvesting, pulse the cells by adding 1 µCi of [³H]Thymidine to each well.

  • Harvest the cells onto a filter mat using a cell harvester.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Plot the mean counts per minute (CPM) against the mimotope concentration to determine the optimal dose.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No T-cell response at any concentration Peptide degradationEnsure proper storage of the lyophilized peptide at -20°C. Reconstitute shortly before use and avoid repeated freeze-thaw cycles.
Suboptimal cell viabilityCheck the viability of BDC2.5 T-cells and APCs before starting the experiment using a method like trypan blue exclusion.
Issue with APCsEnsure APCs are properly prepared (e.g., irradiated) and are presenting the peptide effectively.
High background in "no peptide" control Spontaneous T-cell activationCulture cells for a period without stimulation before the assay to allow them to return to a resting state.
ContaminationEnsure aseptic technique and use fresh, sterile reagents.
T-cell response is very low across all concentrations Insufficient peptide concentrationThe optimal concentration may be higher than the tested range. Extend the dose-response curve to higher concentrations.
Assay kinetics are not optimalThe time point for measuring the response may not be ideal. Perform a time-course experiment (e.g., measuring proliferation at 48, 72, and 96 hours).
Cell death observed at high peptide concentrations Activation-induced cell death (AICD)High concentrations of a strong agonist can lead to overstimulation and AICD. The optimal concentration will be the one that gives a robust response before a significant drop-off due to cell death.

Data Presentation

Table 1: Example Dose-Response Data for T-Cell Proliferation

Mimotope 1040-31 Concentration (µg/mL)Mean CPM (± SD)
0 (No Peptide)500 (± 50)
0.0115,000 (± 1,200)
0.155,000 (± 4,500)
1.095,000 (± 8,000)
5.098,000 (± 7,500)
10.080,000 (± 6,800)

Note: This is example data. Actual results will vary.

Visualizations

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell BDC2.5 T-Cell MHC MHC class II TCR TCR MHC->TCR Recognition CD4 CD4 MHC->CD4 Peptide BDC2.5 Mimotope 1040-31 Peptide->MHC Binding Signal_Transduction Signal Transduction (e.g., Erk phosphorylation) TCR->Signal_Transduction CD4->Signal_Transduction CD28 CD28 CD28->Signal_Transduction Co-stimulation Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) Signal_Transduction->Gene_Expression Cellular_Response Cellular Response (Proliferation, Cytokine Secretion) Gene_Expression->Cellular_Response

Caption: BDC2.5 T-Cell Activation Pathway.

Optimization_Workflow start Start: Prepare BDC2.5 T-cells and APCs prepare_peptide Prepare serial dilutions of This compound (e.g., 0.01 - 10 µg/mL) start->prepare_peptide setup_assay Set up T-cell assay (e.g., proliferation, cytokine) prepare_peptide->setup_assay incubate Incubate for 48-72 hours setup_assay->incubate measure Measure T-cell response incubate->measure analyze Analyze data: Plot dose-response curve measure->analyze determine_optimal Determine optimal concentration (Peak of the curve before decline) analyze->determine_optimal end Use optimal concentration in future experiments determine_optimal->end

Caption: Workflow for Optimizing Mimotope Concentration.

References

Technical Support Center: BDC2.5 T-Cell Proliferation Assays with 1040-31 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the BDC2.5 T-cell clone and the 1040-31 mimotope in proliferation assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My BDC2.5 T-cells are showing low to no proliferation in response to the 1040-31 peptide. What are the possible causes and solutions?

A1: Low proliferation is a common issue that can stem from several factors throughout the experimental workflow. Here is a systematic guide to troubleshooting this problem:

Troubleshooting Low Proliferation:

Potential Cause Recommended Action
Suboptimal Peptide Concentration The 1040-31 peptide is a strong agonist for BDC2.5 T-cells.[1][2][3] However, the optimal concentration can vary. We recommend performing a dose-response curve ranging from 0.1 to 10 µg/mL. Some studies have reported successful stimulation at concentrations as low as 0.1 µg/mL and as high as 10 µg/mL.[4]
Poor Antigen Presenting Cell (APC) Function BDC2.5 T-cells are CD4+ and require antigen presentation by MHC class II molecules, specifically I-Ag7, which is expressed by APCs from NOD mice.[5] Ensure that your APCs (typically irradiated splenocytes from NOD mice) are viable and used at an appropriate ratio with your T-cells (e.g., 1:1 to 5:1 APCs to T-cells).
Issues with CFSE Labeling High concentrations of CFSE can be toxic to cells, while low concentrations may not provide a strong enough signal. Titrate the CFSE concentration (typically 1-5 µM) and ensure that the labeling is performed in a protein-free buffer to prevent quenching of the dye.[6]
Inadequate Incubation Time T-cell proliferation is a dynamic process. For BDC2.5 T-cells, an incubation period of 3 to 4 days is generally recommended to observe robust proliferation.[4]
Cell Viability Issues The health of your BDC2.5 T-cells is critical. Ensure proper cell culture conditions, including appropriate media, supplements, and CO2 levels. Check cell viability before and after the assay using a viability dye like Trypan Blue or a fluorescent viability marker.

Q2: I am observing high background proliferation in my unstimulated control wells. How can I reduce this?

A2: High background proliferation can mask the antigen-specific response. Here are some common causes and solutions:

Troubleshooting High Background Proliferation:

Potential Cause Recommended Action
APC Activation The splenocytes used as APCs may be pre-activated. Ensure that the donor NOD mice are healthy and have not been subjected to any inflammatory stimuli.
Serum Components Certain lots of fetal bovine serum (FBS) can contain mitogenic factors that stimulate T-cell proliferation. Test different lots of FBS or consider using a serum-free medium.
Cell Culture Density Plating cells at too high a density can lead to non-specific activation. Optimize the cell seeding density in your 96-well plates.
Contamination Microbial contamination can induce T-cell proliferation. Maintain sterile technique throughout the experiment and consider using antibiotics in your culture medium.

Q3: My BDC2.5 T-cells appear to be dying during the proliferation assay. What could be the reason?

A3: Cell death during the assay can be attributed to several factors, including activation-induced cell death (AICD) and suboptimal culture conditions.

Troubleshooting Cell Death:

Potential Cause Recommended Action
Activation-Induced Cell Death (AICD) High concentrations of the 1040-31 peptide can lead to overstimulation and subsequent AICD. If you observe significant cell death at higher peptide concentrations, try using a lower, yet still stimulatory, concentration.
CFSE Toxicity As mentioned, high concentrations of CFSE can be cytotoxic. Ensure you have optimized the CFSE concentration for your specific cell type and experimental conditions.
Poor Culture Conditions Ensure your culture medium is fresh and contains all necessary supplements. Depletion of nutrients or accumulation of toxic byproducts can lead to cell death. Consider a media change during the incubation period.

Experimental Protocols

Detailed Protocol for BDC2.5 T-Cell Proliferation Assay using CFSE

This protocol outlines a standard procedure for measuring the proliferation of BDC2.5 T-cells in response to the 1040-31 peptide using CFSE dye dilution.

Materials:

  • BDC2.5 T-cells (from BDC2.5 TCR transgenic NOD mice)

  • Splenocytes from non-transgenic NOD mice (as APCs)

  • 1040-31 peptide (lyophilized)

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)

  • Ficoll-Paque

  • ACK lysis buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Preparation of Cells:

    • Isolate splenocytes from a BDC2.5 TCR transgenic NOD mouse and a non-transgenic NOD mouse by mechanical disruption of the spleen.

    • Prepare single-cell suspensions and isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.

    • Lyse red blood cells using ACK lysis buffer.

    • Wash the cells twice with complete RPMI-1640 medium.

    • Resuspend the BDC2.5 splenocytes (containing T-cells) in PBS at a concentration of 10 x 10^6 cells/mL for CFSE labeling.

    • Irradiate the non-transgenic NOD splenocytes (APCs) to prevent their proliferation.

  • CFSE Labeling of BDC2.5 T-cells:

    • Add CFSE to the BDC2.5 cell suspension to a final concentration of 2.5-5 µM.

    • Incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.

    • Resuspend the CFSE-labeled BDC2.5 cells in complete RPMI-1640 medium at a concentration of 2 x 10^6 cells/mL.

  • Cell Culture and Stimulation:

    • Plate the irradiated NOD splenocytes (APCs) in a 96-well U-bottom plate at a density of 2 x 10^5 cells/well.

    • Add the CFSE-labeled BDC2.5 cells to the wells at a density of 2 x 10^5 cells/well (for a 1:1 ratio).

    • Prepare serial dilutions of the 1040-31 peptide in complete RPMI-1640 medium. Add the peptide to the wells to achieve the desired final concentrations (e.g., 0, 0.1, 1, 10 µg/mL).

    • Culture the cells for 3-4 days at 37°C in a humidified incubator with 5% CO2.

  • Flow Cytometry Analysis:

    • Harvest the cells from the plate and wash them with PBS.

    • Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4) and a viability dye.

    • Acquire the samples on a flow cytometer.

    • Gate on live, single, CD4+ T-cells and analyze the CFSE fluorescence. Proliferation is indicated by the sequential halving of CFSE intensity.

Quantitative Data Summary

The following table summarizes typical experimental parameters and expected outcomes for a BDC2.5 T-cell proliferation assay with the 1040-31 peptide.

Parameter Condition Expected Outcome Reference
1040-31 Peptide Concentration 0.1 µg/mLModerate Proliferation[4]
1 µg/mLStrong Proliferation
10 µg/mLStrong Proliferation (potential for AICD)[4]
Incubation Time 72 hours (3 days)Significant CFSE dilution in stimulated wells
96 hours (4 days)Further CFSE dilution, potentially more distinct peaks[4]
Proliferation Readout (CFSE) Unstimulated Control>95% of cells in parent generation
Stimulated (1 µg/mL 1040-31)50-80% of cells divided
Proliferation Readout ([3H]Thymidine) Stimulation Index (SI)>10 for stimulated vs. unstimulated

Visualizations

BDC2.5 T-Cell Proliferation Assay Workflow

G cluster_prep Cell Preparation cluster_labeling CFSE Labeling cluster_culture Co-culture and Stimulation cluster_analysis Analysis isolate_bdc Isolate BDC2.5 Splenocytes isolate_apc Isolate NOD Splenocytes (APCs) label_cfse Label BDC2.5 Cells with CFSE isolate_bdc->label_cfse irradiate_apc Irradiate APCs isolate_apc->irradiate_apc plate_cells Plate APCs and CFSE-labeled BDC2.5 Cells irradiate_apc->plate_cells label_cfse->plate_cells add_peptide Add 1040-31 Peptide plate_cells->add_peptide incubate Incubate for 3-4 Days add_peptide->incubate harvest_stain Harvest and Stain Cells incubate->harvest_stain facs Flow Cytometry Analysis harvest_stain->facs analyze_data Analyze Proliferation (CFSE Dilution) facs->analyze_data G cluster_membrane cluster_cytoplasm cluster_nucleus APC APC TCell BDC2.5 T-Cell MHC I-Ag7 + 1040-31 TCR BDC2.5 TCR MHC->TCR Signal 1 Lck Lck TCR->Lck CD4 CD4 CD4->Lck CD28 CD28 B7 B7 B7->CD28 Signal 2 ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP Ca Ca²⁺ Release IP3->Ca NFkB NF-κB PKC->NFkB AP1 AP-1 RasGRP->AP1 Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Gene Gene Transcription (IL-2, IFN-γ, etc.) NFAT->Gene AP1->Gene NFkB->Gene Proliferation Cell Proliferation Gene->Proliferation G cluster_peptide Peptide Issues cluster_cells Cell Issues cluster_assay Assay Conditions start Low/No Proliferation check_controls Check Positive/Negative Controls start->check_controls pos_control_ok Positive Control OK? check_controls->pos_control_ok neg_control_ok Negative Control OK? pos_control_ok->neg_control_ok Yes systemic_issue Systemic Issue: Re-evaluate entire protocol, reagents, and cell source. pos_control_ok->systemic_issue No peptide_conc Optimize Peptide Concentration (0.1-10 µg/mL) neg_control_ok->peptide_conc Yes high_background High Background Issue: See FAQ Q2 neg_control_ok->high_background No peptide_storage Check Peptide Storage/Handling peptide_conc->peptide_storage tcell_viability Assess T-Cell Viability peptide_storage->tcell_viability apc_function Check APC Viability and Ratio tcell_viability->apc_function cfse_labeling Verify CFSE Labeling (Titration) apc_function->cfse_labeling incubation_time Check Incubation Time (3-4 days) cfse_labeling->incubation_time culture_media Check Media and Supplements incubation_time->culture_media

References

improving reproducibility in BDC2.5 mimotope 1040-31 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving the BDC2.5 T-cell receptor (TCR) transgenic model and the mimotope 1040-31. Below are frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the BDC2.5 TCR transgenic mouse and why is it used?

A: The BDC2.5 TCR transgenic mouse is a widely used model in type 1 diabetes (T1D) research.[1][2][3][4] These mice are engineered to express a T-cell receptor (TCR) from a diabetogenic CD4+ T-cell clone, BDC2.5, which is specific for an antigen presented by pancreatic beta cells.[2][4] This model allows for the study of a large population of islet-specific T-cells, making it invaluable for investigating T1D pathogenesis, immune tolerance, and potential therapeutics.[1]

Q2: What is the 1040-31 peptide?

A: The 1040-31 peptide (also known as p31) is a synthetic mimotope, a peptide that mimics the natural epitope recognized by the BDC2.5 T-cell receptor.[5][6] It is a potent agonist that effectively stimulates BDC2.5 T-cells in vitro and in vivo, making it a critical tool for activating these cells for proliferation assays, cytokine analysis, and adoptive transfer experiments.[5][6][7] Its sequence is {Tyr}{Val}{Arg}{Pro}{Leu}{Trp}{Val}{Arg}{Met}{Glu}.[5][6]

Q3: My BDC2.5 T-cells are not proliferating in response to 1040-31 stimulation. What are the possible causes?

A: Lack of proliferation can stem from several factors:

  • Suboptimal Peptide Concentration: The concentration of the 1040-31 mimotope may be too low or too high, leading to inadequate stimulation or activation-induced cell death. Titration is recommended.

  • Poor Cell Viability: The initial viability of the isolated splenocytes or lymph node cells may be low. Ensure careful and rapid cell isolation.

  • Inadequate Antigen Presentation: T-cell activation requires antigen-presenting cells (APCs). Ensure a sufficient number of irradiated, syngeneic splenocytes are added as APCs.[8]

  • Incorrect Culture Conditions: Check CO2 levels, temperature, and media formulation. The culture medium should be appropriately supplemented.[9]

  • Issue with CFSE Labeling: High concentrations of CFSE can be toxic to cells.[10][11] Titrate the CFSE concentration to find the optimal balance between fluorescence intensity and cell viability.[10]

Q4: I'm observing high background in my ELISpot assay when measuring cytokine secretion. What should I do?

A: High background in an ELISpot assay can obscure specific responses. Common causes include:

  • Inadequate Washing: Insufficient washing can leave behind non-specifically bound antibodies or other reagents.[12][13][14][15] Ensure thorough but gentle washing steps.

  • Contamination: Bacterial or endotoxin contamination in your cell culture can lead to non-specific cytokine release.[12]

  • High Cell Density: Too many cells per well can result in confluent spots or a high background.[14][15] Optimize the cell number per well.

  • Membrane Issues: Improper activation of the PVDF membrane or allowing it to dry out can cause background staining.[12][13][14]

Troubleshooting Guides

Guide 1: Poor T-Cell Proliferation (CFSE Assay)

This guide addresses low or no proliferation of BDC2.5 T-cells following stimulation with mimotope 1040-31, as measured by CFSE dilution.

Observation Potential Cause Recommended Solution
High CFSE signal in stimulated cells, no distinct peaks of division. 1. Cell death/toxicity: CFSE concentration may be too high, or cells were stressed during labeling/handling.[10][16] 2. Insufficient stimulation: Peptide concentration is suboptimal, or APCs are inefficient.1. Optimize CFSE concentration: Perform a titration from 0.5 µM to 5 µM to find the lowest concentration that gives a detectable signal. 2. Check viability: Use a viability dye (e.g., Propidium Iodide, 7-AAD) to exclude dead cells from the analysis.[17] 3. Optimize peptide concentration: Test a range of 1040-31 concentrations (e.g., 0.1, 1, 10 µg/mL).[8] 4. Ensure adequate APCs: Use irradiated splenocytes from a non-transgenic NOD mouse at a 1:1 or higher ratio to responder T-cells.[8]
Low percentage of cells in the proliferating gate (P1). 1. Low frequency of responder cells: The initial number of BDC2.5 T-cells in the culture may be too low. 2. Suboptimal culture duration: The incubation time may be too short for multiple rounds of division.1. Enrich for CD4+ T-cells: Use magnetic bead separation to increase the starting population of BDC2.5 T-cells. 2. Extend incubation time: Analyze proliferation at multiple time points (e.g., 72 and 96 hours).[9]
High variability between replicate wells. 1. Inconsistent cell plating: Inaccurate pipetting or poor mixing of cells before plating.[14] 2. Edge effects in the plate: Wells at the edge of the plate may experience different temperature or humidity conditions.1. Ensure homogenous cell suspension: Gently mix the cell suspension before aliquoting into wells.[14] 2. Avoid using outer wells: Fill the outer wells of the plate with sterile PBS or media to minimize edge effects.
Guide 2: Inconsistent Results in Adoptive Transfer Experiments

This guide focuses on variability in the onset and incidence of diabetes after transferring activated BDC2.5 T-cells into recipient mice (e.g., NOD.SCID).

Observation Potential Cause Recommended Solution
Delayed or no diabetes onset in recipient mice. 1. Insufficient number of diabetogenic T-cells transferred: The number of activated BDC2.5 T-cells was below the threshold required to induce disease.[18] 2. Poor T-cell activation: The in vitro stimulation with 1040-31 was suboptimal. 3. Presence of regulatory T-cells (Tregs): Contaminating Tregs in the transferred population can suppress the diabetogenic response.[18][19]1. Verify cell count and viability: Accurately count viable cells before injection. A typical range is 1-5 x 10^6 cells per mouse.[18][20] 2. Confirm activation status: Before transfer, assess activation by flow cytometry for markers like CD69 or CD25, or by measuring cytokine production. 3. Purify specific T-cell subsets: Use FACS to sort for naive (CD4+CD62L+) or effector T-cells, excluding CD25+ Tregs, to create a more homogenous and potent diabetogenic population.[18]
High variability in diabetes incidence between experiments. 1. Donor mouse age and condition: The age of the BDC2.5 donor mice can affect the frequency and function of T-cells.[18] 2. Recipient mouse health: The health and age of recipient mice (e.g., NOD.SCID) can influence their susceptibility. 3. Batch-to-batch variation in mimotope: The purity and activity of the 1040-31 peptide may vary.1. Standardize donor age: Use BDC2.5 donor mice at a consistent, young age (e.g., 6-8 weeks) to minimize variability in T-cell populations.[18] 2. Use healthy recipients: Ensure recipient mice are healthy, free of infections, and within a consistent age range.[18] 3. Qualify new peptide batches: Test each new lot of 1040-31 peptide in a standard proliferation assay to confirm its potency before use in large-scale or critical experiments.

Experimental Protocols

Protocol 1: BDC2.5 T-Cell Proliferation Assay using CFSE
  • Cell Isolation:

    • Aseptically harvest spleens and/or lymph nodes from BDC2.5 transgenic mice (6-8 weeks old).

    • Prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.

    • Lyse red blood cells using ACK lysis buffer.

    • Wash the cells with complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol).[9]

    • Count viable cells using trypan blue exclusion.

  • CFSE Labeling:

    • Resuspend cells at 1x10^7 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM (pre-determined by titration).

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium.

    • Wash the cells twice with complete RPMI medium to remove excess CFSE.

  • Cell Culture and Stimulation:

    • Resuspend CFSE-labeled cells in complete RPMI medium.

    • Plate 2x10^5 cells per well in a 96-well round-bottom plate.

    • Add 1040-31 mimotope peptide to the desired final concentration (e.g., 1 µg/mL).

    • For cultures using purified T-cells, add 2-4x10^5 irradiated (3000 rads) syngeneic splenocytes per well as APCs.

    • Include an unstimulated control (cells only) and a positive control (e.g., anti-CD3/CD28 antibodies).

    • Incubate for 72-96 hours at 37°C, 5% CO2.

  • Flow Cytometry Analysis:

    • Harvest cells from the plates.

    • Stain with fluorescently-conjugated antibodies for surface markers (e.g., CD4, Vβ4) and a viability dye.

    • Acquire data on a flow cytometer.

    • Gate on live, single, CD4+ cells and analyze the CFSE histogram to determine the percentage of divided cells and the proliferation index.

Protocol 2: In Vitro Activation and Adoptive Transfer of BDC2.5 T-Cells
  • T-Cell Isolation and Activation:

    • Prepare a single-cell suspension from the spleens of BDC2.5 mice as described above.[8]

    • Culture 2x10^6 cells/mL in complete T-cell medium with 1040-31 mimotope (e.g., 1-10 µg/mL) for 4 days.[8]

    • Alternatively, for a more defined population, purify naive CD4+CD62L+ T-cells by FACS before culture.[18]

  • Cell Harvest and Preparation for Transfer:

    • After 4 days of activation, harvest the cells.

    • Wash the cells three times with sterile PBS to remove any residual media and peptide.

    • Count viable cells using trypan blue exclusion.

    • Resuspend the cells in sterile PBS at the desired concentration for injection (e.g., 5x10^6 cells per 200 µL).

  • Adoptive Transfer:

    • Inject the prepared cell suspension (e.g., 1-5x10^6 cells) intravenously (i.v.) via the tail vein into recipient mice (e.g., 6-week-old NOD.SCID mice).[8]

  • Monitoring for Diabetes:

    • Beginning 5 days post-transfer, monitor the mice for hyperglycemia by checking urine and/or blood glucose levels.[18]

    • Consider mice diabetic after two consecutive blood glucose readings >250 mg/dL.

Data Presentation

Table 1: Representative Proliferation Data for BDC2.5 T-Cells
StimulantConcentration (µg/mL)% Divided Cells (at 72h)Proliferation Index
None (Unstimulated)0< 5%~1.0
Mimotope 1040-31 0.1 30 - 50% 1.5 - 2.0
Mimotope 1040-31 1.0 70 - 90% 2.5 - 4.0
Mimotope 1040-31 10.0 60 - 80% 2.0 - 3.5
anti-CD3/CD281.0 / 1.0> 90%> 4.0
Note: These values are illustrative and can vary based on donor mouse age, cell purity, and specific experimental conditions. Proliferation Index refers to the average number of divisions for all cells that divided.
Table 2: Expected Cytokine Profile from Activated BDC2.5 T-Cells (ELISpot)
CytokineSpot Forming Units (SFU) per 10^6 cells
IFN-γ 500 - 2000
IL-2 200 - 800
IL-4 < 50
IL-10 50 - 150
Note: Data represents expected results after 24-48h stimulation with 1 µg/mL 1040-31 peptide. Values are highly dependent on the specific ELISpot kit and protocol.

Mandatory Visualizations

Experimental_Workflow_CFSE_Assay cluster_prep Cell Preparation cluster_culture Stimulation cluster_analysis Analysis Isolate 1. Isolate Splenocytes from BDC2.5 Mouse Label 2. Label with CFSE Isolate->Label Wash 3. Wash to Remove Excess CFSE Label->Wash Plate 4. Plate Cells in 96-well Plate Wash->Plate Stim 5. Add Mimotope 1040-31 & Irradiated APCs Plate->Stim Incubate 6. Incubate for 72h Stim->Incubate Stain 7. Stain for CD4 & Viability Dye Incubate->Stain Acquire 8. Acquire on Flow Cytometer Stain->Acquire Gate 9. Gate on Live, Single, CD4+ Cells Acquire->Gate Analyze 10. Analyze CFSE Dilution Gate->Analyze

Caption: Workflow for BDC2.5 T-Cell Proliferation (CFSE) Assay.

Troubleshooting_Logic_Poor_Proliferation Start Problem: Poor T-Cell Proliferation CheckViability Check Post-Labeling Viability with Trypan Blue Start->CheckViability ViabilityLow Viability < 90%? CheckViability->ViabilityLow ToxicityIssue Potential Toxicity: 1. Reduce CFSE concentration. 2. Handle cells more gently. ViabilityLow->ToxicityIssue Yes CheckControls Review Controls: Unstimulated vs. Stimulated ViabilityLow->CheckControls No Resolved Problem Likely Resolved ToxicityIssue->Resolved NoDiff No difference between controls and stimulated? CheckControls->NoDiff StimulationIssue Stimulation Failure: 1. Titrate 1040-31 peptide. 2. Verify APC quality/ratio. 3. Check media/incubator. NoDiff->StimulationIssue Yes SomeProlif Some proliferation, but low? NoDiff->SomeProlif No StimulationIssue->Resolved OptimizationIssue Suboptimal Conditions: 1. Increase incubation time. 2. Enrich for CD4+ T-cells prior to assay. SomeProlif->OptimizationIssue Yes SomeProlif->Resolved No OptimizationIssue->Resolved BDC25_TCR_Signaling_Pathway TCR_Complex BDC2.5 TCR / CD3 Lck Lck TCR_Complex->Lck pMHC 1040-31 : I-Ag7 (on APC) pMHC->TCR_Complex Signal 1 CD4_node CD4 pMHC->CD4_node CD4_node->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT Complex ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Ras_MAPK Ras-MAPK Pathway LAT->Ras_MAPK DAG_IP3 DAG / IP3 PLCg1->DAG_IP3 generates Calcium Ca++ Flux DAG_IP3->Calcium PKC_NFkB PKC / NF-κB Pathway DAG_IP3->PKC_NFkB AP1 AP-1 Activation Ras_MAPK->AP1 NFAT NFAT Activation Calcium->NFAT Gene_Expression Gene Expression (IL-2, IFN-γ) PKC_NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression Proliferation T-Cell Proliferation & Effector Function Gene_Expression->Proliferation

References

Technical Support Center: BDC2.5 T-Cell Culture with Mimotope 1040-31

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with BDC2.5 T-cell cultures and the mimotope 1040-31. This resource provides troubleshooting guidance and detailed protocols to help you navigate common challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that researchers may encounter during the culture and stimulation of BDC2.5 T-cells with mimotope 1040-31.

Q1: My BDC2.5 T-cells show low viability after isolation and initial culture. What could be the cause and how can I improve it?

A1: Low cell viability is a common issue that can stem from several factors. Here’s a breakdown of potential causes and solutions:

  • Suboptimal Culture Conditions: BDC2.5 T-cells, like all primary T-cells, are sensitive to their environment.

    • Solution: Ensure you are using RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 1% penicillin-streptomycin, and 50 µM 2-mercaptoethanol. Some protocols also suggest adding non-essential amino acids and pyruvate to improve viability. The incubator should be maintained at 37°C with 5% CO2.

  • Harsh Isolation Procedure: The process of isolating T-cells from splenocytes or lymph nodes can be stressful for the cells.

    • Solution: Handle the cells gently throughout the isolation process. Minimize the duration of each step and avoid vigorous pipetting. Ensure all reagents are at the correct temperature.

  • Lack of Survival Signals: Naive T-cells require certain cytokines for survival in vitro.

    • Solution: Consider adding a low concentration of IL-2 (e.g., 10-20 U/mL) to the culture medium. This can help promote survival without causing significant activation in the absence of antigen.

Q2: I am not observing significant proliferation of my BDC2.5 T-cells after stimulation with mimotope 1040-31 in a CFSE-based assay. What are the possible reasons?

A2: Lack of proliferation can be due to several factors, from the cells themselves to the experimental setup.

  • Insufficient T-Cell Activation: The mimotope may not be presented effectively to the T-cells.

    • Solution: Ensure you are using antigen-presenting cells (APCs), such as irradiated splenocytes from a non-diabetic NOD mouse, at an optimal T-cell to APC ratio (typically 1:1 to 1:5). The concentration of mimotope 1040-31 should also be optimized; a typical starting concentration is 1 µg/mL.

  • High Background Proliferation in Unstimulated Controls: This can mask the specific response to the mimotope.

    • Solution: Ensure the BDC2.5 T-cells are in a resting state before stimulation. Culture them for a short period after isolation without any stimulating agents. High background can also be a result of contamination, so ensure aseptic techniques are followed.

  • Suboptimal CFSE Staining: Improper staining can lead to unclear results.

    • Solution: Titrate the CFSE concentration to find the optimal balance between bright initial staining and low cytotoxicity. Ensure the staining is uniform and that the cells are washed thoroughly to remove any unbound dye.

  • Presence of Regulatory T-cells (Tregs): BDC2.5 mice can develop Tregs that suppress the proliferation of effector T-cells.

    • Solution: If you suspect Treg contamination, you can deplete CD25+ cells from your BDC2.5 T-cell population before setting up the proliferation assay.

Q3: My cytokine analysis (ELISA or intracellular staining) shows inconsistent or unexpected results after stimulating BDC2.5 T-cells with mimotope 1040-31. How can I troubleshoot this?

A3: Inconsistent cytokine data can be frustrating. Here are some common culprits and their solutions:

  • Timing of Cytokine Measurement: Cytokine production is transient and follows a specific kinetic profile.

    • Solution: For cytokines like IL-2, peak production occurs relatively early (24-48 hours post-stimulation). For others like IFN-γ, the peak may be later (48-72 hours). It is crucial to perform a time-course experiment to determine the optimal time point for measuring your cytokine of interest.

  • High Background in ELISA: This can obscure the detection of low-level cytokine production.

    • Solution: Ensure thorough washing of the ELISA plate between steps to remove unbound reagents. Use a high-quality blocking buffer and optimize the concentrations of your capture and detection antibodies. Check for any contamination in your reagents or samples.

  • Low Signal in Intracellular Cytokine Staining: The signal from the stained cytokines may be too weak to detect reliably.

    • Solution: Use a protein transport inhibitor (e.g., Brefeldin A or Monensin) during the last few hours of cell stimulation to allow cytokines to accumulate within the cells. Optimize the fixation and permeabilization steps to ensure the antibodies can access the intracellular cytokines without destroying the cell morphology. Titrate your fluorescently-labeled anti-cytokine antibodies to find the optimal concentration.

Experimental Protocols

Below are detailed methodologies for key experiments involving BDC2.5 T-cell culture and stimulation with mimotope 1040-31.

Protocol 1: BDC2.5 T-Cell Proliferation Assay using CFSE

Objective: To measure the proliferation of BDC2.5 T-cells in response to stimulation with mimotope 1040-31.

Materials:

  • BDC2.5 TCR transgenic NOD mice (6-8 weeks old)

  • Non-diabetic NOD mice (for APCs)

  • Mimotope 1040-31 peptide (YVRPLWVRME)

  • Complete RPMI-1640 medium (cRPMI): RPMI-1640, 10% FBS, 2 mM L-glutamine, 1% Penicillin-Streptomycin, 50 µM 2-mercaptoethanol

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Anti-CD4 and anti-Vβ4 antibodies (for flow cytometry)

  • 7-AAD or other viability dye

Procedure:

  • Cell Preparation:

    • Isolate splenocytes from BDC2.5 mice and non-diabetic NOD mice by mechanical disruption of the spleen.

    • Lyse red blood cells using ACK lysis buffer.

    • Wash the cells twice with cRPMI.

    • Resuspend BDC2.5 splenocytes at 1 x 10^7 cells/mL in pre-warmed PBS.

  • CFSE Staining:

    • Add CFSE to the BDC2.5 cell suspension to a final concentration of 1-5 µM (optimize for your specific conditions).

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of cold cRPMI.

    • Wash the cells twice with cRPMI to remove excess CFSE.

    • Resuspend the CFSE-labeled BDC2.5 T-cells in cRPMI.

  • Co-culture Setup:

    • Prepare APCs by irradiating splenocytes from non-diabetic NOD mice (2000-3000 rads).

    • In a 96-well U-bottom plate, plate 2 x 10^5 CFSE-labeled BDC2.5 T-cells per well.

    • Add 2 x 10^5 irradiated APCs to each well.

    • Add mimotope 1040-31 to the desired final concentrations (e.g., a titration from 0.1 to 10 µg/mL). Include a no-peptide control.

    • Bring the final volume in each well to 200 µL with cRPMI.

  • Incubation and Analysis:

    • Incubate the plate for 72 hours at 37°C with 5% CO2.

    • Harvest the cells and stain with fluorescently-labeled anti-CD4 and anti-Vβ4 antibodies, along with a viability dye.

    • Analyze the cells by flow cytometry. Gate on live, CD4+, Vβ4+ cells and assess CFSE dilution as a measure of proliferation.

Protocol 2: Cytokine Analysis by Intracellular Staining and Flow Cytometry

Objective: To measure the production of intracellular cytokines (e.g., IFN-γ, IL-2) by BDC2.5 T-cells upon stimulation.

Materials:

  • Stimulated BDC2.5 T-cells (from a co-culture as described in Protocol 1)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • FACS buffer

  • Fixation/Permeabilization buffer kit

  • Fluorescently-labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-IL-2) and cell surface markers (anti-CD4, anti-Vβ4)

  • Viability dye

Procedure:

  • Cell Stimulation and Cytokine Accumulation:

    • Set up the T-cell/APC co-culture with mimotope 1040-31 as described in Protocol 1.

    • For the last 4-6 hours of the desired stimulation period (e.g., 24, 48, or 72 hours), add a protein transport inhibitor to the culture wells according to the manufacturer's instructions.

  • Surface Staining:

    • Harvest the cells and wash with FACS buffer.

    • Stain for surface markers (e.g., anti-CD4, anti-Vβ4) and with a viability dye for 20-30 minutes on ice, protected from light.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.

    • Wash the cells with permeabilization buffer.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in permeabilization buffer containing the fluorescently-labeled anti-cytokine antibodies.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Wash the cells twice with permeabilization buffer.

  • Analysis:

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

    • Gate on live, CD4+, Vβ4+ cells and analyze the expression of the intracellular cytokines.

Data Presentation

Quantitative data from experiments should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Representative Proliferation Data for BDC2.5 T-cells Stimulated with Mimotope 1040-31

Mimotope 1040-31 (µg/mL)% Proliferated Cells (Mean ± SD)
0 (Unstimulated)2.5 ± 0.8
0.115.2 ± 2.1
1.068.7 ± 5.4
10.075.3 ± 4.9

Table 2: Representative Cytokine Production by BDC2.5 T-cells Stimulated with Mimotope 1040-31 (1 µg/mL)

Cytokine% Positive Cells (48h, Mean ± SD)
IFN-γ35.6 ± 3.2
IL-218.9 ± 2.5

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the activation of BDC2.5 T-cells upon engagement with mimotope 1040-31 presented by an APC.

T_Cell_Activation_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell BDC2.5 T-Cell MHC_Peptide MHC-II + Mimotope 1040-31 TCR TCR MHC_Peptide->TCR Signal 1 B7 B7 (CD80/86) CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck CD4 CD4 CD4->Lck PI3K PI3K CD28->PI3K ZAP70 ZAP-70 Lck->ZAP70 activates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 NFAT NFAT PLCg1->NFAT NFkB NF-κB PLCg1->NFkB AP1 AP-1 PLCg1->AP1 PI3K->NFkB PI3K->AP1 Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Caption: BDC2.5 T-cell activation signaling cascade.

Experimental Workflow

This diagram outlines the general workflow for a typical experiment involving BDC2.5 T-cell stimulation and analysis.

Experimental_Workflow Start Start: Isolate BDC2.5 T-cells and APCs Prepare_Cells Prepare Cells (e.g., CFSE labeling of T-cells) Start->Prepare_Cells Co_culture Set up T-cell/APC Co-culture with Mimotope 1040-31 Prepare_Cells->Co_culture Incubate Incubate (24-72 hours) Co_culture->Incubate Proliferation_Assay Proliferation Assay (Flow Cytometry) Incubate->Proliferation_Assay Cytokine_Analysis Cytokine Analysis (ELISA or Intracellular Staining) Incubate->Cytokine_Analysis Data_Analysis Data Analysis and Interpretation Proliferation_Assay->Data_Analysis Cytokine_Analysis->Data_Analysis

Caption: General experimental workflow for BDC2.5 T-cell assays.

Technical Support Center: BDC2.5 Mimotope 1040-31 Dose-Response Curve Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the BDC2.5 mimotope 1040-31 in dose-response curve analyses. This mimotope is a potent agonist for the diabetogenic T cell clone BDC2.5, making it a critical tool in type 1 diabetes research.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the this compound and why is it used in type 1 diabetes research?

A1: this compound is a synthetic peptide that mimics a natural autoantigen recognized by the BDC2.5 T cell receptor (TCR).[1][2][3][4] This T cell clone is "diabetogenic," meaning it can cause type 1 diabetes in mouse models. The mimotope is a strong activator of BDC2.5 T cells and is used to study the mechanisms of T cell activation, tolerance induction, and to test potential therapies for type 1 diabetes.[5][6][7]

Q2: What is a typical dose-response range for this compound in a T cell proliferation assay?

A2: The optimal dose range can vary depending on the specific experimental conditions. However, published studies have used concentrations ranging from 0.1 µg/mL to 10 µg/mL.[8] A common starting point for a dose-response curve would be a serial dilution from 10 µg/mL down to 0.01 µg/mL.

Q3: How can I measure the T cell response to the this compound?

A3: T cell response can be measured using several methods:

  • Proliferation assays: These assays measure the division of T cells in response to stimulation. Common techniques include [3H]-thymidine incorporation or dye dilution assays using CFSE or similar fluorescent dyes, analyzed by flow cytometry.[9][10]

  • Cytokine secretion assays: Measurement of cytokines like IL-2, IFN-γ, and IL-17 in the culture supernatant using ELISA or cytometric bead arrays can indicate T cell activation.

  • Upregulation of activation markers: Flow cytometry can be used to measure the expression of cell surface markers like CD25 and CD69, which are upregulated upon T cell activation.[9]

Q4: My BDC2.5 T cells are not proliferating in response to the mimotope. What are the possible reasons?

A4: Several factors could contribute to a lack of proliferation:

  • Suboptimal peptide concentration: Ensure you are using an appropriate concentration range. Perform a wide titration in your initial experiments.

  • Cell viability: Check the viability of your BDC2.5 T cells and antigen-presenting cells (APCs) before starting the assay.

  • APC function: BDC2.5 T cells require APCs to present the mimotope. Ensure your APCs (e.g., irradiated splenocytes) are functional.

  • Culture conditions: Incorrect CO2 levels, temperature, or media formulation can inhibit T cell proliferation.

  • Reagent quality: Verify the quality and storage conditions of the mimotope and other reagents.

Q5: I am observing high background proliferation in my negative control wells. What can I do to reduce it?

A5: High background can be caused by:

  • Cell density: Plating too many cells per well can lead to non-specific proliferation. Optimize your cell seeding density.

  • Serum components: Some lots of fetal bovine serum (FBS) can be mitogenic. Test different lots of FBS or use a serum-free medium.

  • Contamination: Mycoplasma or other microbial contamination can cause non-specific T cell activation.

  • Recent in vivo activation: If the BDC2.5 T cells were recently activated in vivo, they might exhibit higher background proliferation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or Low T Cell Response 1. Inactive mimotope peptide. 2. Insufficient concentration of mimotope. 3. Poor viability of BDC2.5 T cells or APCs. 4. Inefficient antigen presentation.1. Verify the storage and handling of the peptide. Test a new batch if possible. 2. Perform a wider dose-response titration (e.g., 0.001 to 100 µg/mL). 3. Assess cell viability using trypan blue or a viability dye for flow cytometry. 4. Use fresh, irradiated splenocytes as APCs. Ensure the correct ratio of APCs to T cells.
High Background Proliferation 1. T cells are already activated. 2. Mitogenic components in the culture medium. 3. Cell density is too high.1. Allow T cells to rest in culture for a period before stimulation. 2. Screen different lots of FBS or consider using serum-free media. 3. Optimize the number of cells seeded per well.
Inconsistent Results Between Experiments 1. Variation in cell numbers. 2. Differences in reagent preparation. 3. Subjectivity in data analysis.1. Ensure accurate cell counting for each experiment. 2. Prepare fresh dilutions of the mimotope and other reagents for each experiment. 3. Use standardized gating strategies for flow cytometry analysis.
"Hook" Effect in Dose-Response Curve High concentrations of the peptide may induce T cell anergy or death.Extend the dose-response curve to include lower concentrations to observe the expected sigmoidal shape.

Experimental Protocols

T Cell Proliferation Assay using CFSE

This protocol outlines a method for analyzing the dose-response of BDC2.5 T cells to the 1040-31 mimotope using CFSE dye dilution.

Materials:

  • BDC2.5 T cells (from BDC2.5 TCR transgenic mice)

  • Antigen-Presenting Cells (APCs) (e.g., irradiated splenocytes from a non-transgenic mouse)

  • This compound

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Complete RPMI medium (RPMI-1640 with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • 96-well round-bottom plates

  • Flow cytometer

Methodology:

  • Prepare BDC2.5 T cells: Isolate splenocytes from a BDC2.5 TCR transgenic mouse and prepare a single-cell suspension.

  • CFSE Labeling:

    • Resuspend BDC2.5 splenocytes at 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

    • Quench the staining by adding 5 volumes of cold complete RPMI medium.

    • Wash the cells twice with complete RPMI medium.

    • Resuspend the cells in complete RPMI medium and count them.

  • Prepare APCs: Isolate splenocytes from a non-transgenic mouse and irradiate them (e.g., 3000 rads) to prevent their proliferation.

  • Set up the Assay:

    • Plate 2 x 10^5 irradiated APCs per well in a 96-well round-bottom plate.

    • Prepare serial dilutions of the this compound in complete RPMI medium (e.g., from 20 µg/mL to 0.02 µg/mL for a final concentration of 10 µg/mL to 0.01 µg/mL).

    • Add the mimotope dilutions to the wells containing APCs. Include a "no peptide" control.

    • Add 2 x 10^5 CFSE-labeled BDC2.5 T cells to each well.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Stain the cells with fluorescently labeled antibodies against T cell markers (e.g., CD4).

    • Acquire the samples on a flow cytometer, collecting a sufficient number of events for the CD4+ T cell population.

    • Analyze the data by gating on the CD4+ T cells and examining the CFSE fluorescence histogram. Proliferation is indicated by the appearance of peaks with successively halved fluorescence intensity.

Visualizations

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell BDC2.5 T Cell MHC_Peptide MHC class II + 1040-31 Mimotope TCR BDC2.5 TCR MHC_Peptide->TCR Signaling Intracellular Signaling Cascade TCR->Signaling Recognition CD4 CD4 CD4->MHC_Peptide Activation Gene Expression & Proliferation Signaling->Activation

Caption: BDC2.5 T cell activation by the 1040-31 mimotope.

Dose_Response_Workflow start Isolate BDC2.5 T Cells & APCs label_t Label T Cells with CFSE start->label_t prepare_peptide Prepare Serial Dilutions of 1040-31 Mimotope start->prepare_peptide plate_cells Plate APCs, Mimotope, and T Cells label_t->plate_cells prepare_peptide->plate_cells incubate Incubate for 72-96 hours plate_cells->incubate analyze Analyze Proliferation by Flow Cytometry incubate->analyze end Generate Dose-Response Curve analyze->end

Caption: Experimental workflow for a dose-response analysis.

References

minimizing off-target effects of BDC2.5 mimotope 1040-31

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the BDC2.5 mimotope 1040-31. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects and to offer troubleshooting support for experiments involving this mimotope.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and what is its primary function?

A1: The this compound (sequence: YVRPLWVRME) is a synthetic peptide that acts as a strong agonist for the diabetogenic CD4+ T-cell clone BDC2.5.[1][2][3][4][5] It is specifically recognized by the BDC2.5 T-cell receptor (TCR) when presented by the mouse MHC class II molecule I-Ag7.[6] Its primary function in research is to stimulate BDC2.5 T-cells for studies on T-cell activation, autoimmune diabetes, and the development of immunotherapies.[1][2][3][4][5]

Q2: What are the potential sources of off-target effects when using this mimotope?

A2: Off-target effects can arise from several sources:

  • TCR Cross-Reactivity: The BDC2.5 TCR itself may recognize other endogenous or exogenous peptides with sufficient similarity to the 1040-31 mimotope when presented by I-Ag7. Studies have shown that the BDC2.5 TCR can be activated by various peptides, including those from common pathogens.[7]

  • Binding to Other MHC Alleles: The 1040-31 peptide may bind to other MHC class II molecules besides I-Ag7, potentially activating different T-cell populations.

  • Non-Specific T-Cell Activation: At high concentrations, peptides can sometimes lead to non-specific or low-affinity T-cell activation.

Q3: What is the reported potency of this compound for on-target T-cell activation?

A3: The potency of a peptide in activating T-cells is often measured by its EC50 value, which is the concentration of the peptide required to achieve 50% of the maximum biological response (e.g., T-cell proliferation). A lower EC50 value indicates higher potency.

Quantitative Data Summary

The following table summarizes the reported T-cell activation data for the this compound. This on-target potency can serve as a benchmark when evaluating potential off-target responses.

PeptideTarget T-Cell CloneMHC RestrictionAssayReported EC50
This compoundBDC2.5I-Ag7T-cell Proliferation~0.1 µg/ml
[EC50 values can vary between experiments and should be determined empirically under your specific assay conditions.]

Troubleshooting Guide

This guide provides solutions to common issues that may indicate off-target effects or other experimental problems.

Observed Problem Potential Cause Recommended Action
Unexpected T-cell activation in control (non-BDC2.5) T-cell populations. The 1040-31 mimotope may be binding to other MHC alleles present in your system and activating different T-cell clones.1. Perform a peptide-MHC binding assay: Test the binding of 1040-31 to a panel of different MHC class II molecules. 2. Use a peptide competition assay: Determine if an unlabeled known binder for the other MHC allele can compete with 1040-31 for binding.
Higher than expected background activation in BDC2.5 T-cell assays. 1. The mimotope concentration may be too high, leading to non-specific activation. 2. Contaminants in the peptide preparation.1. Perform a dose-response curve: Determine the optimal concentration of 1040-31 that gives a robust on-target signal with minimal background. 2. Ensure high purity of the peptide: Use HPLC-purified peptide (>95%).
Variability in experimental results. Inconsistent peptide handling, storage, or cell culture conditions.1. Follow standardized peptide handling protocols: Aliquot the peptide upon receipt and store at -20°C or below to avoid repeated freeze-thaw cycles. 2. Maintain consistent cell culture conditions: Use the same media, serum, and cell densities across experiments.
Difficulty reproducing published results. Differences in experimental protocols, reagents, or cell lines.1. Carefully review and align your protocol with the cited literature. 2. Use the recommended positive and negative controls to validate your assay.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the specificity and potential off-target effects of the this compound.

Protocol 1: BDC2.5 T-Cell Proliferation Assay

This assay measures the proliferation of BDC2.5 T-cells in response to stimulation with the 1040-31 mimotope.

Materials:

  • BDC2.5 TCR transgenic splenocytes or a BDC2.5 T-cell line

  • This compound (lyophilized)

  • Complete RPMI medium

  • 96-well flat-bottom plates

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • Flow cytometer

Procedure:

  • Prepare a stock solution of the 1040-31 peptide in sterile DMSO and then dilute to the desired concentrations in complete RPMI medium.

  • Label single-cell suspensions of BDC2.5 splenocytes with a cell proliferation dye according to the manufacturer's instructions.

  • Plate the labeled cells in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Add serial dilutions of the 1040-31 peptide to the wells. Include a no-peptide control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4).

  • Analyze the dilution of the proliferation dye in the CD4+ T-cell population by flow cytometry.

Protocol 2: Peptide-MHC Class II Competition Binding Assay

This assay is used to determine the relative binding affinity of the 1040-31 mimotope to I-Ag7 by measuring its ability to compete with a known fluorescently labeled peptide binder.

Materials:

  • Soluble recombinant I-Ag7 molecules

  • Fluorescently labeled reference peptide known to bind I-Ag7

  • Unlabeled this compound

  • A panel of other unlabeled peptides (potential off-target binders)

  • Assay buffer (e.g., PBS with 1% BSA)

  • 96-well black plates

  • Fluorescence polarization reader

Procedure:

  • In a 96-well plate, add a fixed concentration of soluble I-Ag7 and the fluorescently labeled reference peptide to each well.

  • Add serial dilutions of the unlabeled 1040-31 peptide to the wells.

  • In separate wells, add serial dilutions of other unlabeled peptides to assess their ability to compete for binding.

  • Include controls with only the fluorescent peptide (no MHC) and fluorescent peptide with MHC (no competitor).

  • Incubate the plate at 37°C for 48-72 hours to reach binding equilibrium.[8]

  • Measure the fluorescence polarization of each well. A decrease in polarization indicates displacement of the fluorescent peptide by the unlabeled competitor peptide.

  • Calculate the IC50 value for each competing peptide, which is the concentration required to inhibit 50% of the fluorescent peptide binding.[8]

Visualizations

BDC2.5 T-Cell Receptor (TCR) Signaling Pathway

BDC25_TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm pMHC pMHC (I-Ag7 + 1040-31) TCR BDC2.5 TCR pMHC->TCR CD3 CD3 CD4 CD4 CD4->pMHC Lck_mem Lck CD4->Lck_mem ZAP70 ZAP70 CD3->ZAP70 Lck_act Activated Lck Lck_mem->Lck_act activates Lck_act->CD3 phosphorylates ITAMs Lck_act->ZAP70 phosphorylates & activates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP76 ZAP70->SLP76 phosphorylates PLCg1 PLCγ1 LAT->PLCg1 recruits SLP76->PLCg1 activates Downstream Downstream Signaling (e.g., Ca2+ flux, MAPK, NFAT) PLCg1->Downstream

Caption: BDC2.5 TCR signaling cascade upon peptide-MHC engagement.

Experimental Workflow for Investigating Off-Target Effects

Off_Target_Workflow cluster_specificity Specificity Assessment cluster_competition Competition Analysis cluster_functional Functional Assays start Suspected Off-Target Effect peptide_panel Test 1040-31 against a panel of T-cell clones with known MHC restriction start->peptide_panel mhc_panel Perform peptide-MHC binding assays with a panel of MHC alleles start->mhc_panel competition_assay Conduct a competition binding assay with known MHC binders peptide_panel->competition_assay mhc_panel->competition_assay dose_response Perform dose-response curves with BDC2.5 and control T-cells competition_assay->dose_response cytokine_assay Measure cytokine release (e.g., IFN-γ, IL-2) from activated T-cells dose_response->cytokine_assay end Identify and Characterize Off-Target Interactions cytokine_assay->end

Caption: Workflow for troubleshooting and characterizing off-target effects.

Logical Relationship for Minimizing Off-Target Effects

Minimizing_Off_Target cluster_peptide Peptide Optimization cluster_assay Assay Design cluster_data Data Interpretation goal Goal: Minimize Off-Target Effects concentration Optimize Peptide Concentration (use lowest effective dose) goal->concentration purity Ensure High Peptide Purity (>95% via HPLC) goal->purity controls Include Proper Controls (e.g., irrelevant peptide, other T-cell clones) concentration->controls purity->controls specificity_assays Perform Specificity Assays (e.g., competition binding) controls->specificity_assays dose_dependence Confirm Dose-Dependent On-Target Activation specificity_assays->dose_dependence compare_potency Compare On-Target vs. Off-Target Potency (EC50) dose_dependence->compare_potency result Confident On-Target Results compare_potency->result

Caption: Logical steps to minimize and verify off-target effects.

References

Technical Support Center: Quality Control for Synthetic BDC2.5 Mimotope 1040-31

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential quality control information, troubleshooting tips, and answers to frequently asked questions regarding the synthetic BDC2.5 mimotope 1040-31.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and what are its specifications?

A1: this compound is a synthetic peptide that acts as a strong agonist for the diabetogenic T-cell clone BDC2.5.[1][2][3][4] It is widely used in immunological research, particularly in studies of Type 1 Diabetes. The peptide is also known as p31.[2][3][4] Key specifications are summarized below.

PropertyValueReference
Sequence H-Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu-OH (YVRPLWVRME)[2][4]
Molecular Formula C₆₃H₉₇N₁₇O₁₄S[2][4]
Molecular Weight 1348.6 g/mol [2][4]
Typical Purity >95% (as determined by HPLC)[2]
Appearance Lyophilized white powder[2]
Storage Store at -20°C[2][4]

Q2: What are the critical quality control tests for this synthetic mimotope?

A2: A combination of techniques is essential to ensure the identity, purity, and quantity of the peptide.[5] The most critical QC tests are:

  • Mass Spectrometry (MS): To confirm the molecular weight and thus, the identity of the peptide.[5][6][7]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the peptide sample by separating it from any impurities.[5][8][9]

  • Amino Acid Analysis (AAA): To provide an accurate quantification of the peptide content.[10][11][12]

Q3: My lyophilized peptide has a yellowish or brownish tint. Is it still usable?

A3: Peptides containing certain amino acids like Tryptophan (Trp), Tyrosine (Tyr), and Cysteine (Cys) can sometimes exhibit a color change due to oxidation or residual reagents from synthesis.[13] While a slight tint may not always affect biological activity, it indicates potential degradation. It is recommended to perform a purity check via HPLC. For colorimetric assays, this discoloration could interfere with readings, and a color removal service might be necessary.[13]

Q4: The mimotope is difficult to dissolve. What can I do?

A4: Peptide solubility is highly dependent on its amino acid sequence.[14] The BDC2.5 mimotope sequence (YVRPLWVRME) contains several hydrophobic residues (Val, Pro, Leu, Trp, Met). If you encounter solubility issues, consider the following:

  • pH Adjustment: Since HPLC purification often uses trifluoroacetic acid (TFA), the lyophilized peptide can be acidic.[14] Carefully adding a small amount of a basic solution (like 0.1% ammonium hydroxide) or an acidic solution (like 10% acetic acid) can significantly improve solubility.

  • Organic Solvents: For highly hydrophobic peptides, dissolving the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile first, and then slowly adding the aqueous buffer while vortexing, can be an effective strategy.[14] Most biological assays can tolerate small percentages (1-2%) of DMSO.[14]

Q5: What is the impact of the trifluoroacetic acid (TFA) counterion on my experiments?

A5: TFA is a common counterion remaining from the reverse-phase HPLC purification process.[4] It is important to be aware of two main effects:

  • Net Peptide Content (NPC): The TFA salt contributes to the total mass of the lyophilized powder.[4] The actual peptide content is typically 70-90%. For precise concentration calculations, determining the NPC via amino acid analysis is recommended.

  • Biological Effects: For most standard in vitro assays, residual TFA levels are not problematic.[4] However, in highly sensitive cellular studies, high concentrations of TFA can inhibit cell proliferation.[13] If TFA interference is a concern, consider obtaining a TFA-removed or salt-exchanged version of the peptide.

Experimental Workflows & Troubleshooting

A standard quality control workflow ensures that the synthetic mimotope is suitable for its intended research application.

QC_Workflow cluster_0 Initial QC Checks cluster_1 Analytical Verification cluster_2 Decision & Use Receive Receive Lyophilized Peptide Visual Visual Inspection (Color, Appearance) Receive->Visual Solubility Solubility Test (Small aliquot) Visual->Solubility MS Mass Spectrometry (MS) Confirm Identity & Mass Solubility->MS Proceed if soluble HPLC RP-HPLC Determine Purity MS->HPLC AAA Amino Acid Analysis (AAA) Determine Concentration HPLC->AAA Pass Peptide Passes QC AAA->Pass If specs are met Fail Peptide Fails QC AAA->Fail If specs are not met Use Proceed to Biological Assay Pass->Use Troubleshoot Troubleshoot Synthesis or Contact Supplier Fail->Troubleshoot

Caption: Standard quality control workflow for synthetic peptides.

Troubleshooting Guide: Unexpected Results in Biological Assays

Encountering poor or inconsistent results in T-cell stimulation assays can be frustrating. This guide helps diagnose if the issue stems from the mimotope quality.

Troubleshooting_Guide Start Biological Assay Fails or Gives Inconsistent Results Check_Conc Is peptide concentration accurate? (e.g., based on AAA or OD280) Start->Check_Conc Check_Purity Is peptide purity >95%? Check_Conc->Check_Purity Yes Result_Conc_No Recalculate concentration. Consider performing AAA. Check_Conc->Result_Conc_No No Check_ID Is peptide identity correct? (Mass Spec) Check_Purity->Check_ID Yes Result_Purity_No Impurities may interfere. Re-purify or obtain new batch. Check_Purity->Result_Purity_No No Check_Handling Was peptide handled correctly? (Storage, freeze-thaw cycles, solubility) Check_ID->Check_Handling Yes Result_ID_No Incorrect peptide. Contact supplier. Check_ID->Result_ID_No No Result_Handling_No Review handling protocols. Use fresh aliquot. Check_Handling->Result_Handling_No No Other_Factors Issue likely not peptide quality. Check other assay components (Cells, reagents, protocol). Check_Handling->Other_Factors Yes

Caption: Decision tree for troubleshooting assay failures.

Key Experimental Protocols

Purity Determination by RP-HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing peptide purity.[8][15] Reverse-phase HPLC (RP-HPLC) separates the target peptide from impurities based on hydrophobicity.[8][16]

  • Instrumentation: An HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.[8][16]

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the peptide in an appropriate solvent (e.g., water with 0.1% TFA). Filter the sample before injection.[9]

  • Mobile Phases:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Chromatographic Conditions:

    • Detection Wavelength: 214-220 nm (for the peptide backbone).[9][16]

    • Flow Rate: 1.0 mL/min.

    • Gradient: A typical gradient runs from 5% to 60% Solvent B over 20-30 minutes.[9] This may need optimization based on the peptide's hydrophobicity.

  • Data Analysis: Purity is calculated by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram and multiplying by 100.[8][9]

    • Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Identity Confirmation by Mass Spectrometry (MS)

MS analysis is crucial for confirming that the synthesized peptide has the correct molecular weight.[5][6]

  • Instrumentation: MALDI-TOF or ESI-MS are commonly used.[7][11][17] LC-MS combines the separation power of HPLC with MS detection, allowing for mass determination of individual peaks from the chromatogram.[18]

  • Sample Preparation: The sample is prepared according to the specific requirements of the mass spectrometer's ionization source. For LC-MS, mobile phases containing formic acid are often preferred over TFA to avoid ion suppression.[19]

  • Data Analysis: The resulting spectrum is analyzed for a peak corresponding to the theoretical monoisotopic mass of the this compound (1347.69 Da). The observed mass should typically be within ±1 mass unit of the theoretical value.[5]

Common Impurity TypeMass Change from Parent Peptide (1347.69 Da)Potential Cause
Oxidation (Methionine) +16 DaExposure to air/oxidizing conditions[20]
Deamidation (if Asn/Gln present) +1 DaInstability during synthesis or storage[19]
Deletion of an Amino Acid Varies (e.g., -99 Da for Val)Incomplete coupling during synthesis[20]
Incomplete Deprotection Varies (e.g., +56 Da for t-Butyl group)Incomplete final cleavage step[19]
Peptide Quantification by Amino Acid Analysis (AAA)

AAA is the gold standard for determining the precise amount of peptide in a lyophilized sample, accounting for water and counterions.[10][12]

  • Methodology:

    • Acid Hydrolysis: The peptide is hydrolyzed into its constituent amino acids, typically using 6 M HCl at high temperature.[21][22]

    • Separation & Detection: The free amino acids are then separated (e.g., by ion-exchange or reverse-phase chromatography), derivatized with a fluorescent tag, and quantified.[11][23] LC-MS methods can also quantify non-derivatized amino acids.[21][22]

  • Data Analysis: The quantity of each amino acid is measured. By knowing the sequence of this compound, the total molar amount of the peptide in the original sample can be accurately calculated.[21] This value is used to determine the Net Peptide Content (NPC).

Relevant Biological Pathway

This compound functions by binding to the BDC2.5 T-cell receptor (TCR) presented by an antigen-presenting cell (APC), triggering a downstream signaling cascade that leads to T-cell activation.

TCR_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell BDC2.5 T-Cell MHC MHC-II presents This compound TCR BDC2.5 TCR MHC->TCR Binding CD3 CD3 Complex TCR->CD3 Signal Transduction ZAP70 ZAP70 CD3->ZAP70 Phosphorylation PLCg PLCγ ZAP70->PLCg Activation TF Transcription Factors (NFAT, AP-1, NF-κB) PLCg->TF Signal Cascade Activation T-Cell Activation (Cytokine production, Proliferation) TF->Activation Gene Transcription

Caption: Simplified BDC2.5 T-cell receptor signaling pathway.

References

Technical Support Center: BDC2.5 Mimotope 1040-31 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BDC2.5 mimotope 1040-31 in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in in vivo research?

This compound, also known as p31, is a synthetic decapeptide (sequence: H-Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu-OH) that acts as a strong agonist for the diabetogenic T cell clone BDC2.5.[1][2][3][4] Its primary use in in vivo studies is to stimulate BDC2.5 T cells, which are specific for a pancreatic β-cell antigen, thereby facilitating the study of autoimmune diabetes (Type 1 Diabetes) pathogenesis in models like the Non-obese diabetic (NOD) mouse.[5][6]

Q2: How should this compound be stored and reconstituted for in vivo use?

The peptide is typically supplied in lyophilized form and should be stored at -20°C.[1][3] For reconstitution, refer to the manufacturer's instructions. Trifluoroacetic acid (TFA) is often present as a counterion from the purification process, which can enhance solubility in aqueous solutions.[2] For in vivo studies, it is crucial to use endotoxin-free buffers such as sterile PBS (pH 7.4).

Q3: In which mouse models is this compound most commonly used?

This mimotope is most effective in mouse models expressing the BDC2.5 T-cell receptor (TCR), including BDC2.5 TCR transgenic (Tg) mice and wild-type NOD mice, where a low frequency of mimotope-reactive CD4+ T cells can be found.[5] It is also used in adoptive transfer studies involving immunodeficient strains like NOD.SCID or NOD RAG mice.[6][7]

Q4: What are the expected immunological outcomes of administering this mimotope in vivo?

Administration of this compound can lead to the expansion and activation of diabetogenic BDC2.5 T cells.[1][8] In susceptible models like NOD mice, this can accelerate the onset of insulitis and hyperglycemia.[5] Conversely, it can also be used in tolerance induction protocols, for instance, when encapsulated in nanoparticles, to promote the expansion of regulatory T cells (Tregs) and suppress autoimmune responses.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Lack of T-cell response in vivo Peptide Instability: The peptide may have degraded due to improper storage or handling.Store the lyophilized peptide at -20°C and reconstituted solutions in aliquots at -20°C or -80°C for short-term storage. Avoid repeated freeze-thaw cycles.
Suboptimal Dosage: The administered dose may be too low to elicit a detectable response.Perform a dose-response study to determine the optimal concentration for your specific experimental model and objective.
Inappropriate Administration Route: The chosen route of administration may not be effective for T-cell priming.For immunization to elicit a T-cell response, consider subcutaneous injection with an adjuvant like Complete Freund's Adjuvant (CFA).[10] For tolerance studies, intravenous or nanoparticle-based delivery might be more appropriate.[9]
Low Precursor Frequency: In wild-type NOD mice, the frequency of mimotope-reactive T cells is naturally low (around 0.04%).[5]Consider using BDC2.5 TCR transgenic mice where the precursor frequency of reactive T cells is high. Alternatively, adoptive transfer of BDC2.5 T cells into recipient mice can be performed.[5][7]
High variability in experimental outcomes Inconsistent Peptide Preparation: Variability in peptide reconstitution and handling can lead to inconsistent dosing.Prepare a fresh stock solution of the peptide for each experiment or use aliquots from a single, well-characterized batch. Ensure complete solubilization.
Mouse Strain and Age Differences: The immunological status of NOD mice can vary significantly with age and between different sub-strains.Standardize the age and genetic background of the mice used in your experiments. House mice in a specific pathogen-free (SPF) facility.[10]
Unexpected Toxicity or Adverse Events Contamination: The peptide solution may be contaminated with endotoxins or other impurities.Use endotoxin-free reagents and sterile techniques for peptide reconstitution and administration.[11]
Adjuvant-Induced Inflammation: The use of strong adjuvants like CFA can cause severe local inflammation.Monitor animals closely for signs of distress. For some applications, a milder adjuvant or a different delivery system (e.g., nanoparticles) may be sufficient.
Difficulty in detecting mimotope-specific T cells Low Cell Numbers: The frequency of specific T cells, especially in peripheral blood, may be below the detection limit of standard assays.Isolate lymphocytes from draining lymph nodes or the spleen where antigen-specific T cells are more likely to be enriched.[9] Consider using sensitive techniques like MHC class II tetramer staining to identify mimotope-reactive CD4+ T cells.[5]
Timing of Analysis: The peak of the T-cell response may have been missed.Perform a time-course analysis to determine the optimal time point for assessing T-cell proliferation and cytokine production post-administration.

Experimental Protocols & Data

Protocol 1: In Vitro T-Cell Proliferation Assay

This protocol is designed to assess the stimulatory capacity of this compound on splenocytes from BDC2.5 TCR transgenic mice.

Methodology:

  • Isolate splenocytes from 5- to 7-week-old BDC2.5 TCR-transgenic mice and deplete erythrocytes.[12]

  • Plate 2 x 10^5 splenocytes per well in a 96-well microtiter plate in standard T-cell medium.[12]

  • Add this compound at various concentrations (e.g., a serial dilution from 10 µg/mL to 0.01 µg/mL).

  • Culture for 72 hours.[12]

  • Pulse with 0.5 µCi/well of [³H]Thymidine for the final 18 hours of culture.[12]

  • Harvest the cells and measure incorporated radioactivity using a scintillation counter to determine T-cell proliferation.[12]

Experimental Workflow

G cluster_0 Splenocyte Preparation cluster_1 Cell Culture cluster_2 Proliferation Assay Isolate Spleen Isolate Spleen Deplete Erythrocytes Deplete Erythrocytes Isolate Spleen->Deplete Erythrocytes Plate Splenocytes Plate Splenocytes Deplete Erythrocytes->Plate Splenocytes Add Mimotope Add Mimotope Plate Splenocytes->Add Mimotope Incubate 72h Incubate 72h Add Mimotope->Incubate 72h Pulse [3H]Thymidine Pulse [3H]Thymidine Incubate 72h->Pulse [3H]Thymidine Harvest Cells Harvest Cells Pulse [3H]Thymidine->Harvest Cells Scintillation Counting Scintillation Counting Harvest Cells->Scintillation Counting

Caption: Workflow for in vitro T-cell proliferation assay.

Protocol 2: Adoptive Transfer Model of Diabetes

This protocol describes the induction of diabetes in immunodeficient mice by transferring BDC2.5 T cells activated with the mimotope.

Methodology:

  • Isolate CD4+ T cells from the spleens of BDC2.5 TCR transgenic mice.

  • Culture the T cells in vitro with this compound to activate them.[5]

  • Inject the activated BDC2.5 T cells intravenously into recipient immunodeficient mice (e.g., NOD.SCID or TCR-deficient NOD mice).[5]

  • Monitor the recipient mice for the development of hyperglycemia (diabetes) by measuring blood glucose levels regularly (e.g., every 2-3 days).[5] Rapid development of diabetes is expected, typically within 6-8 days after transfer.[5]

Logical Relationship of Diabetes Induction

G BDC2.5_Tg_Mouse BDC2.5 TCR Tg Mouse CD4_T_Cells Isolate CD4+ T Cells BDC2.5_Tg_Mouse->CD4_T_Cells Activate_T_Cells Activate with Mimotope 1040-31 CD4_T_Cells->Activate_T_Cells Adoptive_Transfer Adoptive Transfer (IV Injection) Activate_T_Cells->Adoptive_Transfer Recipient_Mouse NOD.SCID Mouse Recipient_Mouse->Adoptive_Transfer Diabetes Diabetes Development Adoptive_Transfer->Diabetes G cluster_DC Dendritic Cell (APC) cluster_Tcell BDC2.5 CD4+ T-cell Mimotope BDC2.5 Mimotope 1040-31 p38_MAPK p38 MAPK Pathway Mimotope->p38_MAPK Presents to T-cell Tcell_Activation T-cell Activation Mimotope->Tcell_Activation Stimulates CEBPB C/EBPβ p38_MAPK->CEBPB IL12 IL-12 Production (Immunogenic) p38_MAPK->IL12 Inhibits IL10 IL-10 Production (Tolerogenic) CEBPB->IL10 Promotes IL10->Tcell_Activation Inhibits IL12->Tcell_Activation Promotes Proliferation Proliferation & IFNγ Tcell_Activation->Proliferation

References

Technical Support Center: BDC2.5 Mimotope 1040-31 T-Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers observing a low T-cell response to the BDC2.5 mimotope 1040-31. The this compound is a potent agonistic peptide used to stimulate the diabetogenic CD4+ T-cell clone BDC2.5, which is specific for an islet autoantigen presented by the I-A^g7 MHC class II molecule.[1][2][3] A robust in vitro response is critical for studies involving this model.

Part 1: Troubleshooting Guide

This guide follows a question-and-answer format to help you systematically identify and resolve common issues leading to a weak T-cell response.

Question 1: My T-cell proliferation and/or cytokine production in response to the 1040-31 mimotope is low or absent. Where should I begin troubleshooting?

Answer: A weak response can stem from issues with three main areas: the reagents, the cells, or the assay setup. We recommend a systematic approach to isolate the variable causing the problem. Start by verifying your positive and negative controls. A strong response to a polyclonal stimulator (like anti-CD3/CD28 antibodies or Concanavalin A) confirms that your T-cells are generally healthy and capable of responding.[4][5] If the positive control works, the issue likely lies with the specific antigen stimulation.

Use the following workflow to diagnose the issue systematically.

G cluster_start cluster_reagents Reagent Checks cluster_cells Cellular Checks cluster_assay Assay & Protocol Checks cluster_end start Start: Low T-Cell Response peptide 1. Check Peptide (Concentration, Storage, Handling) start->peptide media 2. Check Media & Supplements (FBS, Cytokines, Antibiotics) peptide->media Peptide OK end Resolution: Optimized T-Cell Response peptide->end Issue Found & Corrected tcells 3. Assess T-Cell Viability & Purity (BDC2.5 Tg+ cells) media->tcells Media OK media->end Issue Found & Corrected apcs 4. Verify APCs (Health, Number, Ratio to T-Cells) tcells->apcs T-Cells OK tcells->end Issue Found & Corrected conditions 5. Review Assay Conditions (Incubation Time, Cell Density) apcs->conditions APCs OK apcs->end Issue Found & Corrected costim 6. Confirm Co-stimulation (e.g., soluble anti-CD28) conditions->costim Conditions OK conditions->end Issue Found & Corrected costim->end Co-stim OK costim->end Issue Found & Corrected

Caption: Systematic troubleshooting workflow for low T-cell response.

Question 2: How can I determine if the this compound peptide is the problem?

Answer: Peptide integrity and concentration are critical.

  • Storage and Handling: Ensure the peptide was stored correctly (typically lyophilized at -20°C or -80°C) and that the solvent (e.g., DMSO, sterile PBS) is pure.[6][7] Avoid repeated freeze-thaw cycles.

  • Concentration Optimization: The optimal peptide concentration can vary between assays. A dose-response experiment is the best way to determine the ideal concentration for your specific conditions.[8][9] If the concentration is too low, you won't see activation; if it's excessively high, it can sometimes lead to T-cell anergy or death. For the highly agonistic 1040-31 peptide, concentrations from 0.1 µg/mL to 10 µg/mL have been used effectively.[10]

Question 3: What are common cell-related issues that could cause a low response?

Answer: Both the responding T-cells and the antigen-presenting cells (APCs) must be healthy and functional.

  • T-Cell Viability: BDC2.5 T-cells are typically sourced from the spleen or lymph nodes of BDC2.5 TCR transgenic mice.[11] Ensure high viability (>95%) after isolation. Stressed or dying cells will not respond.[12]

  • Antigen-Presenting Cells (APCs): As CD4+ T-cells, BDC2.5 cells require the mimotope to be presented by APCs on MHC class II molecules.[2][13][14] When using total splenocytes, this population contains APCs (B-cells, dendritic cells, macrophages). If using purified T-cells, you must add a source of APCs, such as irradiated, T-cell-depleted splenocytes from a compatible mouse strain (e.g., NOD).[15] Ensure a proper ratio of APCs to T-cells (typically ranging from 1:1 to 5:1).

  • Regulatory T-cells (Tregs): The BDC2.5 model can contain regulatory T-cells that actively suppress the response of effector T-cells.[16][17] The presence of a high frequency of Tregs could dampen your observed response.

Question 4: My peptide and cells appear to be fine. Could the issue be with the antigen presentation pathway?

Answer: Yes, inefficient antigen presentation will lead to a poor T-cell response. The BDC2.5 mimotope is an exogenous peptide that must be loaded onto MHC class II molecules within the APCs. This multi-step process can be a point of failure.[13][18] Key steps include the internalization of the peptide into endosomes, the degradation of the invariant chain (leaving CLIP in the binding groove), and the exchange of CLIP for the mimotope peptide, a step catalyzed by H2-M (the murine equivalent of HLA-DM).[18][19] Factors like APC activation status can influence the efficiency of this process.[13][18]

G cluster_APC Antigen Presenting Cell (APC) cluster_Endosome Endosome/MIIC mhc_ii_li MHC-II + Ii mhc_ii_clip MHC-II + CLIP mhc_ii_li->mhc_ii_clip Ii Degradation h2m H2-M (CLIP Exchange) mhc_ii_peptide MHC-II + 1040-31 Peptide tcr BDC2.5 T-Cell Receptor (on CD4+ T-Cell) mhc_ii_peptide->tcr Presents to T-Cell peptide BDC2.5 Mimotope 1040-31 peptide->mhc_ii_clip Enters Endosome h2m->mhc_ii_peptide Catalyzes Exchange activation T-Cell Activation tcr->activation Signal 1

Caption: Simplified MHC Class II presentation pathway for the 1040-31 mimotope.

Part 2: Frequently Asked Questions (FAQs)

  • Q: What is the optimal concentration of 1040-31 mimotope to use?

    • A: While a dose-response curve is recommended, published studies have successfully used concentrations ranging from 0.1 µg/mL to 10 µg/mL for in vitro stimulation of BDC2.5 T-cells.[10] One study noted using 500 ng/mL.[20]

  • Q: What are appropriate positive and negative controls?

    • A:

      • Negative Control: Unstimulated cells (T-cells + APCs in media alone) to establish baseline proliferation/cytokine secretion.

      • Positive Control: Cells stimulated with a polyclonal T-cell activator, such as plate-bound anti-CD3 (1-5 µg/mL) plus soluble anti-CD28 (1-2 µg/mL), or a mitogen like Concanavalin A (ConA, 2.5-5 µg/mL). This confirms the general health and responsiveness of your T-cells.[5][8]

  • Q: Do I need to add co-stimulation, like anti-CD28 antibody?

    • A: While strong peptide agonists can sometimes provide sufficient signal, providing co-stimulation (Signal 2) via soluble anti-CD28 antibody is highly recommended for robust and consistent T-cell activation, especially for proliferation assays.[5][17][21]

  • Q: How long should I incubate my cells with the peptide?

    • A: This depends on the assay. For cytokine analysis by intracellular staining (ICS), a 5-6 hour incubation with a protein transport inhibitor (like Brefeldin A) is common.[22] For ELISpot assays, 18-48 hours is typical.[22] For proliferation assays (e.g., using CFSE or Cell Trace Violet), incubation for 3-5 days is standard to allow for multiple rounds of cell division.[5][21]

Part 3: Data Summary Tables

Table 1: Recommended Peptide Concentrations for T-Cell Assays

Peptide Type Typical Concentration Range Notes
This compound 0.1 - 10 µg/mL[10] Highly agonistic. A dose-response is recommended.
General Peptides (15-mers) 1 - 10 µg/mL[6][23] Purity should be >75-80%.

| Polyclonal (Anti-CD3 Ab) | 1 - 10 µg/mL (plate-bound)[21] | Used as a positive control for T-cell function. |

Table 2: Typical Incubation Times for Common T-Cell Assays

Assay Type Typical Incubation Time Key Considerations
Intracellular Cytokine Staining 5 - 6 hours[22] Add protein transport inhibitor (e.g., Brefeldin A) for the last 4 hours.
ELISpot 18 - 48 hours[22] Time depends on the specific cytokine being measured.

| Proliferation (CFSE/CTV) | 72 - 120 hours (3-5 days)[5] | Allows for multiple cell divisions to be resolved by flow cytometry. |

Part 4: Key Experimental Protocols

Protocol 1: In Vitro T-Cell Proliferation Assay

This protocol describes a standard method to measure the proliferation of BDC2.5 T-cells in response to the 1040-31 mimotope using a fluorescent dye like Cell Trace™ Violet (CTV) or CFSE.

Methodology:

  • Cell Preparation:

    • Prepare a single-cell suspension of splenocytes from a BDC2.5 TCR transgenic mouse under sterile conditions.

    • Lyse red blood cells using an ACK lysis buffer.

    • Wash the cells twice with complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 50 µM 2-mercaptoethanol).

    • Count viable cells using a hemocytometer and trypan blue exclusion. Resuspend cells at 10 x 10^6 cells/mL in sterile PBS.

  • Fluorescent Labeling:

    • Add CTV or CFSE dye to the cell suspension at a final concentration of 1-5 µM.

    • Incubate for 20 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.

    • Incubate on ice for 5 minutes. Centrifuge cells and resuspend in fresh, pre-warmed complete RPMI-1640 at a final density of 2 x 10^6 cells/mL.

  • Cell Plating and Stimulation:

    • Plate 100 µL of the labeled cell suspension (2 x 10^5 cells) into each well of a 96-well U-bottom plate.

    • Prepare 2X working solutions of your stimuli in complete RPMI-1640.

    • Add 100 µL of the 2X stimuli to the appropriate wells:

      • Negative Control: 100 µL of media only.

      • Test Condition: 100 µL of 2X this compound (e.g., for a final concentration of 1 µg/mL).

      • Positive Control: 100 µL of 2X anti-CD3/CD28 beads or soluble antibodies.

    • For peptide stimulation, it is recommended to also add soluble anti-mouse CD28 antibody (final concentration of 1-2 µg/mL).[8]

  • Incubation:

    • Culture the plate for 72-96 hours in a humidified incubator at 37°C with 5% CO2.

  • Flow Cytometry Analysis:

    • Harvest cells from the plate, wash with FACS buffer (PBS + 2% FBS).

    • Stain with fluorescently-conjugated antibodies against surface markers such as CD4 to gate on the T-cell population of interest. A viability dye (e.g., Ghost Dye, Live/Dead Fixable) is essential.

    • Acquire events on a flow cytometer. Proliferation is measured by the serial halving of the fluorescent dye intensity in daughter cells.

G cluster_prep Cell Preparation cluster_label Dye Labeling cluster_stim Stimulation cluster_analysis Analysis iso 1. Isolate Splenocytes (from BDC2.5 Tg Mouse) lys 2. Lyse Red Blood Cells iso->lys wash 3. Wash & Count Cells lys->wash dye 4. Label with CFSE/CTV Dye wash->dye quench 5. Quench & Resuspend dye->quench plate 6. Plate Cells in 96-well Plate quench->plate add 7. Add 1040-31 Peptide & Controls plate->add incubate 8. Incubate for 72-96 hours add->incubate harvest 9. Harvest & Stain for Surface Markers (CD4) incubate->harvest flow 10. Acquire on Flow Cytometer harvest->flow analyze 11. Analyze Proliferation (Dye Dilution) flow->analyze

Caption: Experimental workflow for a T-cell proliferation assay.

References

Validation & Comparative

Validating the Binding Specificity of BDC2.5 Mimotope 1040-31: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The BDC2.5 mimotope 1040-31 is a synthetic peptide renowned for its potent agonistic activity on the BDC2.5 T-cell receptor (TCR). This TCR is characteristic of a diabetogenic T-cell clone isolated from Non-Obese Diabetic (NOD) mice, a key model in Type 1 Diabetes research. The specificity of the 1040-31 mimotope for the BDC2.5 TCR is crucial for its application in studying autoimmune mechanisms and developing targeted immunotherapies. This guide provides a comparative analysis of its binding specificity, supported by experimental data and detailed protocols.

Comparative Analysis of Binding Specificity

The binding of a peptide to a T-cell receptor is a critical determinant of T-cell activation. The specificity of this compound has been compared to other peptides known to interact with the BDC2.5 TCR, including naturally occurring autoantigens and other mimotopes. The following table summarizes quantitative data from a two-dimensional (2D) affinity assay, which measures the binding affinity between the TCR on a living T-cell and the peptide-MHC complex on a surrogate antigen-presenting cell.

PeptideSequenceType2D Affinity (μm⁴)[1]
This compound (Mim1) YVRPLWVRMEMimotope5.6 x 10⁻⁴
Hybrid Insulin Peptide 2.5 (HIP2.5)LQTLALWSRMDHybrid Insulin Peptide1.8 x 10⁻³
Chromogranin A (29-42)DTKVMKCVLEVISDAutoantigen FragmentLow Affinity
Chromogranin A (WE14)WSRMDQLAKELTAEAutoantigen FragmentLow Affinity

Data Interpretation: The 2D affinity data indicate that both the this compound and HIP2.5 are high-affinity ligands for the BDC2.5 TCR. Notably, HIP2.5 demonstrates a higher affinity than the 1040-31 mimotope. In contrast, the naturally occurring autoantigen fragments, ChgA (29-42) and WE14, exhibit significantly lower binding affinities. This highlights the potent agonistic nature of the synthetic mimotope 1040-31 in activating the BDC2.5 T-cell.

Experimental Protocols

I-A g7 Tetramer Staining for Detection of BDC2.5 T-cells

This protocol describes the use of fluorescently labeled peptide-MHC class II tetramers to identify and quantify BDC2.5 T-cells that recognize the 1040-31 mimotope.

Materials:

  • I-A g7/BDC2.5 mimotope 1040-31 Tetramer-PE (Phycoerythrin-conjugated)

  • Single-cell suspension of lymphocytes (e.g., from spleen or lymph nodes of BDC2.5 TCR transgenic mice)

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Anti-mouse CD4 antibody (e.g., FITC-conjugated)

  • Fc block (anti-mouse CD16/CD32)

  • 7-AAD or other viability dye

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension of lymphocytes and wash with FACS buffer.

  • Resuspend the cells at a concentration of 1 x 10⁷ cells/mL in FACS buffer.

  • To 100 µL of the cell suspension, add Fc block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.

  • Add the I-A g7/BDC2.5 mimotope 1040-31 Tetramer-PE at the manufacturer's recommended concentration.

  • Incubate for 60 minutes at room temperature in the dark.

  • Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 100 µL of FACS buffer.

  • Add the anti-mouse CD4-FITC antibody and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in 500 µL of FACS buffer containing a viability dye.

  • Analyze the cells by flow cytometry, gating on live, CD4-positive lymphocytes to determine the percentage of tetramer-positive cells.

T-cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the proliferation of BDC2.5 T-cells in response to stimulation with the 1040-31 mimotope.

Materials:

  • Purified CD4+ T-cells from BDC2.5 TCR transgenic mice.

  • Antigen-presenting cells (APCs), such as irradiated splenocytes from a non-transgenic NOD mouse.

  • This compound peptide.

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol).

  • 96-well round-bottom culture plates.

  • [³H]-Thymidine.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Plate APCs at a density of 2 x 10⁵ cells/well in a 96-well plate.

  • Add the this compound peptide at various concentrations (e.g., a serial dilution from 10 µg/mL to 0.01 µg/mL) to the wells containing APCs. Include a no-peptide control.

  • Incubate for 2 hours at 37°C to allow for peptide loading onto the MHC molecules.

  • Add purified BDC2.5 CD4+ T-cells at a density of 1 x 10⁵ cells/well.

  • Culture the cells for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Pulse the cells by adding 1 µCi of [³H]-Thymidine to each well for the final 18 hours of culture.

  • Harvest the cells onto a filter mat using a cell harvester.

  • Measure the incorporation of [³H]-Thymidine using a liquid scintillation counter. The counts per minute (CPM) are proportional to the degree of T-cell proliferation.

Visualizations

TCR_Signaling_Pathway TCR Signaling Pathway for BDC2.5 T-cell Activation cluster_APC Antigen Presenting Cell cluster_TCell BDC2.5 T-Cell MHC I-Ag7 TCR BDC2.5 TCR MHC->TCR Binding Peptide BDC2.5 Mimotope 1040-31 Peptide->MHC Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 NFAT NFAT PLCg1->NFAT NFkB NF-κB PLCg1->NFkB AP1 AP-1 PLCg1->AP1 Gene Gene Expression (e.g., IL-2) NFAT->Gene NFkB->Gene AP1->Gene

Caption: TCR Signaling Pathway for BDC2.5 T-cell Activation.

Experimental_Workflow Workflow for Validating BDC2.5 Mimotope Binding Specificity cluster_Peptides Peptide Synthesis & Purification cluster_Cells Cell Preparation cluster_Assays Binding & Functional Assays cluster_Analysis Data Analysis & Comparison P1 This compound A1 I-Ag7 Tetramer Staining (Flow Cytometry) P1->A1 A2 T-cell Proliferation Assay ([3H]-Thymidine) P1->A2 P2 Control Peptides (e.g., HIP2.5, WE14) P2->A1 P2->A2 C1 Isolate BDC2.5 CD4+ T-cells C1->A1 C1->A2 C2 Prepare Antigen Presenting Cells C2->A2 D1 Quantify Tetramer+ Cells A1->D1 D2 Measure Proliferation (CPM) A2->D2 D3 Compare Binding Specificity D1->D3 D2->D3 Logical_Relationship Logical Framework for Specificity Validation Hypothesis Hypothesis: This compound binds specifically and with high affinity to the BDC2.5 TCR Experiment Experimental Design: Compare 1040-31 to control peptides using quantitative binding and functional assays Hypothesis->Experiment Data Data Collection: - % Tetramer Positive Cells - T-cell Proliferation (CPM) - 2D Affinity (μm⁴) Experiment->Data Analysis Comparative Analysis: Is the binding of 1040-31 significantly higher than negative controls and comparable to positive controls? Data->Analysis Conclusion_Specific Conclusion: This compound exhibits highly specific binding to the BDC2.5 TCR Analysis->Conclusion_Specific Yes Conclusion_NonSpecific Conclusion: Binding of this compound is not specific Analysis->Conclusion_NonSpecific No

References

Comparative Analysis of BDC2.5 Mimotope 1040-31 and Other BDC2.5 Mimotopes

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers navigating the landscape of T-cell receptor agonists in type 1 diabetes research.

In the study of autoimmune type 1 diabetes, the BDC2.5 T-cell receptor (TCR) transgenic mouse model is a cornerstone for investigating the mechanisms of islet-specific T-cell activation and pathogenesis. Mimotopes, or mimetic peptides, that can stimulate the BDC2.5 TCR are invaluable tools for this research. This guide provides a comparative overview of the BDC2.5 mimotope 1040-31 against other prominent BDC2.5 mimotopes, focusing on their performance in key immunological assays.

Overview of BDC2.5 Mimotopes

The BDC2.5 T-cell clone, isolated from a non-obese diabetic (NOD) mouse, is highly diabetogenic and recognizes an unknown autoantigen within the pancreatic islets. Several mimotopes have been identified that act as potent agonists for the BDC2.5 TCR. This comparison focuses on this compound and other well-characterized mimotopes, including p79 and a hybrid insulin peptide (2.5HIP).

This compound is recognized as a strong agonistic peptide for the diabetogenic T-cell clone BDC2.5 and is specific for BDC2.5 TCR transgenic T-cells. Its amino acid sequence is Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu (YVRPLWVRME).

Another mimotope, referred to as Mim1 in some studies, has the amino acid sequence Ala-His-His-Pro-Ile-Trp-Ala-Arg-Met-Asp-Ala (AHHPIWARMDA).

The 2.5HIP is a hybrid insulin peptide that also acts as a potent agonist for the BDC2.5 TCR.

The p79 mimotope has been described as a particularly strong agonist, though its specific amino acid sequence is not consistently reported in the available literature.

Quantitative Performance Comparison

T-Cell Receptor Binding Affinity

A study comparing the two-dimensional (2D) binding affinity of the 2.5HIP epitope and a mimotope designated "Mim1" (AHHPIWARMDA) to the BDC2.5 TCR revealed a significant difference in their binding strengths. The 2.5HIP peptide demonstrated a considerably higher affinity for the BDC2.5 TCR compared to Mim1.

Table 1: 2D Binding Affinity of BDC2.5 Mimotopes

Mimotope2D Affinity (μm⁴)Relative Affinity to Mim1
2.5HIP1.8 x 10⁻³~3x higher
Mim1 (AHHPIWARMDA)5.6 x 10⁻⁴1x

Data extracted from a comparative study of BDC2.5 TCR ligands.

T-Cell Activation and Proliferation

The ultimate measure of a mimotope's efficacy is its ability to induce a T-cell response. Studies have shown that both 2.5HIP and Mim1 can induce the upregulation of activation markers such as CD25, CD69, and PD-1, as well as stimulate T-cell proliferation.

In terms of potency, the p79 mimotope has been reported to be an even stronger agonist than 2.5HIP. One study indicated that p79 is approximately 10-fold more potent than 2.5HIP at stimulating BDC2.5 T-cells in vitro.

Table 2: Relative Potency in T-Cell Stimulation

MimotopeRelative Potency (in vitro)Primary T-Cell Response
p79~10x higher than 2.5HIPPredominantly induces IL-10-producing regulatory T-cells
2.5HIPStrong agonistInduces pro-inflammatory and regulatory responses
Mim1 (AHHPIWARMDA)Strong agonistInduces pro-inflammatory responses
1040-31 (YVRPLWVRME)Strong agonistInduces pro-inflammatory responses

Information compiled from multiple independent studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the function of BDC2.5 mimotopes.

T-Cell Proliferation Assay ([³H]Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to antigenic stimulation.

  • Cell Preparation: Isolate splenocytes from BDC2.5 TCR transgenic mice to be used as responder T-cells. Prepare irradiated splenocytes from non-transgenic NOD mice to serve as antigen-presenting cells (APCs).

  • Co-culture: Co-culture purified BDC2.5 CD4+ T-cells (1 x 10⁵ cells/well) with irradiated APCs (5 x 10⁴ cells/well) in 96-well flat-bottom plates.

  • Stimulation: Add varying concentrations of the BDC2.5 mimotope to the wells.

  • Incubation: Culture the cells for 72 hours at 37°C in a humidified CO₂ incubator.

  • Thymidine Pulse: During the last 14-18 hours of culture, add 1 µCi of [³H]thymidine to each well.

  • Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter. The results are often expressed as a stimulation index (cpm of stimulated cells / cpm of unstimulated cells).

T_Cell_Proliferation_Assay cluster_workflow T-Cell Proliferation Assay Workflow start Isolate BDC2.5 T-cells and APCs coculture Co-culture T-cells and APCs start->coculture stimulate Add BDC2.5 Mimotope coculture->stimulate incubate Incubate for 72h stimulate->incubate pulse Pulse with [3H]Thymidine incubate->pulse harvest Harvest and Measure Radioactivity pulse->harvest end Analyze Data (Stimulation Index) harvest->end

Caption: Workflow for a [³H]Thymidine Incorporation T-Cell Proliferation Assay.

IFN-γ Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the production of the pro-inflammatory cytokine IFN-γ by T-cells following stimulation.

  • Cell Culture: Co-culture BDC2.5 T-cells and APCs with the BDC2.5 mimotope as described in the proliferation assay.

  • Supernatant Collection: After 48-72 hours of incubation, centrifuge the culture plates and collect the cell-free supernatants.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for mouse IFN-γ and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for mouse IFN-γ.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP).

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Quantification: Calculate the concentration of IFN-γ in the samples based on the standard curve.

IFN_gamma_ELISA cluster_protocol IFN-γ ELISA Protocol start Coat plate with Capture Antibody block Block non-specific binding start->block add_samples Add Supernatants and Standards block->add_samples add_detection Add Detection Antibody add_samples->add_detection add_enzyme Add Streptavidin-HRP add_detection->add_enzyme add_substrate Add Substrate add_enzyme->add_substrate read Read Absorbance add_substrate->read quantify Quantify IFN-γ read->quantify

Caption: Step-by-step protocol for an IFN-γ ELISA.

Signaling Pathways and Logical Relationships

The interaction between a BDC2.5 mimotope and the BDC2.5 TCR on a CD4+ T-helper cell initiates a signaling cascade that leads to T-cell activation, proliferation, and cytokine production. This process is central to the pathogenic mechanism in type 1 diabetes.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell BDC2.5 CD4+ T-Cell MHCII MHC Class II TCR BDC2.5 TCR MHCII->TCR Presents to Signaling Intracellular Signaling (e.g., Lck, ZAP70) TCR->Signaling Initiates CD4 CD4 CD4->Signaling Co-receptor signaling Activation T-Cell Activation Signaling->Activation Proliferation Proliferation Activation->Proliferation Cytokines Cytokine Production (e.g., IFN-γ, IL-10) Activation->Cytokines Mimotope BDC2.5 Mimotope Mimotope->MHCII Binds to

Caption: Simplified signaling pathway of BDC2.5 T-cell activation by a mimotope.

Conclusion

The choice of a BDC2.5 mimotope can significantly influence experimental outcomes. While this compound is a well-established and potent agonist, other mimotopes like p79 and 2.5HIP may offer higher potency or the ability to induce distinct T-cell differentiation pathways. The p79 mimotope, in particular, appears to be a powerful tool for studying the induction of regulatory T-cells due to its propensity to stimulate IL-10 production. Researchers should carefully consider the specific goals of their study when selecting a BDC2.5 mimotope. For studies focused on inducing a strong pro-inflammatory response, 1040-31 and Mim1 are excellent choices. For investigations into the mechanisms of T-cell regulation and tolerance, the p79 mimotope may be more appropriate. The 2.5HIP, with its high binding affinity, serves as a robust positive control and a relevant physiological antigen. The provided experimental protocols and diagrams offer a foundational framework for designing and interpreting studies utilizing these critical research tools.

A Comparative Guide to BDC2.5 Mimotopes: 1040-31 vs. 1040-63 in T-Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used mimotopes, 1040-31 and 1040-63, for the activation of the diabetogenic BDC2.5 T-cell clone, a critical tool in Type 1 Diabetes (T1D) research. We present a synthesis of available experimental data on their efficacy, detailed protocols for their use in T-cell activation assays, and a visualization of the implicated signaling pathways.

Introduction to BDC2.5 Mimotopes

The BDC2.5 T-cell receptor (TCR) transgenic mouse is a cornerstone model for studying the autoimmune processes in T1D. BDC2.5 T-cells recognize an unknown autoantigen in pancreatic islet cells, leading to the destruction of insulin-producing beta cells. Mimotopes are synthetic peptides designed to mimic the natural epitope and effectively stimulate these T-cells. Both 1040-31 and 1040-63 are such mimotopes, serving as powerful tools to study T-cell activation, tolerance, and the efficacy of potential immunotherapies.

Quantitative Efficacy Comparison

MimotopePeptide SequenceReported PotencyEC50 (T-Cell Proliferation)Source
BDC2.5 Mimotope 1040-31 YVRPLWVRMEStrong agonist / Superagonist~0.01 µM (estimated)[1]
BDC2.5 Mimotope 1040-63 RTRPLWVRMEPotent agonist~0.1 µM (estimated from dose-response curve)

Note: The EC50 values are estimations derived from published data and should be considered as indicative rather than absolute. Direct comparative experiments under identical conditions are recommended for precise determination.

Experimental Protocols

Below are detailed protocols for the in vitro activation of BDC2.5 T-cells using either mimotope 1040-31 or 1040-63, based on methodologies reported in the literature.

I. BDC2.5 T-Cell Proliferation Assay

This protocol outlines the steps to measure the proliferation of BDC2.5 T-cells in response to stimulation with either mimotope.

Materials:

  • BDC2.5 TCR transgenic mice (spleen or lymph nodes as a source of T-cells)

  • This compound or 1040-63

  • Antigen-Presenting Cells (APCs): Irradiated splenocytes from non-transgenic NOD mice

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 50 µM 2-mercaptoethanol)

  • 96-well flat-bottom culture plates

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU)

  • Cell harvesting equipment and scintillation counter (for [³H]-Thymidine) or flow cytometer (for CFSE/BrdU)

Procedure:

  • Preparation of BDC2.5 T-Cells:

    • Isolate spleens and/or lymph nodes from BDC2.5 TCR transgenic mice.

    • Prepare a single-cell suspension.

    • (Optional) Enrich for CD4+ T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Preparation of Antigen-Presenting Cells (APCs):

    • Isolate spleens from non-transgenic NOD mice.

    • Prepare a single-cell suspension.

    • Irradiate the splenocytes (e.g., 3000 rads) to prevent their proliferation while maintaining their antigen-presenting function.

  • Cell Plating and Stimulation:

    • Plate the irradiated APCs at a density of 2 x 10⁵ cells/well in a 96-well plate.

    • Add BDC2.5 T-cells at a density of 2 x 10⁵ cells/well.

    • Prepare serial dilutions of the BDC2.5 mimotope (1040-31 or 1040-63) in complete RPMI-1640 medium. A typical starting concentration is 10 µg/mL, with 10-fold serial dilutions down to 0.001 µg/mL.

    • Add the mimotope dilutions to the wells. Include a "no peptide" control.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • Measurement of Proliferation:

    • Using [³H]-Thymidine:

      • 18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well.

      • Harvest the cells onto filter mats using a cell harvester.

      • Measure the incorporated radioactivity using a scintillation counter. Proliferation is expressed as counts per minute (CPM).

    • Using CFSE:

      • Prior to plating, label the BDC2.5 T-cells with CFSE according to the manufacturer's protocol.

      • After the 72-hour incubation, harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4).

      • Analyze the cells by flow cytometry. Proliferation is measured by the dilution of the CFSE signal.

II. Cytokine Production Assay

This protocol is for measuring the production of cytokines by BDC2.5 T-cells following stimulation.

Procedure:

  • Follow steps 1-3 of the T-Cell Proliferation Assay protocol.

  • After 48-72 hours of incubation, carefully collect the culture supernatants from each well.

  • Analyze the supernatants for the presence of cytokines such as IFN-γ, IL-2, IL-4, and IL-10 using an ELISA or a multiplex cytokine bead array assay according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflow

The activation of BDC2.5 T-cells by mimotopes 1040-31 and 1040-63 follows the canonical T-cell receptor signaling pathway.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell BDC2.5 T-Cell MHCII I-Ag7 (MHC-II) TCR BDC2.5 TCR MHCII->TCR Signal 1 (Antigen Recognition) B7 B7 (CD80/86) CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ release IP3->Ca NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 NFAT NFAT Ca->NFAT Gene Gene Transcription (Cytokines, etc.) NFkB->Gene NFAT->Gene AP1->Gene Mimotope Mimotope (1040-31 or 1040-63) Mimotope->MHCII Binding

Caption: BDC2.5 T-Cell Activation Pathway.

The diagram above illustrates the key steps in BDC2.5 T-cell activation. The mimotope is presented by the I-Ag7 MHC class II molecule on an APC to the BDC2.5 TCR. This, along with co-stimulation through CD28, initiates a signaling cascade involving Lck, ZAP70, and downstream effectors, ultimately leading to the activation of transcription factors NF-κB, NFAT, and AP-1, and subsequent gene expression, including cytokine production and proliferation.

Experimental_Workflow cluster_Preparation Cell Preparation cluster_Assay In Vitro Assay cluster_Analysis Data Analysis Isolate_TCells Isolate BDC2.5 T-Cells (Spleen/Lymph Nodes) Plate_Cells Co-culture T-Cells and APCs in 96-well plate Isolate_TCells->Plate_Cells Isolate_APCs Isolate APCs (Non-transgenic Splenocytes) Irradiate_APCs Irradiate APCs Isolate_APCs->Irradiate_APCs Irradiate_APCs->Plate_Cells Add_Mimotope Add Mimotope (1040-31 or 1040-63) Plate_Cells->Add_Mimotope Incubate Incubate (72h, 37°C, 5% CO₂) Add_Mimotope->Incubate Proliferation Measure Proliferation ([³H]-Thymidine or CFSE) Incubate->Proliferation Cytokines Measure Cytokine Production (ELISA or CBA) Incubate->Cytokines

Caption: Workflow for BDC2.5 T-Cell Activation Assays.

This workflow diagram provides a step-by-step overview of the experimental process for assessing the efficacy of BDC2.5 mimotopes, from cell preparation to data analysis.

Conclusion

Both BDC2.5 mimotopes, 1040-31 and 1040-63, are effective inducers of BDC2.5 T-cell activation. The available data suggests that 1040-31 may be a more potent "superagonist" compared to 1040-63. The choice of mimotope may depend on the specific experimental goals, such as achieving maximal stimulation versus studying responses to a potent but potentially more physiologically relevant agonist. The provided protocols and diagrams offer a robust framework for researchers to design and execute experiments aimed at understanding T1D pathogenesis and evaluating novel therapeutic interventions.

References

A Head-to-Head Comparison: BDC2.5 Mimotope 1040-31 vs. Native Chromogranin A Peptide WE14 in T-Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of T-cell activation by various peptides is critical. This guide provides a detailed, objective comparison between the synthetic BDC2.5 mimotope 1040-31 and the native chromogranin A (ChgA) peptide, WE14, focusing on their respective abilities to stimulate the diabetogenic T-cell clone BDC2.5, a key player in type 1 diabetes research.

The BDC2.5 T-cell receptor (TCR) is a widely studied model in autoimmune diabetes, and identifying the precise epitopes that trigger its activation is paramount for developing targeted immunotherapies. While WE14 is a naturally occurring peptide derived from chromogranin A, this compound is a synthetic peptide designed for enhanced agonistic activity. This guide presents a comprehensive analysis of their performance, supported by experimental data and detailed methodologies.

Quantitative Comparison of T-Cell Activation

Experimental data reveals a stark contrast in the ability of this compound and WE14 to activate BDC2.5 T-cells. The mimotope is a potent agonist, eliciting strong proliferative and activation responses, whereas the native WE14 peptide is a significantly weaker agonist. The following table summarizes the key quantitative findings from comparative studies. A similar potent mimotope, referred to as Mim1, was used in the cited experiments and is considered functionally analogous to 1040-31.

ParameterBDC2.5 Mimotope (Mim1)Native WE14 PeptideKey Findings
T-Cell Proliferation Strong, dose-dependent proliferationNo observable proliferationThe mimotope induces robust proliferation of BDC2.5 T-cells, while WE14 fails to elicit a proliferative response.
TCR Downregulation Significant downregulationNo observable downregulationEngagement with the mimotope leads to the internalization of the T-cell receptor, a hallmark of strong activation. WE14 does not induce this effect.
CD25 Upregulation Strong upregulationNo observable upregulationThe mimotope potently induces the expression of CD25, the alpha chain of the IL-2 receptor and a key activation marker.
CD69 Upregulation Strong upregulationNo observable upregulationEarly activation marker CD69 is significantly upregulated upon stimulation with the mimotope, but not with WE14.
PD-1 Upregulation Strong upregulationNo observable upregulationThe mimotope induces the expression of the immune checkpoint protein PD-1, indicating a state of T-cell activation and potential for subsequent regulation.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

T-Cell Proliferation and Activation Marker Assay

This protocol outlines the steps for assessing BDC2.5 T-cell proliferation and the expression of activation markers using flow cytometry.

Materials:

  • BDC2.5 TCR transgenic splenocytes

  • This compound and WE14 peptides

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)

  • CellTrace™ Violet or CFSE proliferation dye

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against mouse CD4, TCR Vβ4, CD25, CD69, and PD-1

  • 96-well flat-bottom culture plates

  • Flow cytometer

Procedure:

  • T-Cell Isolation: Prepare a single-cell suspension of splenocytes from a BDC2.5 TCR transgenic mouse. If desired, enrich for CD4+ T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Proliferation Dye Labeling: Resuspend the cells in PBS at a concentration of 1 x 10^6 cells/mL. Add CellTrace™ Violet or CFSE to the final recommended concentration and incubate at 37°C for 20 minutes, protected from light. Quench the staining by adding five volumes of complete RPMI medium and incubate for 5 minutes. Wash the cells twice with complete RPMI medium.

  • Cell Culture and Stimulation: Resuspend the labeled cells in complete RPMI medium and plate 2 x 10^5 cells per well in a 96-well flat-bottom plate. Add this compound or WE14 peptide at various concentrations (e.g., a serial dilution from 100 µM to 0.01 µM). Include an unstimulated control (no peptide). Culture the cells at 37°C in a humidified 5% CO2 incubator for 72 hours.

  • Flow Cytometry Staining: After incubation, harvest the cells and wash them with FACS buffer. Resuspend the cells in FACS buffer containing the fluorochrome-conjugated antibodies against CD4, TCR Vβ4, CD25, CD69, and PD-1. Incubate for 30 minutes at 4°C in the dark.

  • Data Acquisition and Analysis: Wash the cells twice with FACS buffer and resuspend in an appropriate volume for flow cytometry analysis. Acquire data on a flow cytometer. Gate on the CD4+ T-cell population and analyze the dilution of the proliferation dye to assess cell division. Analyze the mean fluorescence intensity (MFI) or the percentage of positive cells for each activation marker.

Visualizing the Molecular Interactions

To understand the underlying mechanisms of T-cell activation, it is crucial to visualize the signaling pathways and experimental workflows.

BDC2.5 T-Cell Activation Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for comparing the effects of this compound and WE14 on T-cell activation.

G cluster_0 Cell Preparation cluster_1 Stimulation cluster_2 Analysis A Isolate Splenocytes (BDC2.5 TCR Transgenic Mouse) B Label with Proliferation Dye (e.g., CellTrace Violet) A->B C Culture with Peptides B->C D This compound C->D E WE14 Peptide C->E F Unstimulated Control C->F G Incubate for 72h D->G E->G F->G H Stain for Surface Markers (CD4, CD25, CD69, PD-1) G->H I Flow Cytometry Analysis H->I G cluster_0 Antigen Presentation cluster_1 T-Cell Activation Cascade APC APC (MHC-II) Peptide This compound TCR BDC2.5 TCR Lck Lck TCR->Lck Engagement ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Activates NFAT NFAT PLCg1->NFAT AP1 AP-1 PLCg1->AP1 NFkB NF-κB PLCg1->NFkB Activation T-Cell Activation (Proliferation, Cytokine Production) NFAT->Activation AP1->Activation NFkB->Activation

Specificity of BDC2.5 Mimotope 1040-31 in Activating Diabetogenic T-Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the BDC2.5 mimotope 1040-31 and its specificity in activating diabetogenic T-cells, a critical area of research in Type 1 Diabetes. The following sections present quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to offer a comprehensive resource for professionals in the field.

Comparative Analysis of BDC2.5 T-Cell Activators

The BDC2.5 T-cell receptor (TCR) is a key player in the autoimmune destruction of pancreatic beta cells. While the mimotope 1040-31 is a well-established potent agonist for BDC2.5 T-cells, various other peptides, including other mimotopes and peptides derived from pathogens, have also been shown to activate this T-cell clone.[1] The following table summarizes the proliferative response of BDC2.5 T-cells to 1040-31 and a selection of alternative peptides.

Peptide/MimotopeSequenceConcentrationProliferation (cpm)Fold Increase over BackgroundReference
1040-31 (Superagonist) YVRPLWVRME0.1 µg/mL~125,000~2500[1]
Bacterial Peptide 1308-26-1 µg/mL~100,000~2000[1]
Viral Peptide 1136-7-10 µg/mL~40,000~800[1]
Background (No Peptide)--~501[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings related to BDC2.5 T-cell activation.

T-Cell Proliferation Assay ([³H]Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to antigenic stimulation by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.

Materials:

  • BDC2.5 TCR transgenic splenocytes (as responder cells)

  • Irradiated splenocytes from a non-diabetic mouse (as antigen-presenting cells - APCs)

  • Peptide of interest (e.g., 1040-31 mimotope)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, and 50 µM 2-mercaptoethanol)

  • [³H]Thymidine (1 µCi/well)

  • 96-well round-bottom culture plates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Prepare a single-cell suspension of BDC2.5 splenocytes and irradiate the APCs.

  • In a 96-well plate, co-culture 2 x 10⁵ BDC2.5 splenocytes with 5 x 10⁵ irradiated APCs per well.

  • Add the peptide of interest at various concentrations (e.g., from 0.01 to 100 µg/mL) to the wells in triplicate. Include a no-peptide control.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • Pulse the cells by adding 1 µCi of [³H]thymidine to each well for the final 18 hours of incubation.

  • Harvest the cells onto a glass fiber filter mat using a cell harvester.

  • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data is typically expressed as counts per minute (cpm).

Cytokine Release Assay (ELISA)

This assay quantifies the secretion of specific cytokines (e.g., IFN-γ, IL-2) by T-cells upon activation.

Materials:

  • Supernatants from the T-cell proliferation assay (collected before pulsing with [³H]thymidine)

  • ELISA kit for the cytokine of interest (e.g., mouse IFN-γ)

  • ELISA plate reader

Procedure:

  • After 48-72 hours of T-cell stimulation, carefully collect the culture supernatants from the proliferation assay plates before adding [³H]thymidine.

  • Perform the ELISA according to the manufacturer's instructions. Briefly:

    • Coat a 96-well ELISA plate with the capture antibody overnight.

    • Block the plate to prevent non-specific binding.

    • Add the collected culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

    • Wash the plate and add the substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

MHC Class II (I-Ag7) Peptide Binding Assay (Competitive ELISA)

This assay determines the binding affinity of a peptide to the MHC class II molecule I-Ag7, which is associated with diabetes susceptibility in NOD mice.

Materials:

  • Purified soluble I-Ag7 molecules

  • A known biotinylated reference peptide that binds to I-Ag7

  • Unlabeled competitor peptides (including 1040-31)

  • Streptavidin-horseradish peroxidase (HRP)

  • TMB substrate

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Coat a 96-well plate with an anti-MHC class II antibody.

  • Incubate a constant concentration of purified I-Ag7 and the biotinylated reference peptide with varying concentrations of the unlabeled competitor peptide in solution.

  • Transfer the mixture to the antibody-coated plate and incubate to capture the I-Ag7-peptide complexes.

  • Wash the plate to remove unbound components.

  • Add streptavidin-HRP to detect the bound biotinylated peptide.

  • Wash the plate and add the TMB substrate.

  • Stop the reaction and measure the absorbance.

  • The concentration of the competitor peptide that inhibits 50% of the binding of the biotinylated reference peptide (IC50) is determined, which is inversely proportional to its binding affinity.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the study of BDC2.5 T-cell activation.

T_Cell_Activation_Pathway APC APC (I-Ag7) TCR BDC2.5 TCR APC->TCR presents to Mimotope Mimotope 1040-31 Mimotope->APC binds Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg PLCγ LAT->PLCg DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ release IP3->Ca NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 NFAT NFAT Ca->NFAT Gene Gene Transcription (Cytokines, Proliferation) NFkB->Gene NFAT->Gene AP1->Gene

Caption: BDC2.5 T-cell activation signaling pathway.

T_Cell_Proliferation_Workflow start Start prep_cells Prepare BDC2.5 T-cells and irradiated APCs start->prep_cells plate_cells Plate cells in 96-well plate prep_cells->plate_cells add_peptide Add mimotope/peptide at various concentrations plate_cells->add_peptide incubate1 Incubate for 72 hours at 37°C, 5% CO₂ add_peptide->incubate1 add_thymidine Pulse with [³H]Thymidine for 18 hours incubate1->add_thymidine harvest Harvest cells onto filter mat add_thymidine->harvest count Measure radioactivity with scintillation counter harvest->count analyze Analyze data (cpm) count->analyze end End analyze->end

Caption: Workflow for [³H]Thymidine T-cell proliferation assay.

MHC_Binding_Assay_Logic Iag7 I-Ag7 Binding_Equilibrium Binding Equilibrium Iag7->Binding_Equilibrium Biotin_Peptide Biotinylated Reference Peptide Biotin_Peptide->Binding_Equilibrium Competitor_Peptide Unlabeled Competitor Peptide (e.g., 1040-31) Competitor_Peptide->Binding_Equilibrium High_Affinity High Affinity Competitor Binding_Equilibrium->High_Affinity favors Low_Affinity Low Affinity Competitor Binding_Equilibrium->Low_Affinity disfavors Low_Signal Low Signal High_Affinity->Low_Signal leads to High_Signal High Signal Low_Affinity->High_Signal leads to

References

Cross-Reactivity of BDC2.5 T-Cells with Mimotope 1040-31: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of the diabetogenic BDC2.5 T-cell clone with the synthetic mimotope 1040-31 and its native autoantigen, a post-translationally modified peptide of Chromogranin A (ChgA). The following sections detail the experimental data, protocols, and underlying signaling pathways to offer a clear understanding of this critical interaction in type 1 diabetes research.

Performance Comparison: Mimotope vs. Native Antigen

The 1040-31 peptide is a well-established, potent agonistic mimotope for the BDC2.5 T-cell receptor (TCR).[1][2][3][4] It is widely used to stimulate BDC2.5 T-cells for in vitro and in vivo studies due to its strong and specific reactivity. The native ligand for the BDC2.5 TCR has been identified as a post-translationally modified peptide derived from Chromogranin A, specifically the WE14 peptide, which requires enzymatic treatment with transglutaminase to become highly antigenic.

Experimental data demonstrates that both the mimotope and the native antigen can effectively stimulate BDC2.5 T-cells, leading to proliferation and cytokine production. While the 1040-31 mimotope is often described as a "superagonist," direct quantitative comparisons are crucial for experimental design.

Quantitative Data Summary
Ligand Assay Type Readout Relative Potency Reference
Mimotope 1040-31 (and similar mimotopes like pS3) IFN-γ Secretionng/mLHigh[5]
Chromogranin A (WE14 peptide, TGase-treated) IFN-γ Secretionng/mLModerate to High[5]
Mimotope 1040-31 T-Cell ProliferationStimulation IndexHigh[6]
Chromogranin A (WE14 peptide, unmodified) T-Cell Activation-Weak

Note: The table above is a summary of findings from the indicated research. Direct side-by-side quantitative data in a single study is limited, and potency can vary based on experimental conditions.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are foundational protocols for key experiments used to assess BDC2.5 T-cell cross-reactivity.

BDC2.5 T-Cell Proliferation Assay

This assay measures the proliferation of BDC2.5 T-cells in response to antigenic stimulation.

Materials:

  • Purified CD4+ BDC2.5 T-cells

  • Irradiated splenocytes from NOD mice (as antigen-presenting cells, APCs)

  • Mimotope 1040-31 peptide

  • Native Chromogranin A peptide (e.g., WE14), with and without transglutaminase treatment

  • Complete RPMI-1640 medium

  • 96-well round-bottom plates

  • [³H]-thymidine

  • Cell harvester and scintillation counter

Protocol:

  • Co-culture purified CD4+ BDC2.5 T-cells (1 x 10⁵ cells/well) with irradiated NOD splenocytes (5 x 10⁴ cells/well) in a 96-well plate.

  • Add the mimotope 1040-31 or the native ChgA peptide at various concentrations.

  • Culture the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Pulse the cells with 1 µCi/well of [³H]-thymidine for the final 18 hours of culture.

  • Harvest the cells onto filter mats and measure thymidine incorporation using a scintillation counter.

  • Calculate the stimulation index by dividing the counts per minute (CPM) of stimulated wells by the CPM of unstimulated wells.

IFN-γ ELISpot Assay

This assay quantifies the number of IFN-γ-secreting BDC2.5 T-cells upon stimulation.

Materials:

  • ELISpot plates pre-coated with anti-IFN-γ capture antibody

  • BDC2.5 T-cells

  • APCs (e.g., irradiated NOD splenocytes)

  • Mimotope 1040-31 peptide or native ChgA peptide

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (ALP)

  • BCIP/NBT substrate

  • ELISpot reader

Protocol:

  • Prepare ELISpot plates according to the manufacturer's instructions.

  • Add BDC2.5 T-cells and APCs to the wells.

  • Add the stimulating peptide (mimotope or native antigen) to the appropriate wells.

  • Incubate the plate for 18-48 hours at 37°C with 5% CO₂.

  • Wash the plates and add the biotinylated anti-IFN-γ detection antibody.

  • Incubate and wash, then add streptavidin-ALP.

  • Incubate and wash, then add the BCIP/NBT substrate to develop the spots.

  • Stop the reaction by washing with water and allow the plate to dry.

  • Count the spots using an ELISpot reader.

Signaling Pathways and Experimental Workflows

Understanding the molecular events downstream of TCR engagement is critical for deciphering the nuances of T-cell activation by different ligands.

T-Cell Receptor (TCR) Signaling Cascade

Upon engagement of the BDC2.5 TCR with the peptide-MHC class II complex on an APC, a signaling cascade is initiated. While specific studies on the 1040-31 mimotope's influence on the entire cascade are not extensively detailed in the public domain, the canonical TCR signaling pathway is expected to be activated. This involves the phosphorylation of key downstream molecules.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR BDC2.5 TCR Lck_mem Lck TCR->Lck_mem Recruitment & Activation pMHC Peptide-MHC II (1040-31 or ChgA) pMHC->TCR Binding CD4 CD4 ZAP70 ZAP-70 Lck_mem->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 ZAP70->SLP76 Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Recruitment Downstream Downstream Signaling (e.g., NFAT, AP-1, NF-κB) PLCg1->Downstream Activation

Caption: Canonical TCR signaling pathway initiated by peptide-MHC engagement.

Experimental Workflow for Comparative Analysis

A logical workflow is crucial for the objective comparison of the mimotope and the native antigen.

Experimental_Workflow cluster_preparation Preparation cluster_assays Functional Assays cluster_signaling Signaling Analysis T_Cell_Isolation Isolate CD4+ BDC2.5 T-cells Co_culture Co-culture T-cells, APCs, and Peptides T_Cell_Isolation->Co_culture Stimulation Short-term Peptide Stimulation T_Cell_Isolation->Stimulation APC_Preparation Prepare Irradiated NOD Splenocytes (APCs) APC_Preparation->Co_culture Peptide_Prep Prepare Peptide Solutions (1040-31 & ChgA) Peptide_Prep->Co_culture Peptide_Prep->Stimulation Proliferation Proliferation Assay ([³H]-thymidine) Co_culture->Proliferation Cytokine Cytokine Assay (ELISpot/ELISA/ICS) Co_culture->Cytokine Lysis Cell Lysis Stimulation->Lysis Western_Blot Western Blot for Phospho-proteins (pLck, pZAP-70, pLAT) Lysis->Western_Blot

Caption: Workflow for comparing BDC2.5 T-cell responses to different peptides.

References

A Comparative Guide to Confirming T-Cell Activation: BDC2.5 Mimotope 1040-31 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate confirmation of T-cell activation is a critical step in immunology and drug discovery. This guide provides a comprehensive comparison of the BDC2.5 mimotope 1040-31, a potent and specific agonist for BDC2.5 T-cells, with other widely used T-cell activation methods. We present supporting experimental data, detailed protocols, and visual workflows to facilitate an informed decision on the most suitable approach for your research needs.

The this compound is a synthetic peptide designed to be a strong agonist for the diabetogenic T-cell clone BDC2.5.[1][2][3] It is highly specific for T-cells expressing the BDC2.5 T-cell receptor (TCR) and is a valuable tool for studying autoimmune diabetes and T-cell activation in this context.[1][3] The sequence of this peptide is H-Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu-OH.

Performance Comparison

This section provides a quantitative comparison of this compound with alternative T-cell activation methods. The data presented here is a synthesis of findings from multiple studies.

Activation MethodTarget CellsTypical ConcentrationReadoutPotency/EfficacyKey AdvantagesKey Disadvantages
This compound BDC2.5 TCR transgenic T-cells0.1 - 10 µg/mLProliferation (³H-Thymidine incorporation, CFSE dilution), Cytokine Secretion (IFN-γ), Activation Marker Upregulation (CD25, CD69)High potency, considered a superagonist.[1]High specificity for BDC2.5 TCR, physiologically relevant for studying specific T-cell responses.Limited to a specific T-cell clone, not suitable for polyclonal T-cell activation.
Anti-CD3/CD28 Antibodies Pan T-cells1-10 µg/mL (plate-bound or soluble)Proliferation, Cytokine Secretion, Activation Marker UpregulationPotent polyclonal activators, mimic TCR and co-stimulatory signals.Broadly applicable to polyclonal T-cell populations, well-established method.Bypasses the need for antigen-presenting cells (APCs) and peptide processing, which may not fully recapitulate in vivo activation.
Phorbol 12-myristate 13-acetate (PMA) + Ionomycin Pan T-cellsPMA: 1-50 ng/mL, Ionomycin: 250-1000 ng/mLCytokine Secretion (especially intracellular), Activation Marker UpregulationVery potent, non-specific activators that bypass TCR signaling.Strong and rapid activation, useful for studying downstream signaling events.Non-physiological activation, can induce artifacts and may not be suitable for studying TCR-proximal signaling.
Other Peptides (e.g., WE14, ChgA29–42, HIP2.5) Antigen-specific T-cellsVariable (typically µg/mL range)Proliferation, Cytokine Secretion, Activation Marker UpregulationPotency varies depending on the peptide and TCR affinity.Physiologically relevant for studying specific antigen responses.Specificity is limited to the particular peptide-TCR interaction being studied.

Experimental Protocols

Detailed methodologies for key T-cell activation experiments are provided below.

Protocol 1: T-Cell Proliferation Assay using this compound

This protocol is adapted from a method utilizing ³H-thymidine incorporation to measure T-cell proliferation.[1]

Materials:

  • BDC2.5 TCR transgenic splenocytes

  • This compound peptide

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • 96-well round-bottom plates

  • ³H-thymidine

  • Cell harvester and scintillation counter

Procedure:

  • Prepare a single-cell suspension of splenocytes from a BDC2.5 TCR transgenic mouse.

  • Resuspend cells in complete RPMI-1640 medium to a final concentration of 2 x 10⁶ cells/mL.

  • Add 100 µL of the cell suspension (2 x 10⁵ cells) to each well of a 96-well plate.

  • Prepare serial dilutions of the this compound peptide in complete RPMI-1640 medium. A typical starting concentration is 10 µg/mL.

  • Add 100 µL of the peptide dilutions to the respective wells. For a negative control, add 100 µL of medium without peptide.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • Pulse the cells by adding 1 µCi of ³H-thymidine to each well.

  • Incubate for an additional 18-24 hours.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Data is typically presented as counts per minute (CPM).

Protocol 2: Polyclonal T-Cell Activation using Anti-CD3/CD28 Antibodies

Materials:

  • Purified CD4+ or CD8+ T-cells

  • Plate-bound anti-CD3 antibody (clone 145-2C11 or equivalent)

  • Soluble anti-CD28 antibody (clone 37.51 or equivalent)

  • Complete RPMI-1640 medium

  • 96-well flat-bottom plates

Procedure:

  • Coat the wells of a 96-well plate with anti-CD3 antibody at a concentration of 1-10 µg/mL in sterile PBS. Incubate overnight at 4°C or for 2 hours at 37°C.

  • Wash the wells three times with sterile PBS to remove unbound antibody.

  • Resuspend purified T-cells in complete RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL.

  • Add 200 µL of the cell suspension (2 x 10⁵ cells) to each anti-CD3 coated well.

  • Add soluble anti-CD28 antibody to the culture at a final concentration of 1-2 µg/mL.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator.

  • Activation can be assessed at various time points (24-72 hours) by flow cytometry for activation markers (CD25, CD69), cytokine analysis of the supernatant by ELISA, or proliferation assays.

Protocol 3: T-Cell Activation using PMA and Ionomycin

Materials:

  • Purified T-cells or peripheral blood mononuclear cells (PBMCs)

  • PMA (Phorbol 12-myristate 13-acetate)

  • Ionomycin

  • Complete RPMI-1640 medium

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin) for intracellular cytokine staining

Procedure:

  • Resuspend T-cells or PBMCs in complete RPMI-1640 medium at a concentration of 1-2 x 10⁶ cells/mL.

  • Add PMA to a final concentration of 1-50 ng/mL and Ionomycin to a final concentration of 250-1000 ng/mL.

  • For intracellular cytokine analysis, add a protein transport inhibitor at the same time as PMA and ionomycin.

  • Incubate the cells at 37°C in a humidified 5% CO₂ incubator for 4-6 hours for intracellular cytokine staining or longer for other activation readouts.

  • Harvest the cells and proceed with the desired analysis (e.g., flow cytometry).

Visualizing the Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the signaling pathways and experimental workflows.

T_Cell_Activation_Signaling_Pathway cluster_TCell T-Cell MHC MHC class II TCR TCR MHC->TCR Signal 1 (Antigen Recognition) B7 B7 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck CD4 CD4 CD4->Lck NFkB NF-κB CD28->NFkB ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg NFAT NFAT PLCg->NFAT AP1 AP-1 PLCg->AP1 Gene Gene Expression (IL-2, IFN-γ, etc.) NFAT->Gene AP1->Gene NFkB->Gene

Caption: Simplified T-cell activation signaling pathway.

T_Cell_Proliferation_Assay_Workflow start Isolate BDC2.5 Splenocytes plate Plate Cells in 96-well Plate start->plate stimulate Stimulate with This compound plate->stimulate incubate Incubate for 72h stimulate->incubate pulse Pulse with ³H-Thymidine incubate->pulse incubate2 Incubate for 18-24h pulse->incubate2 harvest Harvest Cells incubate2->harvest measure Measure Radioactivity harvest->measure end Analyze Data measure->end

Caption: Workflow for a T-cell proliferation assay.

Polyclonal_T_Cell_Activation_Workflow start Purify T-Cells coat Coat Plate with Anti-CD3 Antibody start->coat wash Wash Plate coat->wash plate Plate T-Cells wash->plate add_ab Add Soluble Anti-CD28 Antibody plate->add_ab incubate Incubate 24-72h add_ab->incubate analyze Analyze Activation (Flow, ELISA, etc.) incubate->analyze

Caption: Workflow for polyclonal T-cell activation.

Conclusion

The choice of T-cell activation method is contingent on the specific research question. The this compound is an unparalleled tool for inducing a potent and specific activation of BDC2.5 T-cells, making it ideal for studies focused on this particular autoimmune model. For broader, polyclonal T-cell activation, anti-CD3/CD28 antibodies provide a robust and well-established alternative that mimics physiological signaling. PMA and ionomycin, while potent, should be used with caution due to their non-physiological mechanism of action. By understanding the advantages and limitations of each method, researchers can select the most appropriate tool to achieve reliable and meaningful results in their T-cell activation studies.

References

Unmasking Autoimmune Triggers in Type 1 Diabetes: A Comparative Analysis of BDC2.5 Mimotope 1040-31 and Hybrid Insulin Peptides

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into two key research tools used to investigate the autoimmune response in type 1 diabetes reveals distinct origins and specific applications. This guide provides a comparative analysis of the synthetic BDC2.5 mimotope 1040-31 and the naturally occurring hybrid insulin peptides (HIPs), offering researchers, scientists, and drug development professionals a clear overview of their performance, supported by experimental data and detailed methodologies.

This comparison guide illuminates the structural, functional, and immunological differences between the this compound, a powerful synthetic tool, and hybrid insulin peptides, a recently discovered class of neoantigens with significant implications for understanding the pathogenesis of type 1 diabetes.

At a Glance: this compound vs. Hybrid Insulin Peptides

FeatureThis compoundHybrid Insulin Peptides (HIPs)
Origin Synthetic PeptideNaturally Occurring Neoantigens
Sequence YVRPLWVRME[1][2]Variable; composed of a (pro)insulin fragment covalently linked to another peptide (e.g., from chromogranin A, IAPP)[3][4][5]
Antigenic Target Mimics the natural epitope for the BDC2.5 T cell receptor[6][7][8]Endogenous antigens recognized by pathogenic CD4+ T cells in T1D[4][9][10]
Primary Research Use Strong agonist for in vitro and in vivo stimulation of BDC2.5 T cells[6][7][11]Investigating the natural triggers of autoimmunity in T1D; potential diagnostic and therapeutic targets[4][5][9]
Formation Chemical SynthesisEnzymatic (e.g., Cathepsins) or spontaneous intracellular linkage[3][12][13]

Delving Deeper: Structure and Mechanism of Action

This compound: A Potent Agonist

The this compound is a synthetic decapeptide with the amino acid sequence Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu[1][2]. It was identified through peptide library screening as a potent activator of the BDC2.5 T cell clone, a well-established tool in type 1 diabetes research[14]. This T cell clone is known to be diabetogenic in the non-obese diabetic (NOD) mouse model[15][16]. The natural ligand for the BDC2.5 T cell receptor (TCR) is a peptide derived from chromogranin A (ChgA)[15][17][18]. The 1040-31 peptide acts as a "mimotope," mimicking the structure of the natural ChgA epitope and binding with high affinity to the BDC2.5 TCR, leading to robust T cell activation[6][7][8].

Hybrid Insulin Peptides (HIPs): A Novel Class of Neoantigens

Hybrid insulin peptides (HIPs) represent a groundbreaking discovery in the field of type 1 diabetes. These are not genetically encoded but are formed post-translationally through the covalent linkage of a fragment of proinsulin or insulin with another peptide, frequently from a secretory granule protein such as chromogranin A or islet amyloid polypeptide (IAPP)[3][4][5][19]. This fusion creates a novel "neoantigen" that is not present during thymic selection, the process by which the immune system learns to tolerate self-antigens. Consequently, T cells that can recognize and react to these HIPs may escape deletion and later trigger an autoimmune attack on the insulin-producing beta cells[5]. The formation of HIPs can be facilitated by enzymes like cathepsins within the beta cells[3][12].

The discovery that the natural antigen for the BDC2.5 T cell clone is, in fact, a hybrid insulin peptide composed of a C-peptide fragment and a chromogranin A fragment (WE14) has highlighted the critical role of HIPs in initiating the autoimmune cascade[18][20].

Experimental Workflows and Signaling Pathways

The study of both this compound and HIPs involves a series of well-defined experimental procedures to assess their impact on T cell activation and the development of diabetes.

Experimental_Workflow General Experimental Workflow for Peptide Immunogenicity cluster_peptide Peptide Source cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Mimotope This compound (Synthetic) CoCulture Co-culture of T cells, APCs, and Peptides Mimotope->CoCulture HIP Hybrid Insulin Peptides (Natural/Synthetic) HIP->CoCulture TCell_Isolation Isolation of BDC2.5 T cells (from spleen/lymph nodes of BDC2.5 TCR transgenic mice) TCell_Isolation->CoCulture APC_Prep Preparation of Antigen Presenting Cells (APCs) (e.g., irradiated splenocytes) APC_Prep->CoCulture Proliferation T cell Proliferation Assay (e.g., [3H]-thymidine incorporation or CFSE dilution) CoCulture->Proliferation Cytokine Cytokine Release Assay (e.g., ELISA, ELISpot for IFN-γ, IL-2) CoCulture->Cytokine Adoptive_Transfer Adoptive Transfer of Peptide-Activated T cells into NOD.scid mice CoCulture->Adoptive_Transfer T cell activation Diabetes_Monitoring Monitoring for Diabetes Development (blood glucose measurements) Adoptive_Transfer->Diabetes_Monitoring Histology Histological Analysis of Pancreatic Islets (insulitis scoring) Diabetes_Monitoring->Histology

Caption: General workflow for assessing peptide immunogenicity.

The activation of the BDC2.5 T cell by either the 1040-31 mimotope or a relevant HIP initiates a downstream signaling cascade, leading to T cell proliferation and the secretion of pro-inflammatory cytokines like IFN-γ, which contribute to beta cell destruction.

T_Cell_Activation_Pathway Simplified T Cell Receptor Signaling Pathway cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response APC Antigen Presenting Cell (APC) TCR BDC2.5 T Cell Receptor (TCR) APC->TCR Peptide_MHC Peptide-MHC Class II Complex (I-Ag7) Lck Lck Activation TCR->Lck initiates CD4 CD4 CD4->Lck ZAP70 ZAP-70 Recruitment & Activation Lck->ZAP70 PLCg PLCγ Activation ZAP70->PLCg DAG_IP3 DAG & IP3 Production PLCg->DAG_IP3 NFkB_NFAT_AP1 Activation of Transcription Factors (NF-κB, NFAT, AP-1) DAG_IP3->NFkB_NFAT_AP1 Cytokine_Production Cytokine Gene Transcription (e.g., IL-2, IFN-γ) NFkB_NFAT_AP1->Cytokine_Production Proliferation Cell Proliferation NFkB_NFAT_AP1->Proliferation

Caption: TCR signaling upon peptide recognition.

Comparative Performance Data

While direct head-to-head comparative studies are not abundant, the existing literature allows for an indirect comparison of the efficacy of this compound and HIPs in activating BDC2.5 T cells.

ParameterThis compoundHybrid Insulin Peptides (e.g., ChgA-Insulin HIP)Reference
T Cell Proliferation (in vitro) Strong agonist, induces robust proliferation at low concentrations.Induces proliferation of BDC2.5 T cells; potency can vary depending on the specific HIP sequence.[6][7][11],[20]
Cytokine Production (IFN-γ) Potent inducer of IFN-γ secretion by BDC2.5 T cells.Stimulates IFN-γ production, confirming a pro-inflammatory Th1 response.[11],[20]
Diabetogenic Potential (in vivo) Activation of BDC2.5 T cells with 1040-31 prior to adoptive transfer accelerates diabetes onset in NOD.scid mice.[14]HIP-reactive T cells are diabetogenic and their frequency increases with disease progression in NOD mice.[5][20][14],[5][20]

Experimental Protocols in Detail

T Cell Proliferation Assay ([³H]-Thymidine Incorporation)

  • Cell Preparation: Isolate splenocytes from BDC2.5 TCR transgenic NOD mice.

  • Antigen Presenting Cells (APCs): Prepare irradiated, T cell-depleted splenocytes from NOD mice to serve as APCs.

  • Co-culture: Plate APCs (e.g., 5 x 10⁵ cells/well) in a 96-well plate. Add varying concentrations of the test peptide (this compound or a specific HIP). Add purified BDC2.5 CD4+ T cells (e.g., 5 x 10⁴ cells/well).

  • Incubation: Culture the cells for 48 hours at 37°C in a humidified CO₂ incubator.

  • [³H]-Thymidine Pulse: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.

  • Harvesting and Measurement: Harvest the cells onto a filter mat and measure the incorporation of [³H]-thymidine using a scintillation counter. The counts per minute (CPM) are proportional to the degree of T cell proliferation.

Adoptive Transfer Model of Type 1 Diabetes

  • T Cell Activation: Isolate CD4+ T cells from BDC2.5 TCR transgenic NOD mice. Activate the T cells in vitro for 48-72 hours with either this compound (e.g., 1 µg/mL) or a relevant HIP in the presence of APCs and IL-2.

  • Cell Transfer: Inject the activated BDC2.5 T cells (e.g., 1-5 x 10⁶ cells) intravenously or intraperitoneally into immunodeficient NOD.scid recipient mice.

  • Diabetes Monitoring: Monitor the recipient mice for the onset of diabetes by measuring blood glucose levels twice weekly. Mice are typically considered diabetic when blood glucose levels exceed a predetermined threshold (e.g., 250 mg/dL) for two consecutive measurements.

  • Endpoint Analysis: Upon termination of the experiment, the pancreas can be harvested for histological analysis to assess the degree of immune cell infiltration into the islets (insulitis).

Conclusion

Both the this compound and hybrid insulin peptides are invaluable tools for dissecting the autoimmune response in type 1 diabetes. The 1040-31 mimotope serves as a potent and reliable synthetic agonist, ideal for standardized in vitro and in vivo experiments aimed at studying the behavior of a specific diabetogenic T cell clone. In contrast, the study of HIPs provides a more direct window into the natural origins of the disease, revealing a novel class of neoantigens that likely play a crucial role in the initial loss of tolerance.

For researchers focused on the fundamental mechanisms of T cell activation and the effects of therapeutic interventions on a defined autoreactive T cell population, the this compound remains a cornerstone of experimental design. For those investigating the etiology of type 1 diabetes and searching for novel diagnostic markers or antigen-specific therapies, the exploration of the diverse landscape of hybrid insulin peptides holds immense promise. The complementary use of these powerful research tools will undoubtedly continue to advance our understanding and treatment of this complex autoimmune disease.

References

Evaluating the Agonistic Potency of BDC2.5 Mimotope 1040-31: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the agonistic potency of the BDC2.5 mimotope 1040-31, a synthetic peptide known to be a strong agonist for the diabetogenic T-cell clone BDC2.5.[1][2][3][4][5][6] The BDC2.5 T-cell receptor (TCR) is highly reactive to an autoantigen present in pancreatic islets, and its activation is a critical event in the pathogenesis of type 1 diabetes in the non-obese diabetic (NOD) mouse model.[7] Understanding the potency of mimotopes like 1040-31 in activating these T-cells is crucial for developing targeted immunotherapies.

This guide compares the performance of this compound with other relevant peptides, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Quantitative Comparison of Agonistic Potency

The agonistic potency of various peptides that stimulate BDC2.5 T-cells can be quantified by measuring the concentration of the peptide required to elicit a half-maximal response (EC50) in T-cell proliferation assays. The following table summarizes the EC50 values for this compound and other comparative peptides based on available experimental data. Lower EC50 values indicate higher potency.

PeptideSequenceEC50 (μM) for T-cell ProliferationReference
This compound YVRPLWVRME~0.01[2]
Bacterial Peptide (TPI 1308-26)AHHPIWARMDA~0.1[2]
Viral Peptide (TPI 1136-7)RTRPLWVRME~1.0[2]
GAD65 (524-543)N/ALow Affinity/Weak Agonist[8]

Experimental Protocols

Detailed methodologies for assessing the agonistic potency of peptides on BDC2.5 T-cells are provided below. These protocols are essential for researchers aiming to replicate or build upon the findings presented in this guide.

Experimental Workflow for Evaluating Agonistic Potency

G cluster_0 T-Cell Isolation and Culture cluster_1 Peptide Stimulation cluster_2 Measurement of T-Cell Response cluster_3 Data Analysis T_cell_isolation Isolate splenocytes from BDC2.5 TCR transgenic mice T_cell_culture Culture T-cells in complete RPMI medium T_cell_isolation->T_cell_culture stimulation Add peptides to T-cell cultures T_cell_culture->stimulation peptide_prep Prepare serial dilutions of This compound and other peptides peptide_prep->stimulation proliferation_assay T-Cell Proliferation Assay ([3H]thymidine or CFSE) stimulation->proliferation_assay cytokine_assay Cytokine Release Assay (ELISA or Intracellular Staining) stimulation->cytokine_assay data_analysis Calculate EC50 values and compare cytokine levels proliferation_assay->data_analysis cytokine_assay->data_analysis

Experimental workflow for assessing the agonistic potency of BDC2.5 mimotopes.
T-Cell Proliferation Assay ([3H]Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to peptide stimulation by quantifying the incorporation of a radioactive nucleoside, [3H]thymidine, into newly synthesized DNA.

Materials:

  • Spleen from BDC2.5 TCR transgenic NOD mice

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • This compound and other peptides of interest

  • [3H]Thymidine (1 µCi/well)

  • 96-well round-bottom plates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Prepare a single-cell suspension of splenocytes from BDC2.5 TCR transgenic mice.

  • Wash the cells and resuspend them in complete RPMI-1640 medium at a concentration of 2 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well round-bottom plate.

  • Prepare serial dilutions of the peptides in complete RPMI-1640 medium.

  • Add 100 µL of the peptide dilutions to the respective wells. Include a negative control (medium only) and a positive control (e.g., anti-CD3 antibody).

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • During the last 18 hours of incubation, pulse each well with 1 µCi of [3H]thymidine.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Plot the counts per minute (CPM) against the peptide concentration and determine the EC50 value using non-linear regression analysis.

Cytokine Release Assay (ELISA)

This assay quantifies the secretion of cytokines, such as IFN-γ and IL-2, by T-cells upon stimulation.

Materials:

  • Supernatants from T-cell cultures stimulated as described in the proliferation assay (steps 1-6).

  • Commercially available ELISA kits for mouse IFN-γ and IL-2.

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • After 48-72 hours of T-cell stimulation, centrifuge the 96-well plates and carefully collect the supernatants.

  • Perform the ELISA for IFN-γ and IL-2 according to the manufacturer's instructions.

  • Briefly, coat the ELISA plate with the capture antibody overnight.

  • Wash the plate and block non-specific binding sites.

  • Add the culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).

  • Wash the plate and add the substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

BDC2.5 TCR Signaling Pathway

Activation of the BDC2.5 T-cell receptor by an agonistic peptide presented on an MHC class II molecule initiates a complex intracellular signaling cascade. This cascade ultimately leads to T-cell proliferation, cytokine production, and differentiation into effector cells.

G cluster_0 TCR Engagement cluster_1 Proximal Signaling cluster_2 Downstream Pathways cluster_3 Cellular Response TCR BDC2.5 TCR pMHC Peptide-MHC Class II (I-A g7) TCR->pMHC Recognition Lck Lck TCR->Lck CD4 CD4 CD4->pMHC ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates LAT->SLP76 Ras_MAPK Ras-MAPK Pathway LAT->Ras_MAPK PLCg1 PLCγ1 SLP76->PLCg1 PKC PKCθ PLCg1->PKC Ca_flux Ca2+ Flux PLCg1->Ca_flux NFkB NF-κB PKC->NFkB NFAT NFAT Ca_flux->NFAT AP1 AP-1 Ras_MAPK->AP1 gene_expression Gene Expression NFkB->gene_expression NFAT->gene_expression AP1->gene_expression cytokine_production Cytokine Production (IFN-γ, IL-2) gene_expression->cytokine_production proliferation Proliferation gene_expression->proliferation differentiation Differentiation gene_expression->differentiation

Simplified signaling cascade initiated by BDC2.5 TCR engagement.

Logical Framework for Comparison

The agonistic potency of different peptides for the BDC2.5 TCR can be evaluated and compared based on a hierarchical framework of T-cell activation events. This framework provides a structured approach to interpreting experimental data.

G cluster_0 Peptide Properties cluster_1 Molecular Interaction cluster_2 Cellular Activation cluster_3 Functional Outcomes cluster_4 Overall Agonistic Potency peptide Peptide Sequence & Structure binding_affinity TCR-pMHC Binding Affinity (2D Affinity) peptide->binding_affinity Determines signal_transduction Signal Transduction (e.g., Phosphorylation) binding_affinity->signal_transduction Initiates gene_expression Early Gene Expression (e.g., c-Fos) signal_transduction->gene_expression proliferation T-Cell Proliferation (EC50) gene_expression->proliferation cytokine_secretion Cytokine Secretion (IFN-γ, IL-2) gene_expression->cytokine_secretion effector_function Effector Function (e.g., Cytotoxicity) gene_expression->effector_function potency Overall Agonistic Potency proliferation->potency cytokine_secretion->potency effector_function->potency

Logical framework for comparing the agonistic potency of BDC2.5 TCR ligands.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of BDC2.5 Mimotope 1040-31

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of synthetic peptides such as BDC2.5 mimotope 1040-31 are critical for maintaining laboratory safety and environmental compliance. This document provides a detailed guide to the recommended disposal procedures for this specific mimotope, based on available safety data.

This compound is a synthetic peptide used in diabetes and immunology research.[1][2][3] While comprehensive hazard information is not fully detailed, it is recommended to handle all chemicals with caution.[4] Adherence to proper personal protective equipment (PPE) protocols, including wearing suitable protective clothing, chemical-impermeable gloves, and eye protection, is mandatory to avoid skin and eye contact.[5] Handling should occur in a well-ventilated area to prevent the formation of dust and aerosols.[5]

Disposal of this compound

The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] It is crucial to ensure that this material does not contaminate water, foodstuffs, or feed, and it must not be discharged into sewer systems.[5]

Contaminated materials and packaging should be handled with the same level of caution. Containers should be triple-rinsed or its equivalent before being offered for recycling or reconditioning.[5] Alternatively, packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[5] For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable option.[5]

It is imperative for each user to consult and adhere to local, state, and national regulations regarding waste disposal, as these requirements may vary.[4]

Quantitative Data Summary

ParameterValueSource
Purity ≥95% - 98.00%MedChemExpress, Clinisciences[1][6]
Molecular Weight 1348.7 g/mol Eurogentec, Clinisciences[4][6]
Storage Temperature (Powder) -20°C or -80°CEurogentec, MedChemExpress[1][4]
Storage Temperature (In solvent) -80°C (6 months), -20°C (1 month)MedChemExpress[1]

Experimental Protocols

While this document focuses on disposal, the foundational experiments involving this compound center on its function as a potent agonist for the diabetogenic T cell clone BDC2.5. Key experimental applications include:

  • T Cell Stimulation Assays: Used to measure the response of BDC2.5 T cells to the mimotope, often involving techniques like proliferation assays (e.g., using 3H-thymidine incorporation) or cytokine release assays (e.g., ELISA for IFN-γ or IL-2).

  • In Vivo Studies in NOD Mice: The mimotope can be administered to non-obese diabetic (NOD) mice to study the expansion and function of diabetogenic T cells in the context of autoimmune diabetes research.[2]

Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound and its associated waste.

G cluster_prep Preparation for Disposal cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal cluster_final Final Disposal Route start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) start->ppe segregate Segregate Waste: - Solid Peptide Waste - Contaminated Labware - Liquid Waste (if any) ppe->segregate solid_waste Solid Peptide & Contaminated Labware liquid_waste Liquid Waste containing Mimotope package_solid Package in a suitable, closed container for disposal solid_waste->package_solid label_solid Label container clearly as 'Chemical Waste' with contents package_solid->label_solid consult_regs Consult Local, State, and Federal Regulations label_solid->consult_regs package_liquid Collect in a sealed, labeled waste container liquid_waste->package_liquid check_sewer Is discharge to sewer permitted by local regulations? package_liquid->check_sewer no_sewer NO: Prohibited check_sewer->no_sewer Based on SDS no_sewer->consult_regs disposal_method Select Approved Disposal Method consult_regs->disposal_method incineration Controlled Incineration with Flue Gas Scrubbing disposal_method->incineration Option 1 destruction_plant Licensed Chemical Destruction Plant disposal_method->destruction_plant Option 2 end End: Waste Disposed Compliantly incineration->end destruction_plant->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling BDC2.5 Mimotope 1040-31

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical plans for the handling and disposal of BDC2.5 mimotope 1040-31. The following procedural guidance is designed to ensure the safety of laboratory personnel and to maintain compliance with standard laboratory practices.

Personal Protective Equipment (PPE) and Handling

When working with this compound, which is typically a lyophilized powder, appropriate personal protective equipment is mandatory to prevent inhalation, ingestion, and skin/eye contact.[1][2] Although the hazards of this specific mimotope have not been thoroughly investigated, it is prudent to handle it with caution as with all research chemicals.

Required Personal Protective Equipment:

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant (e.g., nitrile)
Eye Protection Safety Goggles or Face ShieldMust be worn at all times
Body Protection Laboratory CoatFully buttoned to protect against skin contact
Respiratory Fume Hood or appropriate respiratorWhen handling the powder form to avoid dust formation

Handling Procedures:

  • All handling of this compound should be confined to a designated, well-ventilated laboratory area or a chemical fume hood.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools and prevent electrostatic discharge.[2]

  • Ensure emergency exits and a risk-elimination area are established.[2]

Storage and First Aid

Proper storage is crucial for maintaining the stability and integrity of the mimotope. In the event of exposure, immediate first aid measures should be taken.

Storage Conditions:

ParameterCondition
Temperature Store at -20°C or -80°C[1]
Environment Dry, desiccated, and protected from light[1]
Incompatibilities Store away from oxidizing agents[1]

First Aid Measures:

Exposure RouteAction
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Rinse thoroughly with plenty of fresh water for at least 15 minutes and consult a doctor.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a doctor or Poison Control Center immediately.[2]

Operational Plan: Experimental Workflow for T-Cell Stimulation

This compound is a potent agonist for the diabetogenic T-cell clone BDC2.5 and is used to stimulate these T-cells in research settings. A typical experimental workflow involves pulsing antigen-presenting cells (APCs), such as dendritic cells (DCs), with the mimotope and then co-culturing them with BDC2.5 T-cells.

experimental_workflow cluster_prep Preparation cluster_stimulation Stimulation cluster_analysis Analysis dc_prep Prepare Dendritic Cells (DCs) pulsing Pulse DCs with mimotope (e.g., 0.5 µg/mL) dc_prep->pulsing tcell_prep Isolate BDC2.5 CD4+ T-cells coculture Co-culture pulsed DCs with BDC2.5 T-cells tcell_prep->coculture mimotope_prep Reconstitute BDC2.5 mimotope 1040-31 mimotope_prep->pulsing pulsing->coculture proliferation Measure T-cell proliferation (e.g., Thymidine incorporation) coculture->proliferation cytokine Quantify cytokine production (e.g., IFNγ via ELISA) coculture->cytokine

References

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